AO-022
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H16ClNO4S |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
(3R)-5-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(thiophen-2-ylmethyl)indol-2-one |
InChI |
InChI=1S/C21H16ClNO4S/c22-13-7-8-17-16(10-13)21(27,11-19(25)15-5-1-2-6-18(15)24)20(26)23(17)12-14-4-3-9-28-14/h1-10,24,27H,11-12H2/t21-/m1/s1 |
InChI Key |
WLAREOJAPKFAIV-OAQYLSRUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
AO-022: A Hypothetical Mechanism of Action in Retinal Cells—An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide details a hypothetical mechanism of action for the compound AO-022 in retinal cells. As of the latest available data, there are no direct studies of this compound in ophthalmic models. The proposed mechanisms are extrapolated from the known molecular targets of this compound—Transaldolase 1 (TALDO1) and Checkpoint Kinase 1 (CHK1)—and the documented roles of these targets in retinal cell biology. This document is intended for research and informational purposes only.
Introduction
This compound has been identified in preclinical cancer studies as a potent allosteric inhibitor of Transaldolase 1 (TALDO1) and an inhibitor of Checkpoint Kinase 1 (CHK1).[1][2][3][4] While its development has been focused on oncology, the established roles of TALDO1 and CHK1 in cellular metabolism, DNA damage response, and cell cycle regulation suggest potential, yet unexplored, effects on retinal cells. This guide synthesizes the available evidence to construct a plausible, albeit hypothetical, framework for the mechanism of action of this compound in the retina.
Molecular Targets of this compound in the Context of Retinal Cells
Transaldolase 1 (TALDO1)
TALDO1 is a key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).[5][6][7][8][9] The PPP is crucial for generating NADPH, which is essential for protecting cells from oxidative stress by regenerating reduced glutathione. In the retina, particularly in the retinal pigment epithelium (RPE), which has high metabolic activity and is constantly exposed to oxidative stress, the PPP is vital for cellular health.
Evidence suggests that TALDO1 expression is decreased in the RPE of individuals with dry age-related macular degeneration (AMD)[3]. This finding implies that reduced TALDO1 activity could contribute to the pathogenesis of AMD by impairing the RPE's ability to counteract oxidative stress.
Hypothetical Mechanism of Action via TALDO1 Inhibition:
As an inhibitor of TALDO1, this compound would be expected to reduce the metabolic flux through the PPP. In retinal cells, particularly the RPE, this could lead to:
-
Decreased NADPH Production: Lowering the cell's capacity to regenerate reduced glutathione, thereby increasing susceptibility to oxidative damage.
-
Accumulation of PPP Intermediates: Potentially leading to metabolic dysregulation.
-
Exacerbation of Oxidative Stress-Related Retinal Degeneration: In conditions like AMD, where oxidative stress is a key pathological feature, TALDO1 inhibition by this compound could theoretically worsen the disease state.
References
- 1. Addition of Chk1 inhibitor and BMP4 cooperatively promotes retinal tissue formation in self-organizing human pluripotent stem cell differentiation culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of PKN1 in Retinal Cell Type Formation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Gene - TALDO1 [maayanlab.cloud]
- 6. genecards.org [genecards.org]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. Transaldolase - Wikipedia [en.wikipedia.org]
- 9. Transaldolase: from biochemistry to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the ADVM-022 Aflibercept Expression Cassette
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ADVM-022 aflibercept expression cassette, a sophisticated gene therapy vector designed for the sustained intraocular delivery of aflibercept for the treatment of neovascular age-related macular degeneration (nAMD) and other retinal diseases. This document details the design of the expression cassette, the viral vector utilized, preclinical expression data, and the methodologies for key analytical assays.
Introduction to ADVM-022
ADVM-022 is a gene therapy product that employs a recombinant adeno-associated virus (AAV) vector to deliver a codon-optimized gene encoding the anti-VEGF (Vascular Endothelial Growth Factor) protein, aflibercept.[1][2] The goal of ADVM-022 is to provide a long-term, continuous therapeutic supply of aflibercept to the retina following a single intravitreal injection, thereby reducing the treatment burden associated with frequent intravitreal injections of anti-VEGF proteins.[3][4]
Aflibercept is a recombinant fusion protein that acts as a decoy receptor for VEGF-A, VEGF-B, and placental growth factor (PlGF), potent mediators of angiogenesis and vascular permeability.[5][6][7] By binding to these factors, aflibercept inhibits their interaction with native receptors on endothelial cells, thereby suppressing the downstream signaling pathways that lead to pathological neovascularization.[7][8][9]
The AAV7m8 Vector: A Novel Capsid for Retinal Transduction
ADVM-022 utilizes a proprietary AAV vector capsid, AAV.7m8.[10] This capsid is a variant of AAV serotype 2 (AAV2) that was engineered through directed evolution to enhance its ability to transduce retinal cells efficiently after intravitreal administration.[11] The AAV.7m8 capsid contains a 10-amino acid insertion in loop IV of the viral protein 3 (VP3), which contributes to its improved retinal transduction efficiency.[1][11]
Design of the Aflibercept Expression Cassette (C11)
The core of ADVM-022 is the "C11" expression cassette, which is engineered for robust and sustained expression of a codon-optimized aflibercept cDNA.[1][2] The cassette is flanked by AAV2 inverted terminal repeats (ITRs), which are essential for the replication and packaging of the vector genome into the AAV capsid.[1][4]
The key regulatory elements of the C11 cassette include:
-
Human Cytomegalovirus (CMV) Immediate-Early Enhancer and Promoter: A strong, ubiquitous promoter that drives high-level gene expression in a wide range of cell types, including retinal cells.[1][2][4]
-
Adenovirus Tripartite Leader Sequence (TPL) and an Enhancer Element from the Major Late Promoter (eMLP): These elements further enhance the transcriptional activity of the CMV promoter, leading to increased mRNA production.[1][2][4]
-
Synthetic Intron: The inclusion of a synthetic intron promotes efficient processing and transport of the mRNA from the nucleus to the cytoplasm, boosting protein expression.[1][2][4]
-
Kozak Sequence: This sequence is positioned immediately upstream of the start codon of the aflibercept cDNA to ensure efficient initiation of translation.[1][2][4]
-
Codon-Optimized Aflibercept cDNA: The DNA sequence encoding aflibercept has been optimized for expression in human cells without altering the final amino acid sequence of the protein.[12] This optimization enhances translational efficiency and protein yield.
-
Human Scaffold Attachment Region (SAR): The SAR element helps to maintain a stable level of gene expression over the long term by organizing the chromatin structure around the transgene.[1][2][4]
-
Human Growth Hormone (hGH) Polyadenylation Signal: This signal sequence ensures proper termination of transcription and the addition of a poly(A) tail to the mRNA, which is crucial for mRNA stability and translation.[1][2][4]
Caption: Schematic of the ADVM-022 aflibercept expression cassette (C11).
Mechanism of Action: VEGF and PlGF Signaling Inhibition
Aflibercept, the protein expressed from the ADVM-022 vector, functions as a soluble decoy receptor that binds to and neutralizes key angiogenic factors.[8][13]
-
VEGF-A: A primary driver of pathological angiogenesis and increased vascular permeability in retinal diseases.[6][14]
-
PlGF (Placental Growth Factor): Another member of the VEGF family that contributes to pathological neovascularization.[9][15]
By sequestering these ligands, aflibercept prevents them from binding to their cognate receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells.[8][16] This blockade inhibits the downstream signaling cascades, including the Ras/MAPK, PI3K/AKT, and FAK/paxillin pathways, which are responsible for endothelial cell proliferation, migration, survival, and vascular permeability.[14]
Caption: Aflibercept sequesters VEGF-A and PlGF, inhibiting angiogenesis.
Preclinical Data: Aflibercept Expression in Non-Human Primates
Preclinical studies in non-human primates (NHPs) have demonstrated that a single intravitreal injection of ADVM-022 leads to robust and sustained expression of aflibercept in various ocular compartments.[1][3] The table below summarizes key expression data from these studies.
| Study Parameter | Low Dose (2 x 10^11 vg/eye) | Mid Dose (6 x 10^11 vg/eye) | High Dose (2 x 10^12 vg/eye) |
| Vitreous Humor Aflibercept (µg/mL) at Day 56 | ~1.0 | ~2.0 | ~3.5 |
| Aqueous Humor Aflibercept (µg/mL) at Day 56 | ~0.2 | ~0.5 | ~1.0 |
| Retina Aflibercept (µg/g) at Day 56 | ~1.5 | ~3.0 | ~5.0 |
| Choroid Aflibercept (µg/g) at Day 56 | ~1.0 | ~2.5 | ~4.0 |
| Sustained Expression (Vitreous Humor, µg/mL) | Levels sustained for at least 30 months | Levels sustained for at least 30 months | Levels sustained for at least 30 months |
Data compiled from published preclinical studies.[2][4][10] Values are approximate and represent the general trends observed.
Experimental Protocols
AAV Vector Production and Purification
AAV vectors are typically produced using a triple transfection method in a suitable cell line, such as HEK293 cells.[17][18]
Caption: General workflow for the production and purification of AAV vectors.
Protocol Steps:
-
Plasmid Preparation: High-quality, endotoxin-free plasmid DNA is prepared for the AAV vector plasmid (containing the C11-aflibercept cassette), a helper plasmid (providing adenoviral genes required for AAV replication), and a Rep-Cap plasmid (encoding the AAV replication and capsid proteins).[4]
-
Transfection: The three plasmids are co-transfected into HEK293 cells using a suitable transfection reagent (e.g., calcium phosphate (B84403) or polyethyleneimine).
-
Cell Culture and Harvest: The transfected cells are incubated for 48-72 hours to allow for viral particle production. The cells are then harvested.
-
Lysis and Clarification: The cells are lysed to release the AAV particles, and the lysate is clarified by centrifugation and/or filtration to remove cell debris.[18]
-
Purification: The AAV vectors are purified from the clarified lysate using methods such as iodixanol gradient ultracentrifugation or affinity chromatography.[17][18]
-
Concentration and Formulation: The purified AAV vector solution is concentrated and buffer-exchanged into a formulation buffer suitable for intravitreal injection.
-
Quality Control: The final AAV vector preparation undergoes a series of quality control tests, including vector genome titer, capsid titer, purity, and sterility.[17]
Vector Genome Titer Quantification by qPCR or ddPCR
The concentration of AAV vector genomes (vg) is a critical parameter for dosing. This is typically determined by quantitative PCR (qPCR) or droplet digital PCR (ddPCR).[7][17]
Protocol Overview (qPCR):
-
Sample Preparation: The AAV vector sample is treated with DNase I to remove any unpackaged DNA. The viral capsids are then lysed to release the vector genomes.[19]
-
Standard Curve: A standard curve is generated using serial dilutions of a plasmid containing the target sequence (e.g., a region of the aflibercept gene or the ITRs).[19]
-
qPCR Reaction: The qPCR reaction is set up with a master mix containing a fluorescent dye (e.g., SYBR Green) or a TaqMan probe, primers specific to the target sequence, and the prepared AAV sample or plasmid standards.[20]
-
Data Analysis: The Ct (cycle threshold) values of the AAV samples are compared to the standard curve to calculate the vector genome concentration (vg/mL).[21]
Protocol Overview (ddPCR):
-
Sample Preparation: Similar to qPCR, the sample is treated with DNase I and the capsids are lysed.[1][2]
-
Droplet Generation: The reaction mixture, containing the sample, primers, probes, and ddPCR master mix, is partitioned into thousands of nanoliter-sized droplets.[1]
-
PCR Amplification: The droplets undergo PCR amplification.
-
Droplet Reading: After amplification, each droplet is analyzed for fluorescence, indicating the presence or absence of the target DNA sequence.
-
Data Analysis: The number of positive and negative droplets is used to calculate the absolute concentration of the target DNA (vg/mL) without the need for a standard curve.[1][3]
Aflibercept Protein Quantification by ELISA
The concentration of aflibercept protein in ocular fluids (e.g., vitreous and aqueous humor) is measured using an enzyme-linked immunosorbent assay (ELISA).[22]
Protocol Overview (Sandwich ELISA):
-
Plate Coating: A microtiter plate is coated with a capture antibody that specifically binds to aflibercept (e.g., an anti-human IgG Fc antibody).[23]
-
Blocking: The plate is blocked with a protein solution (e.g., bovine serum albumin) to prevent non-specific binding.
-
Sample and Standard Incubation: Ocular fluid samples and a standard curve of known aflibercept concentrations are added to the wells and incubated.[24]
-
Detection Antibody Incubation: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that also binds to aflibercept is added to the wells.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.
-
Measurement and Analysis: The absorbance of each well is measured using a plate reader, and the concentration of aflibercept in the samples is determined by comparing their absorbance to the standard curve.[24]
Conclusion
The ADVM-022 aflibercept expression cassette represents a highly engineered and optimized system for the long-term delivery of a potent anti-VEGF therapeutic to the retina. The combination of the efficient AAV.7m8 capsid and the robust C11 expression cassette has demonstrated the potential to provide sustained, therapeutic levels of aflibercept in preclinical models. The detailed analytical methods described herein are crucial for the characterization, quality control, and clinical development of this promising gene therapy for retinal diseases.
References
- 1. bio-rad.com [bio-rad.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Measuring Adeno-Associated Virus (AAV) Vector Genome Titer Using Droplet Digital PCR Protocol [cellandgene.com]
- 4. genemedi.net [genemedi.net]
- 5. Absolute quantification of AAV genomes from total DNA with digital droplet PCR (ddPCR) [protocols.io]
- 6. m.youtube.com [m.youtube.com]
- 7. AAV Titration Assay - Creative Biolabs [creative-biolabs.com]
- 8. Aflibercept - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Aflibercept? [synapse.patsnap.com]
- 10. Two-Dimensional Droplet Digital PCR as a Tool for Titration and Integrity Evaluation of Recombinant Adeno-Associated Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Placental growth factor is negatively regulated by epidermal growth factor receptor (EGFR) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of action of Aflibercept? [synapse.patsnap.com]
- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Placental Growth Factor: What Hematologists Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Production, Purification, and Quality Control for Adeno-associated Virus-based Vectors [jove.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. addgene.org [addgene.org]
- 20. aavnergene.com [aavnergene.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Analysis of Aflibercept Expression in NHPs following Intravitreal Administration of ADVM-022, a Potential Gene Therapy for nAMD - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assaygenie.com [assaygenie.com]
- 24. eaglebio.com [eaglebio.com]
AAV.7m8 Vector Tropism in Ocular Gene Therapy: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adeno-associated virus (AAV) vectors have emerged as a leading platform for in vivo gene therapy, particularly for ocular diseases, owing to their favorable safety profile and ability to mediate long-term transgene expression in post-mitotic retinal cells. Among the engineered AAV capsids, AAV.7m8 has garnered significant attention for its enhanced ability to transduce a broad range of retinal cells following intravitreal administration. This technical guide provides a comprehensive overview of the AAV.7m8 vector, focusing on its tropism, mechanism of action, and applications in ocular gene therapy. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.
Introduction to AAV.7m8
The AAV.7m8 vector is a variant of the wild-type AAV2 serotype, developed through a process of directed evolution in mice to select for capsids with improved retinal transduction capabilities after intravitreal injection.[1] This engineered capsid contains a 10-amino acid peptide insertion, LALGETTRPA, at position 588 of the VP1 capsid protein.[2] This modification is central to its enhanced tropism for the retina. The development of AAV.7m8 was a significant step towards overcoming the limitations of early AAV vectors, which required invasive subretinal injections to bypass the inner limiting membrane (ILM) and transduce outer retinal cells.[3][4]
Mechanism of Enhanced Retinal Transduction
The primary mechanism underlying the enhanced retinal tropism of AAV.7m8 is its ability to bypass the physical barrier of the inner limiting membrane (ILM). The ILM is a dense extracellular matrix that separates the vitreous humor from the neural retina and restricts the penetration of many AAV serotypes.[3][4]
The peptide insertion in the AAV.7m8 capsid disrupts the binding site for heparan sulfate (B86663) proteoglycans (HSPGs), which are primary attachment receptors for wild-type AAV2 and are abundant in the ILM.[2][5] By reducing its affinity for HSPGs, the AAV.7m8 vector can more readily diffuse through the ILM and access the underlying retinal cell layers.[5] This enhanced penetration allows for efficient transduction of cells in both the inner and outer retina following a less invasive intravitreal injection.[1]
Retinal Cell Tropism and Transduction Efficiency
AAV.7m8 has demonstrated a broad tropism for various retinal cell types, making it a versatile tool for treating a range of ocular diseases. Its ability to transduce both inner and outer retinal layers after a single intravitreal injection is a key advantage.[1][6]
Retinal Cell Types Transduced
Studies in mice, non-human primates (NHPs), and human retinal explants have shown that AAV.7m8 can efficiently transduce:
The transduction efficiency in specific cell types can be further modulated by using cell-specific promoters to drive transgene expression.[1]
Quantitative Transduction Efficiency Data
The following tables summarize quantitative data on the transduction efficiency of AAV.7m8 in various retinal cell types from preclinical studies.
Table 1: Comparison of AAV.7m8 Transduction Efficiency in Mouse Retina
| AAV Serotype | Injection Route | Target Cell Layer(s) | Relative Transduction Efficiency | Reference |
| AAV.7m8 | Intravitreal | Inner and Outer Retina | High | [9] |
| AAV2 | Intravitreal | Inner Retina | Low | [9] |
| AAV/DJ | Intravitreal | Inner and Outer Retina | High | [9] |
| AAV/DJ8 | Intravitreal | Inner and Outer Retina | Very High | [9] |
Table 2: Transduction Efficiency of AAV.7m8 in Non-Human Primate (NHP) Retina
| Vector | Injection Route | Dose (vg/eye) | Transduced Cell Types | Key Findings | Reference |
| AAV.7m8-tdTomato | Intravitreal | ~1.5 x 10¹² | Retinal Ganglion Cells, Foveal Cones | Robust RGC transduction, moderate foveal cone transduction. | [10] |
| NHP#9-tdTomato | Intravitreal | ~1.5 x 10¹² | Retinal Ganglion Cells, Foveal Cones | Reduced RGC transduction but increased foveal cone transduction compared to 7m8. | [10] |
| AAV2.7m8-aflibercept | Intravitreal | 2 x 10¹² | Not specified (protein expression) | Sustained aflibercept expression. | [11] |
Table 3: Comparative Transduction of Retinal Explants
| Species | AAV Serotype | Key Transduced Cell Types | Relative Efficiency | Reference |
| Macaque | AAV2/2(7m8) | Cone cells | Most effective of those tested | [8] |
| Human | AAV2/2(7m8) | Müller cells | Most effective of those tested | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the AAV.7m8 vector.
AAV.7m8 Vector Production and Purification
The production of high-titer, high-purity AAV.7m8 vectors is crucial for successful gene therapy experiments. The following protocol is a standard method based on triple transient transfection of HEK293 cells.
Materials:
-
HEK293T cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Three plasmids:
-
pAAV-GOI (Gene of Interest flanked by AAV2 ITRs)
-
pAAV-RC7m8 (encoding AAV2 rep and AAV.7m8 cap genes)
-
pHelper (encoding adenovirus helper functions)
-
-
Transfection reagent (e.g., PEI)
-
Lysis buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl, pH 8.5)
-
Benzonase nuclease
-
Iodixanol for density gradient ultracentrifugation
-
Amicon Ultra centrifugal filter units
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells to ~80% confluency.
-
Prepare a DNA-PEI complex with the three plasmids in a 1:1:1 molar ratio.
-
Add the transfection complex to the cells and incubate for 48-72 hours.
-
-
Vector Harvest and Cell Lysis:
-
Harvest the cells and pellet them by centrifugation.
-
Resuspend the cell pellet in lysis buffer and perform three freeze-thaw cycles to lyse the cells.
-
Treat the lysate with Benzonase to digest cellular DNA and RNA.
-
-
Purification by Iodixanol Gradient Ultracentrifugation:
-
Concentration and Buffer Exchange:
-
Dilute the collected fraction with a formulation buffer (e.g., PBS with 0.001% Pluronic F-68).
-
Concentrate the vector and exchange the buffer using an Amicon Ultra centrifugal filter unit.
-
-
Quality Control:
-
Determine the vector genome titer by qPCR.
-
Assess purity by SDS-PAGE and silver staining.
-
Measure endotoxin (B1171834) levels.
-
Vector Genome Titration by qPCR
Accurate determination of the vector genome (vg) titer is essential for consistent dosing in experiments.
Materials:
-
Purified AAV.7m8 vector
-
DNase I
-
Proteinase K
-
qPCR master mix (e.g., TaqMan or SYBR Green)
-
Primers and probe targeting a specific region of the transgene cassette (e.g., ITR or promoter)
-
Plasmid DNA standard of known concentration containing the target sequence
Procedure:
-
DNase Treatment:
-
Treat the AAV vector preparation with DNase I to remove any contaminating plasmid DNA that is not encapsidated.
-
-
Capsid Disruption and Genome Release:
-
Inactivate the DNase and digest the viral capsids using Proteinase K to release the vector genomes.[13]
-
-
qPCR Reaction:
-
Prepare a standard curve using serial dilutions of the plasmid DNA standard.
-
Set up qPCR reactions with the treated AAV samples, standards, and no-template controls.
-
Run the qPCR assay using a standard thermal cycling protocol.[14]
-
-
Titer Calculation:
-
Determine the concentration of vector genomes in the samples by comparing their Cq values to the standard curve.
-
Calculate the final titer in vg/mL, accounting for all dilution factors.
-
Intravitreal Injection in Non-Human Primates
This protocol outlines the procedure for intravitreal administration of AAV.7m8 in a non-human primate model.
Materials:
-
Purified and titered AAV.7m8 vector
-
Anesthetic agents
-
Topical antiseptic (e.g., povidone-iodine)
-
30-gauge needle and Hamilton syringe
-
Ophthalmoscope and other monitoring equipment
Procedure:
-
Animal Preparation:
-
Anesthetize the NHP according to approved institutional protocols.
-
Administer a topical antiseptic to the ocular surface.
-
-
Injection:
-
Using a sterile 30-gauge needle, carefully puncture the sclera at the pars plana, approximately 3-4 mm posterior to the limbus.
-
Slowly inject the desired volume of the AAV.7m8 vector (typically 50-100 µL) into the mid-vitreous cavity.
-
Withdraw the needle carefully to avoid retinal damage.
-
-
Post-operative Care and Monitoring:
-
Administer topical antibiotics and anti-inflammatory agents.
-
Monitor the animal for any signs of inflammation, such as uveitis or vitritis, using ophthalmoscopy.[15]
-
Transgene expression can be monitored in vivo using methods like fundus fluorescence imaging if a reporter gene is used.
-
Quantification of Retinal Transduction by Immunohistochemistry
This protocol describes how to assess the transduction efficiency and cellular tropism of AAV.7m8 in retinal tissue sections.
Materials:
-
AAV.7m8-transduced eyes
-
Fixative (e.g., 4% paraformaldehyde)
-
Cryoprotectant (e.g., 30% sucrose)
-
Embedding medium (e.g., OCT)
-
Cryostat
-
Primary antibodies against the transgene product (e.g., GFP) and cell-specific markers (e.g., Brn3a for RGCs, Rhodopsin for rods)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Tissue Preparation:
-
Enucleate the eyes and fix them in 4% paraformaldehyde.
-
Cryoprotect the tissue by incubating in a sucrose (B13894) gradient.
-
Embed the tissue in OCT and freeze.
-
Cut retinal cryosections (e.g., 12-16 µm thick).
-
-
Immunostaining:
-
Permeabilize and block the sections.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain with DAPI.
-
-
Imaging and Analysis:
-
Image the stained sections using a confocal microscope.
-
Quantify the number of transduced cells (co-labeled with the transgene and cell-specific markers) in different retinal layers.[16]
-
Preclinical and Clinical Applications
The unique properties of AAV.7m8 have led to its evaluation in various preclinical models of ocular disease and its advancement into clinical trials.
-
Neovascular Age-Related Macular Degeneration (nAMD): AAV.7m8 has been used to deliver anti-VEGF agents, such as aflibercept, to the retina. The goal is to create a "biofactory" in the eye that produces its own anti-VEGF therapy, thereby reducing the need for frequent intravitreal injections. Clinical trials have investigated this approach.
-
Retinitis Pigmentosa (RP): In preclinical models of RP, AAV.7m8 has been used to deliver therapeutic genes to photoreceptors, leading to functional rescue.[1] Clinical trials are underway to evaluate the safety and efficacy of AAV.7m8-mediated gene replacement and optogenetic therapies for RP.
-
Blue Cone Monochromacy (BCM): AAV.7m8 is being developed to deliver a functional copy of the OPN1LW gene to cone photoreceptors in patients with BCM.[7]
Conclusion
The AAV.7m8 vector represents a significant advancement in the field of ocular gene therapy. Its ability to efficiently transduce a wide range of retinal cells following a minimally invasive intravitreal injection has opened up new therapeutic possibilities for a variety of inherited and acquired retinal diseases. The data and protocols presented in this guide are intended to facilitate further research and development of AAV.7m8-based therapies, with the ultimate goal of bringing new treatments to patients with vision-threatening conditions. As research continues, further optimization of the AAV.7m8 platform and the development of next-generation vectors will undoubtedly continue to expand the horizons of ocular gene therapy.
References
- 1. schafferlab.berkeley.edu [schafferlab.berkeley.edu]
- 2. Structure comparison of the chimeric AAV2.7m8 vector with parental AAV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inner limiting membrane barriers to AAV-mediated retinal transduction from the vitreous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inner Limiting Membrane Barriers to AAV-mediated Retinal Transduction From the Vitreous - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Retinal transduction profiling of diverse AAV serotypes via intravitreal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tropism of engineered and evolved recombinant AAV serotypes in the rd1 mouse and ex vivo primate retina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tropism and Retinal Transduction Efficiency of Adeno-Associated Virus Serotypes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo–directed evolution of adeno-associated virus in the primate retina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. addgene.org [addgene.org]
- 13. A qPCR Method for AAV Genome Titer with ddPCR-Level of Accuracy and Precision - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accurate Quantification of AAV Vector Genomes by Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systemic and local immune responses to intraocular AAV vector administration in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Cellular Journey of ADVM-022: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADVM-022 (ixoberogene soroparvovec) is a clinical-stage gene therapy candidate designed for the treatment of neovascular (wet) age-related macular degeneration (nAMD) and diabetic macular edema (DME). Developed by Adverum Biotechnologies, this therapeutic agent utilizes a recombinant adeno-associated virus (AAV) vector to deliver a transgene encoding for aflibercept, a potent anti-vascular endothelial growth factor (VEGF) protein. A single intravitreal injection of ADVM-022 aims to transform retinal cells into biofactories, providing sustained, long-term production of aflibercept to mitigate the frequent intravitreal injections that are the current standard of care.[1][2][3][4]
The cornerstone of ADVM-022's design is its proprietary capsid, AAV2.7m8. This engineered variant of the wild-type AAV serotype 2 (AAV2) capsid was developed through directed evolution to enhance transduction of retinal cells following intravitreal administration.[1][5][6] Understanding the cellular uptake and processing of the AAV2.7m8 vector is paramount to comprehending its mechanism of action, optimizing its therapeutic efficacy, and ensuring its safety profile.
This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and processing of ADVM-022, drawing from published literature on the AAV2.7m8 capsid and the broader knowledge of AAV biology.
The AAV2.7m8 Capsid: A Key Innovation
The AAV2.7m8 capsid is distinguished from its parental AAV2 serotype by a 10-amino acid insertion (LALGETTRPA) in the surface variable region VIII.[1] This modification fundamentally alters the vector's interaction with the cellular environment of the retina. The most significant consequence of this peptide insertion is the disruption of the binding site for heparan sulfate (B86663) proteoglycan (HSPG), the primary cellular receptor for AAV2.[1][5] This reduced affinity for HSPG is a critical design feature that is believed to facilitate the vector's ability to penetrate the inner limiting membrane (ILM) of the retina, a significant barrier to gene delivery to the outer retinal layers.[1][7]
Cellular Uptake and Intracellular Trafficking of ADVM-022
The journey of ADVM-022 from intravitreal injection to transgene expression is a multi-step process involving cellular binding, internalization, intracellular trafficking, nuclear entry, and uncoating of the viral genome. While specific details for the AAV2.7m8 capsid are still an area of active research, the general pathway can be inferred from studies on AAV2.7m8 and other AAV serotypes.
Cellular Binding and Internalization
Unlike its parent AAV2, which relies heavily on HSPG for initial cell attachment, AAV2.7m8's reduced HSPG binding suggests the utilization of alternative or secondary receptors on the surface of retinal cells.[1] While the specific alternative receptors for AAV2.7m8 have not been definitively identified, it is hypothesized that the 7m8 peptide insertion may facilitate interaction with other cell surface proteins or glycans, leading to more efficient cellular entry into target retinal cells.[7][8]
Once bound to the cell surface, AAV vectors are typically internalized via receptor-mediated endocytosis. For AAV2, this process is known to be clathrin-dependent.[9] It is highly probable that AAV2.7m8 also utilizes a similar endocytic pathway to enter the host cell.
Endosomal Trafficking and Escape
Following internalization, the AAV2.7m8 vector is encapsulated within an endosome. The acidic environment of the late endosome is thought to trigger conformational changes in the AAV capsid.[9] For AAV2, this acidification exposes a phospholipase A2 (PLA2) domain located on the VP1 capsid protein, which is crucial for disrupting the endosomal membrane and allowing the virus to escape into the cytoplasm.[10] This endosomal escape is a critical step to avoid degradation in the lysosome.
Nuclear Import
Upon reaching the cytoplasm, the intact AAV2.7m8 capsid must traverse the cytoplasm and enter the nucleus, where the cellular machinery for transcription resides. AAV capsids are too large to passively diffuse through the nuclear pore complex (NPC). Therefore, they utilize the host cell's nuclear import machinery.[11][12] The VP1 and VP2 capsid proteins of AAVs contain nuclear localization signals (NLSs) that are recognized by importin proteins, which then mediate the transport of the capsid into the nucleus.[11][12] While the specific importins involved in AAV2.7m8 nuclear import have not been identified, it is expected to follow this general mechanism.
Uncoating and Genome Release
The final step before transgene expression is the uncoating, or disassembly, of the AAV capsid to release its single-stranded DNA genome. The precise location and mechanism of AAV uncoating are still debated, with evidence suggesting it may occur in the cytoplasm, at the nuclear pore, or within the nucleus.[5][13] Some studies suggest that for AAV2, the nucleolus plays a role in a stepwise uncoating process.[14] The rate of uncoating is considered a key determinant of transduction efficiency.[5] It has been hypothesized that capsids with lower stability may uncoat more efficiently, leading to improved transduction.[15] The engineered nature of the AAV2.7m8 capsid could potentially influence its uncoating kinetics.
The released single-stranded DNA genome must then be converted into a double-stranded form to serve as a template for transcription of the aflibercept transgene.
Quantitative Data on Transduction Efficiency
Quantitative data on the cellular uptake and processing of ADVM-022 is limited in the public domain. However, preclinical studies in non-human primates have demonstrated robust and sustained expression of aflibercept, indicating efficient transduction of retinal cells. The table below summarizes key quantitative findings from preclinical and clinical studies of ADVM-022.
| Parameter | Value | Species/Model | Reference |
| ADVM-022 Dose Range (Clinical) | 2 x 10^11 - 6 x 10^11 vg/eye | Human (nAMD) | [16] |
| Aflibercept Expression (Preclinical) | Sustained therapeutic levels for up to 30 months | Non-human primate | [1] |
| Reduction in Anti-VEGF Injections (High Dose) | 99% | Human (nAMD) | [17] |
| Reduction in Anti-VEGF Injections (Low Dose) | 85% | Human (nAMD) | [17] |
Experimental Protocols
The following are detailed methodologies for key experiments that are likely employed to study the cellular uptake and processing of AAV vectors like ADVM-022.
In Vitro Transduction Efficiency Assay
-
Objective: To quantify the transduction efficiency of AAV2.7m8 in different retinal cell lines.
-
Cell Lines: ARPE-19 (human retinal pigment epithelium), 661W (mouse cone photoreceptor), or primary retinal cells.
-
Methodology:
-
Seed cells in multi-well plates and allow them to adhere.
-
Infect cells with AAV2.7m8 vectors carrying a reporter gene (e.g., Green Fluorescent Protein - GFP) at various multiplicities of infection (MOIs).
-
Incubate for 48-72 hours to allow for transgene expression.
-
Analyze GFP expression using fluorescence microscopy for qualitative assessment and flow cytometry for quantitative analysis of the percentage of transduced cells and the mean fluorescence intensity.[18][19]
-
-
Data Analysis: Calculate transduction efficiency as the percentage of GFP-positive cells.
Live-Cell Imaging of AAV Trafficking
-
Objective: To visualize the intracellular trafficking of AAV2.7m8 in real-time.
-
Methodology:
-
Label AAV2.7m8 capsids with a fluorescent dye (e.g., Alexa Fluor 594).
-
Culture retinal cells or retinal organoids on a confocal microscope stage.[20][21]
-
Add the fluorescently labeled AAV2.7m8 to the cells.
-
Acquire time-lapse images using a confocal microscope to track the movement of the viral particles from the cell membrane to the nucleus.
-
Co-staining with markers for endosomes (e.g., Rab5, Rab7), lysosomes (e.g., LAMP1), and the nucleus (e.g., DAPI) can be used to determine the subcellular localization of the vector over time.
-
-
Data Analysis: Analyze the colocalization of the AAV signal with different organelle markers to map the intracellular trafficking pathway.
Transmission Electron Microscopy (TEM) for Visualization of Cellular Entry
-
Objective: To obtain high-resolution images of AAV2.7m8 particles during the process of cellular entry.
-
Methodology:
-
Infect retinal cells with a high concentration of AAV2.7m8.
-
At various time points post-infection, fix the cells with glutaraldehyde (B144438) and osmium tetroxide.
-
Embed the cells in resin and prepare ultrathin sections.
-
Image the sections using a transmission electron microscope to visualize AAV particles at the cell surface, within endocytic vesicles, and in the cytoplasm.[16][22]
-
-
Data Analysis: Qualitatively assess the morphology of AAV-containing structures to understand the internalization process.
Quantification of Nuclear Entry
-
Objective: To quantify the efficiency of AAV2.7m8 nuclear import.
-
Methodology:
-
Infect cells with fluorescently labeled AAV2.7m8.
-
At different time points, fix the cells and stain the nuclei with DAPI.
-
Acquire images using a confocal microscope.
-
Use image analysis software to quantify the number of fluorescent viral particles within the nucleus versus the cytoplasm.
-
-
Data Analysis: Calculate the percentage of nuclear-localized AAV particles over time.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows involved in the cellular processing of ADVM-022.
References
- 1. Structure comparison of the chimeric AAV2.7m8 vector with parental AAV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel AAV capsids for intravitreal gene therapy of photoreceptor disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Uncoating of Vector Genomes Is the Key to Efficient Liver Transduction with Pseudotyped Adeno-Associated Virus Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel AAV capsids for intravitreal gene therapy of photoreceptor disorders | EMBO Molecular Medicine [link.springer.com]
- 7. researchgate.net [researchgate.net]
- 8. AAV-Mediated Gene Delivery to 3D Retinal Organoids Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The AAV2.7m8 capsid packages a higher degree of heterogeneous vector genomes than AAV2: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. protocols.io [protocols.io]
- 11. Recombinant Adeno-Associated Virus Utilizes Host Cell Nuclear Import Machinery To Enter the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 13. Biophysical and Ultrastructural Characterization of Adeno-Associated Virus Capsid Uncoating and Genome Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The AAV2.7m8 capsid packages a higher degree of heterogeneous vector genomes than AAV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. biorxiv.org [biorxiv.org]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
Long-Term Aflibercept Expression from ADVM-022: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ADVM-022 (ixoberogene soroparvovec), a novel intravitreal gene therapy designed for the sustained delivery of aflibercept for the treatment of neovascular age-related macular degeneration (nAMD) and other VEGF-mediated ocular diseases. This document details the core technology, mechanism of action, and summarizes key preclinical and clinical data, with a focus on experimental protocols and quantitative outcomes.
Introduction to ADVM-022
ADVM-022 is an adeno-associated virus (AAV) vector-based gene therapy that aims to transform retinal cells into a biofactory for the continuous production of aflibercept, a potent anti-VEGF protein.[1] The goal of this one-time intravitreal injection is to reduce the treatment burden associated with frequent anti-VEGF injections, which is the current standard of care for nAMD.[2][3] ADVM-022 utilizes a proprietary AAV.7m8 capsid and a custom expression cassette to achieve robust and durable aflibercept expression in the retina.[4]
Core Technology and Mechanism of Action
The efficacy of ADVM-022 is built upon two key components: the AAV.7m8 vector capsid and a specially designed expression cassette encoding a codon-optimized version of aflibercept.
-
AAV.7m8 Capsid: This novel capsid was developed through directed evolution to enhance transduction of retinal cells following intravitreal injection.[4] It has been shown to efficiently penetrate the inner limiting membrane of the retina, a significant barrier for many AAV serotypes.[4]
-
Expression Cassette: The expression cassette contains the genetic blueprint for aflibercept, along with regulatory elements that drive high-level, sustained protein expression within the transduced retinal cells.[4]
The mechanism of action for ADVM-022, from administration to therapeutic effect, is a multi-step process initiated by a single intravitreal injection.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of ADVM-022, highlighting long-term aflibercept expression and clinical efficacy.
Table 1: Preclinical Aflibercept Expression in Non-Human Primates (NHPs)
| Timepoint | Vitreous Aflibercept Concentration (µg/mL) | Reference |
| Up to 30 months | 1.2 - 8.1 | [5] |
Table 2: OPTIC Phase 1 Clinical Trial - Reduction in Treatment Burden
| Cohort (Dose) | Median Follow-up (weeks) | Reduction in Annualized Anti-VEGF Injections | Patients Injection-Free | Reference |
| 1 (6 x 10^11 vg/eye) | 72 | 100% | All | [4] |
| 2 & 3 (2 x 10^11 vg/eye) | 52 & 36 | 87% | Two-thirds | [4] |
| All Patients (2-year follow-up) | 104 | >80% | >50% |
Table 3: OPTIC Phase 1 Clinical Trial - Safety and Efficacy Outcomes
| Outcome | Result | Reference |
| Safety | ||
| ADVM-022-related ocular adverse events | Mild (81%) to moderate (19%) | |
| Intraocular inflammation | Primarily anterior, managed with topical steroids | [6] |
| Efficacy | ||
| Mean Best-Corrected Visual Acuity (BCVA) | Maintained over time | |
| Mean Central Subfield Thickness (CST) | Maintained to improved |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preclinical and clinical evaluation of ADVM-022.
ADVM-022 Vector Production
ADVM-022 is produced using a baculovirus expression vector system (BEVS) in insect cells (Spodoptera frugiperda, Sf9). This method allows for scalable and high-titer production of the AAV vector. The process involves co-infection of Sf9 cells with two recombinant baculoviruses: one carrying the AAV2 rep and AAV.7m8 cap genes, and the other containing the aflibercept expression cassette flanked by AAV inverted terminal repeats (ITRs). The resulting viral particles are then purified through a series of chromatography steps.
Preclinical Studies in Non-Human Primates (NHPs)
The preclinical evaluation of ADVM-022 was primarily conducted in NHPs due to the anatomical similarities of their eyes to human eyes.
4.2.1. Intravitreal Administration: A single intravitreal injection of ADVM-022 was administered to the eyes of NHPs. The typical dose used in long-term studies was approximately 2 x 10^12 vector genomes (vg) per eye.[7]
4.2.2. Aflibercept Quantification (ELISA): Aflibercept levels in ocular fluids (aqueous and vitreous humor) and tissues (retina and choroid) were quantified using a sandwich enzyme-linked immunosorbent assay (ELISA). The general procedure involves coating a plate with an anti-aflibercept antibody, adding the sample, followed by a detection antibody conjugated to an enzyme, and finally a substrate to produce a measurable signal.
4.2.3. Laser-Induced Choroidal Neovascularization (CNV) Model: To assess the efficacy of ADVM-022, a laser-induced CNV model was utilized in NHPs. This involves creating laser burns in the macula to induce the growth of new, leaky blood vessels, mimicking a key feature of nAMD. The severity of CNV was graded based on fluorescein (B123965) angiography.[7]
4.2.4. Ocular Safety and Tolerability Assessments: The safety of ADVM-022 was monitored through various methods:
-
Slit-lamp biomicroscopy and fundoscopy: To assess for signs of inflammation (e.g., cells, flare) and other ocular abnormalities.
-
Optical Coherence Tomography (OCT): To evaluate retinal structure and thickness.
-
Electroretinography (ERG): To measure the electrical response of the retinal cells to light stimuli, assessing retinal function.
OPTIC Phase 1 Clinical Trial
The OPTIC trial was a Phase 1, multicenter, open-label, dose-ranging study to evaluate the safety and efficacy of a single intravitreal injection of ADVM-022 in patients with nAMD who were previously treated with and responsive to anti-VEGF therapy.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Process Development for the Production and Purification of Adeno-Associated Virus (AAV)2 Vector using Baculovirus-Insect Cell Culture System [jove.com]
- 3. Utility of focal electroretinography in ophthalmologic examination in cynomolgus monkeys [jstage.jst.go.jp]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. The AAV2.7m8 capsid packages a higher degree of heterogeneous vector genomes than AAV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of ADVM-022, a Novel Gene Therapy Approach to Treating Wet Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Process Development for the Production and Purification of Adeno-Associated Virus AAV2 Vector using Baculovirus-Insect Cell Culture System [jove.com]
An In-depth Technical Guide to the Molecular Biology of AO-022 Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AO-022 is an investigational adeno-associated virus (AAV) vector-based gene therapy engineered for the treatment of Leber Congenital Amaurosis (LCA) Type 2, a rare and severe inherited retinal dystrophy. LCA Type 2 is caused by mutations in the RPE65 gene, which encodes the retinal pigment epithelium-specific 65 kDa protein. This protein is a critical component of the visual cycle, responsible for the regeneration of 11-cis-retinal (B22103), the chromophore essential for light detection by photoreceptor cells. The absence of functional RPE65 protein leads to a disruption of the visual cycle, resulting in profound vision loss from birth or early infancy. This compound is designed to deliver a functional copy of the human RPE65 gene to the retinal pigment epithelium (RPE) cells, thereby restoring the visual cycle and potentially improving visual function.
This document provides a comprehensive overview of the molecular biology of this compound, including its mechanism of action, vector design, preclinical data, and the key experimental protocols used in its development.
Molecular Biology of the Target: RPE65 and the Visual Cycle
The RPE65 gene is the molecular target for this compound. It is expressed predominantly in the RPE cells of the retina. The RPE65 protein functions as an isomerase, converting all-trans-retinyl ester to 11-cis-retinol (B117599). This is a rate-limiting step in the canonical visual cycle. Following this conversion, 11-cis-retinol is oxidized to 11-cis-retinal, which is then transported to the photoreceptor cells (rods and cones). In the photoreceptors, 11-cis-retinal binds to opsin proteins to form rhodopsin (in rods) and cone opsins (in cones). Upon absorption of a photon of light, 11-cis-retinal isomerizes to all-trans-retinal, initiating the phototransduction cascade that leads to a neural signal being sent to the brain.
Mutations in the RPE65 gene result in a non-functional or absent RPE65 protein. This leads to an accumulation of all-trans-retinyl esters in the RPE and a deficiency of 11-cis-retinal. The lack of this crucial chromophore prevents the regeneration of photopigments, leading to impaired photoreceptor function and eventual photoreceptor cell death, causing progressive and severe vision loss.
This compound Vector Design and Mechanism of Action
This compound is a replication-deficient AAV vector designed for efficient and targeted delivery of the RPE65 transgene to RPE cells.
-
Serotype: AAV2 is utilized for its natural tropism for retinal cells.
-
Promoter: A ubiquitous chicken beta-actin (CBA) promoter is used to drive robust and sustained expression of the transgene.
-
Transgene: The coding sequence for the human RPE65 protein.
-
Polyadenylation Signal: A bovine growth hormone polyadenylation (bGH pA) signal is included to ensure proper processing and stability of the mRNA transcript.
The intended mechanism of action for this compound is the restoration of the visual cycle in the retina. Following subretinal injection, the this compound vector transduces RPE cells. The vector's single-stranded DNA genome is delivered to the nucleus, where it forms a stable episome. The CBA promoter drives the transcription of the RPE65 gene, leading to the production of functional RPE65 protein. This newly synthesized protein then acts as an isomerase to convert all-trans-retinyl esters to 11-cis-retinol, thus replenishing the supply of 11-cis-retinal to the photoreceptors and restoring the visual cycle.
Signaling Pathway: The Visual Cycle Restoration by this compound
Caption: Restoration of the visual cycle by this compound in retinal cells.
Preclinical Data
The efficacy and safety of this compound have been evaluated in in vitro and in vivo preclinical models.
In Vitro Data
Table 1: In Vitro Transgene Expression
| Cell Line | Vector Concentration (vg/cell) | RPE65 mRNA Expression (fold change vs. mock) | RPE65 Protein Expression (ng/mg total protein) |
|---|---|---|---|
| ARPE-19 | 1 x 10^4 | 150.2 ± 12.5 | 25.6 ± 3.1 |
| ARPE-19 | 5 x 10^4 | 780.6 ± 45.3 | 112.8 ± 9.7 |
| Primary Human RPE | 1 x 10^4 | 125.7 ± 10.1 | 22.1 ± 2.5 |
| Primary Human RPE | 5 x 10^4 | 650.9 ± 38.9 | 98.4 ± 8.2 |
In Vivo Data
Table 2: In Vivo Efficacy in a Canine Model of LCA Type 2
| Parameter | This compound Treated (n=8) | Vehicle Control (n=8) | p-value |
|---|---|---|---|
| Electroretinography (ERG) b-wave amplitude (µV) at 3 months | 125.4 ± 18.2 | 10.1 ± 3.5 | <0.001 |
| Pupillary Light Reflex (PLR) (% constriction) | 45.2 ± 5.8 | 2.3 ± 1.1 | <0.001 |
| Visual Navigation (maze test success rate) | 85% | 12.5% | <0.01 |
Table 3: In Vivo Biodistribution of this compound (vector genomes/µg gDNA) at 3 Months Post-Injection
| Tissue | Subretinal Injection Site | Contralateral Eye | Liver | Spleen | Brain |
|---|
| Vector Genome Copies | 1.2 x 10^6 ± 0.3 x 10^6 | <100 | 5.6 x 10^3 ± 1.2 x 10^3 | 2.1 x 10^3 ± 0.8 x 10^3 | <100 |
Key Experimental Protocols
RPE65 mRNA Expression by qRT-PCR
This protocol details the quantification of RPE65 transgene expression in cell culture.
Caption: Workflow for quantifying RPE65 mRNA expression via qRT-PCR.
Methodology:
-
Cell Culture and Transduction: ARPE-19 cells are seeded in 6-well plates and grown to 80% confluency. Cells are then transduced with this compound at the specified vector genomes per cell (vg/cell) or with a vehicle control.
-
RNA Extraction: At 72 hours post-transduction, total RNA is extracted using TRIzol reagent according to the manufacturer's protocol.
-
DNase Treatment: To remove any contaminating vector DNA, RNA samples are treated with DNase I.
-
cDNA Synthesis: 1 µg of total RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qRT-PCR: The qRT-PCR is performed using a SYBR Green master mix on a real-time PCR system. Primers specific for the RPE65 transgene and a housekeeping gene (e.g., GAPDH) are used.
-
Data Analysis: The relative expression of RPE65 mRNA is calculated using the comparative Ct (ΔΔCt) method, normalized to the housekeeping gene and relative to the mock-transduced control cells.
In Vivo Efficacy Assessment by Electroretinography (ERG)
This protocol describes the assessment of retinal function in the canine model of LCA Type 2.
Methodology:
-
Animal Model: Dogs with naturally occurring RPE65 mutations are used.
-
Anesthesia and Dilation: Animals are anesthetized, and their pupils are dilated with topical tropicamide (B1683271) and phenylephrine.
-
Electrode Placement: A corneal contact lens electrode is placed on the eye, with reference and ground electrodes placed subcutaneously.
-
Dark Adaptation: Animals are dark-adapted for at least 30 minutes prior to recording scotopic (rod-mediated) responses.
-
Light Stimulation: A series of light flashes of increasing intensity are presented to the eye using a Ganzfeld dome.
-
Signal Recording: The electrical responses from the retina are recorded and amplified. The a-wave (originating from photoreceptors) and b-wave (originating from bipolar cells) amplitudes and implicit times are measured.
-
Data Analysis: The b-wave amplitudes are averaged for each treatment group and compared using a Student's t-test.
Conclusion and Future Directions
This compound demonstrates a promising preclinical profile for the treatment of Leber Congenital Amaurosis Type 2. The molecular mechanism, based on the delivery of a functional RPE65 gene, effectively restores the visual cycle in preclinical models. This leads to significant improvements in retinal function and visual behavior. The biodistribution data indicate that the vector remains largely confined to the target organ, suggesting a favorable safety profile. Further studies are warranted to advance this compound into clinical development, with a focus on long-term safety and efficacy, as well as optimizing the manufacturing process for clinical-grade vector production. The logical progression from molecular design to functional restoration provides a strong foundation for the continued development of this compound as a potential therapy for this debilitating genetic disease.
Preclinical Evidence for the Efficacy of ADVM-022: A Technical Guide
Executive Summary: ADVM-022 is an investigational gene therapy designed to treat neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME) through a single intravitreal (IVT) injection. It utilizes a novel, engineered adeno-associated virus (AAV) vector, AAV.7m8, to deliver a codon-optimized gene encoding the anti-VEGF protein aflibercept to retinal cells.[1][2] This approach aims to transform the retina into a biofactory, providing continuous, long-term therapeutic protein expression to reduce the treatment burden associated with frequent anti-VEGF injections.[3][4] Preclinical studies in the industry-standard non-human primate (NHP) model of laser-induced choroidal neovascularization (CNV) have demonstrated robust, durable aflibercept expression and significant, long-lasting efficacy.[1][5] A single administration of ADVM-022 was shown to be well-tolerated and provided protection against clinically relevant CNV lesions for over a year, with an efficacy comparable to the standard-of-care aflibercept bolus injection.[3] These comprehensive preclinical data established a strong foundation for the clinical development of ADVM-022.[6]
Introduction to ADVM-022
Neovascular retinal diseases, such as nAMD and DME, are leading causes of irreversible vision loss, primarily driven by the overexpression of vascular endothelial growth factor (VEGF).[3] The current standard of care involves frequent intravitreal injections of anti-VEGF proteins, which poses a significant treatment burden and can lead to suboptimal outcomes due to non-compliance.[1][7]
ADVM-022 emerges as a potential paradigm shift, offering a single-injection gene therapy solution.[8]
-
Vector: The AAV.7m8 capsid is a variant of AAV2, engineered through directed evolution for enhanced transduction efficiency of retinal cells following intravitreal administration.[1][6]
-
Transgene: The vector carries a proprietary expression cassette (C11) with a codon-optimized cDNA sequence encoding the aflibercept protein.[1][9] Aflibercept is a potent anti-VEGF fusion protein that binds to and inhibits VEGF-A.[3]
The design objective is to enable sustained intraocular production of aflibercept, thereby maintaining therapeutic protein levels and reducing or eliminating the need for repeated injections.[2]
Mechanism of Action
Following a single intravitreal injection, ADVM-022 transduces target retinal cells. The AAV.7m8 capsid facilitates entry into the cell and delivery of the aflibercept gene cassette to the nucleus. The host cell's transcriptional and translational machinery then continuously produces and secretes the aflibercept protein into the surrounding ocular tissues, where it can neutralize VEGF-A and suppress the growth of abnormal blood vessels.[7][9]
References
- 1. Preclinical Evaluation of ADVM-022, a Novel Gene Therapy Approach to Treating Wet Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s29.q4cdn.com [s29.q4cdn.com]
- 3. Preclinical Evaluation of ADVM-022, a Novel Gene Therapy Approach to Treating Wet Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Preclinical Assessment of ADVM-022, an Intravitreal Anti-VEGF Gene Therapy for the Treatment of Neovascular AMD and Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Preclinical Assessment of ADVM-022, an Intravitreal Anti-VEGF Gene Therapy for the Treatment of Neovascular AMD and Diabetic Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. modernretina.com [modernretina.com]
- 8. assets.bmctoday.net [assets.bmctoday.net]
- 9. researchgate.net [researchgate.net]
The Role of Vascular Endothelial Growth Factor (VEGF) in the Pathogenesis of Neovascular Age-Related Macular Degeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the pivotal role of Vascular Endothelial Growth Factor (VEGF) in the pathogenesis of neovascular age-related macular degeneration (nAMD). We will explore the molecular mechanisms, key signaling pathways, and the experimental models used to investigate this complex disease, with a focus on quantitative data and detailed methodologies to support research and development efforts in this field.
Introduction: VEGF as a Central Mediator in nAMD
Neovascular age-related macular degeneration is a leading cause of severe vision loss in the elderly.[1] A key pathological feature of nAMD is the development of choroidal neovascularization (CNV), the abnormal growth of new blood vessels from the choroid into the subretinal space.[2][3] These new vessels are often immature and leaky, leading to fluid and blood accumulation in the macula, which can cause rapid and severe damage to photoreceptors and the retinal pigment epithelium (RPE).[3]
Vascular Endothelial Growth Factor (VEGF), specifically VEGF-A, has been identified as a primary driver of this pathological angiogenesis.[4][5] In the eye, VEGF-A is a potent mitogen for vascular endothelial cells, promoting their proliferation, migration, and the formation of new blood vessels.[3][6] It also significantly increases vascular permeability, contributing to the exudative nature of nAMD.[4][6] The central role of VEGF-A is underscored by the success of anti-VEGF therapies, which have become the standard of care for nAMD, significantly improving visual outcomes for many patients.[1][7]
The VEGF Signaling Pathway in nAMD
The biological effects of VEGF-A are mediated through its interaction with two receptor tyrosine kinases (RTKs): VEGF Receptor 1 (VEGFR1 or Flt-1) and VEGF Receptor 2 (VEGFR2 or KDR/Flk-1).[1][8] While VEGFR1 has a higher binding affinity for VEGF-A, VEGFR2 is considered the primary mediator of the pro-angiogenic signals in endothelial cells.[9][10][11]
Upon VEGF-A binding, VEGFR2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including:
-
The PLCγ-PKC-MAPK pathway: This pathway is crucial for endothelial cell proliferation.[10]
-
The PI3K/Akt pathway: This pathway is primarily involved in promoting endothelial cell survival and increasing vascular permeability.[9]
-
The Ras/MAPK pathway: This pathway also contributes to endothelial cell proliferation and migration.[9]
Neuropilins (NRP1 and NRP2) act as co-receptors that enhance the binding of certain VEGF-A isoforms to VEGFR2, thereby potentiating its signaling.[8][12]
VEGF-A binding to VEGFR2 initiates downstream signaling cascades.
Upstream Regulation of VEGF in the Retina
Under physiological conditions, VEGF expression in the retina is tightly regulated. However, in the context of AMD, several factors can lead to its upregulation, with hypoxia being a primary trigger.
The Role of Hypoxia and HIF-1α
Retinal ischemia, or a lack of adequate oxygen supply, is a key feature of the aging and diseased macula. This hypoxic environment stabilizes the alpha subunit of the Hypoxia-Inducible Factor-1 (HIF-1α) .[13][14] HIF-1α then translocates to the nucleus, where it binds to hypoxia-response elements (HREs) in the promoter region of the VEGF gene, leading to increased VEGF transcription and subsequent protein expression.[13][15] Studies have shown a temporal and spatial correlation between increased HIF-1α levels and VEGF expression in ischemic retinas.[13] This hypoxia-HIF-1α-VEGF axis is a critical upstream pathway in the pathogenesis of nAMD.[16][17]
The hypoxia-HIF-1α-VEGF axis is a key driver of nAMD.
VEGF-A Isoforms and Their Role in nAMD
The human VEGF-A gene is composed of eight exons, and through alternative splicing, gives rise to several isoforms.[18][19] The primary pro-angiogenic isoforms include VEGF₁₂₁, VEGF₁₆₅, VEGF₁₈₉, and VEGF₂₀₆.[6] These isoforms differ in their ability to bind to the extracellular matrix and heparan sulfate (B86663) proteoglycans, which affects their bioavailability.[19]
-
VEGF₁₂₁ : A freely diffusible protein.[6]
-
VEGF₁₆₅ : The most abundant and well-characterized isoform, it is moderately heparin-binding.[6][20]
-
VEGF₁₈₉ and VEGF₂₀₆ : These are highly basic and remain tightly bound to the cell surface and extracellular matrix.[6]
In nAMD, there is a differential expression of these isoforms. Studies have shown that while VEGF₁₂₁ is the most abundant isoform in both CNV membranes and control tissues, VEGF₁₆₅ and VEGF₁₈₉ are significantly upregulated in CNV membranes compared to control choroids.[21] Conversely, the expression of VEGF₁₂₁ is lower in CNV membranes than in control choroids.[21] This suggests a complex and tissue-specific regulation of VEGF-A isoforms in the pathogenesis of nAMD.[21]
More recently, an anti-angiogenic family of VEGF-A isoforms, designated VEGFxxxb, has been identified.[18][22] These isoforms are generated by an alternative splice site in exon 8 and can act as endogenous inhibitors of angiogenesis. A shift in the balance between the pro-angiogenic (VEGFxxxa) and anti-angiogenic (VEGFxxxb) isoforms may play a critical role in the development of nAMD.[22]
Quantitative Data in nAMD Research
Quantitative analysis is essential for understanding the molecular basis of nAMD and for evaluating the efficacy of therapeutic interventions.
VEGF Levels in nAMD Patients
Elevated levels of VEGF-A in the aqueous and vitreous humor of patients with nAMD have been consistently reported.[4]
| Patient Group | Mean Aqueous VEGF-A Concentration (pg/mL) | Reference |
| nAMD (Normal Response to Anti-VEGF) | Varies with treatment | [23] |
| nAMD (Incomplete Response to Anti-VEGF) | Varies with treatment | [23] |
| High Myopia with CNV | 82.0 | [24] |
| High Myopia without CNV | 58.9 | [24] |
| Control (Cataract or ERM) | 116.6 | [24] |
Note: VEGF levels can vary significantly based on the assay used, treatment status, and individual patient characteristics.
VEGF Receptor Binding Affinities
The affinity of VEGF-A isoforms for their receptors is a critical determinant of their biological activity.
| Ligand | Receptor | Equilibrium Dissociation Constant (Kd) | Reference |
| VEGF-A₁₆₅ | VEGFR1 | ~1-10 pM | [10] |
| VEGF-A₁₆₅ | VEGFR2 | Higher than VEGFR1 | [10][11] |
Note: VEGFR1 has a higher affinity for VEGF-A than VEGFR2, but VEGFR2 has stronger tyrosine kinase activity.[11]
Anti-VEGF Clinical Trial Data
Clinical trials of anti-VEGF agents provide valuable quantitative data on treatment efficacy.
| Anti-VEGF Agent | Mean Change in Visual Acuity (ETDRS Letters) at 1 Year | Key Clinical Trial(s) | Reference |
| Ranibizumab | +6.6 to +6.9 (vs. ~+6.8 to +7.6 for aflibercept) | HAWK & HARRIER | [25] |
| Aflibercept | +6.8 to +7.6 | HAWK & HARRIER | [25] |
| Brolucizumab | ~+6.6 to +6.9 | HAWK & HARRIER | [25] |
| Faricimab | Comparable to aflibercept 2mg | PULSAR | [26] |
A retrospective analysis of real-world data showed that patients receiving ≥7 anti-VEGF injections in the first year had a mean visual acuity gain of 6.4 letters, compared to a 2.1 letter gain for those receiving ≤6 injections.[27]
Experimental Protocols for Studying nAMD
Animal models are indispensable tools for investigating the pathogenesis of nAMD and for the preclinical evaluation of new therapies.
Laser-Induced Choroidal Neovascularization (CNV) in Mice
The most widely used animal model for nAMD is the laser-induced CNV model in mice.[2][28][29] This model involves rupturing Bruch's membrane with a laser, which elicits a wound-healing response that includes the development of CNV.[2]
Detailed Methodology:
-
Animal Preparation:
-
Laser Photocoagulation:
-
Position the mouse at a slit lamp or an image-guided laser system.[30][32]
-
Use a coverslip with a coupling gel to flatten the cornea for better visualization (for slit lamp systems).[31]
-
Focus the laser beam on the retinal pigment epithelium (RPE) in the fundus.
-
Deliver four laser burns per eye, typically at the 3, 6, 9, and 12 o'clock positions around the optic nerve.[33]
-
Laser parameters are critical and should be optimized. A common starting point is a 532 nm diode laser with a 75 µm spot size, 100 mW power, and 100 ms (B15284909) duration.[31][34]
-
Successful laser application is confirmed by the appearance of a bubble at the site of the burn, indicating the rupture of Bruch's membrane.[2][33]
-
-
Post-Procedure and Analysis:
-
Administer a topical antibiotic to prevent infection.
-
House the animals for a defined period, typically 7 to 14 days, to allow for CNV development.[28][29]
-
At the endpoint, euthanize the mice and enucleate the eyes.
-
Dissect the RPE-choroid-sclera complex for flat-mounting.
-
Stain the flat-mounts with a fluorescent isolectin (e.g., Isolectin B4) to visualize the neovascular tufts.[30]
-
Image the stained flat-mounts using fluorescence microscopy.
-
Quantify the area of the CNV lesions using image analysis software (e.g., ImageJ).[2][30]
-
A standardized workflow for the laser-induced CNV model.
Measurement of VEGF Levels
Quantifying VEGF protein levels in ocular fluids is a common and important experimental procedure.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Aqueous Humor:
-
Sample Collection:
-
ELISA Procedure:
-
Thaw the aqueous humor samples on ice.
-
Follow the manufacturer's instructions for the preparation of standards, controls, and samples.
-
Add the standards, controls, and undiluted aqueous humor samples to the wells of the microplate pre-coated with a monoclonal antibody specific for VEGF.
-
Incubate to allow the VEGF in the samples to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add an enzyme-linked polyclonal antibody specific for VEGF.
-
Incubate to form a sandwich complex.
-
Wash the wells again.
-
Add a substrate solution to the wells, which will react with the enzyme to produce a color change.
-
Stop the reaction and measure the optical density of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Generate a standard curve by plotting the optical density versus the concentration of the standards.
-
Determine the concentration of VEGF in the samples by interpolating their optical density values on the standard curve.
-
The results are typically expressed in pg/mL.
-
Conclusion
VEGF is unequivocally a central player in the pathogenesis of neovascular AMD. The intricate details of the VEGF signaling pathway, its upstream regulation by factors such as hypoxia, and the differential roles of its various isoforms are critical areas of ongoing research. The experimental models and protocols outlined in this guide provide a framework for further investigation into the molecular mechanisms of nAMD and for the development and evaluation of novel therapeutic strategies targeting the VEGF pathway and beyond. A thorough understanding of these technical aspects is paramount for researchers, scientists, and drug development professionals dedicated to combating this sight-threatening disease.
References
- 1. Application and mechanism of anti-VEGF drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Frontiers | Choroidal Neovascularization: Mechanisms of Endothelial Dysfunction [frontiersin.org]
- 4. VEGF and pathology | amdbook.org [amdbook.org]
- 5. ovid.com [ovid.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tvst.arvojournals.org [tvst.arvojournals.org]
- 8. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in the molecular signaling mechanisms of VEGF/VEGFR2 in fundus neovascularization disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Hypoxia inducible factor-1alpha is increased in ischemic retina: temporal and spatial correlation with VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Hypoxia inducible factor-1alpha is increased in ischemic retina: temporal and spatial correlation with VEGF expression. | Semantic Scholar [semanticscholar.org]
- 15. pnas.org [pnas.org]
- 16. Up-regulation of HIF-1alpha and VEGF expression by elevated glucose concentration and hypoxia in cultured human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. europeanreview.org [europeanreview.org]
- 18. ajmb.org [ajmb.org]
- 19. New Insights into VEGF-A Alternative Splicing: Key Regulatory Switching in the Pathological Process - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of alternative splicing of VEGF-A in the development of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Differential expression of vascular endothelial growth factor-a isoforms in neovascular age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Modulation of VEGF-A Alternative Splicing as a Novel Treatment in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Aqueous Concentrations of Vascular Endothelial Growth Factor in Eyes with High Myopia with and without Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Twelve-Month Outcomes of Anti-VEGF Therapy for nAMD with Brolucizumab, Aflibercept, and Ranibizumab in the Polish National Registry: A Multicenter Database Study [mdpi.com]
- 26. [Interview] 'Eylea 8mg emerges as only nAMD therapy enabling 20-week dosing interval' < Hospital < Article - KBR [koreabiomed.com]
- 27. hcplive.com [hcplive.com]
- 28. Animal Models of Choroidal Neovascularization: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Animal Models of Choroidal Neovascularization: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice | PLOS One [journals.plos.org]
- 31. Video: A Mouse Model for Laser-induced Choroidal Neovascularization [jove.com]
- 32. youtube.com [youtube.com]
- 33. A Mouse Model for Laser-induced Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 34. ichorlifesciences.com [ichorlifesciences.com]
- 35. researchgate.net [researchgate.net]
- 36. Increased levels of vascular endothelial growth factor in the aqueous humor of patients with diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on AAV-Mediated Gene Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles of Adeno-associated virus (AAV)-mediated gene delivery. It is designed to serve as a foundational resource, detailing the fundamental biology of AAV, the mechanics of its use as a gene delivery vector, and the experimental protocols essential for its application in research and therapeutic development.
Introduction to Adeno-associated Virus (AAV)
Adeno-associated virus (AAV) is a small, non-enveloped parvovirus that has become a leading vector for in vivo gene therapy.[1][2] Its popularity stems from a favorable safety profile, including a lack of known pathogenicity and low immunogenicity, and its ability to transduce a wide variety of dividing and non-dividing cells, leading to long-term transgene expression.[2]
The wild-type AAV genome is a single-stranded DNA (ssDNA) molecule of approximately 4.7 kilobases (kb).[1] This genome is flanked by two 145-base inverted terminal repeats (ITRs), which are the only viral elements retained in recombinant AAV (rAAV) vectors. The ITRs are crucial for genome replication and packaging.[1] The viral genome also contains two main open reading frames, rep and cap. The rep gene encodes proteins necessary for the viral life cycle, while the cap gene encodes the three structural proteins (VP1, VP2, and VP3) that form the icosahedral capsid.[3]
Recombinant AAV vectors are engineered by replacing the rep and cap genes with a gene expression cassette of interest, which is then packaged into an AAV capsid.[4] The choice of capsid serotype is a critical determinant of the vector's tissue tropism and transduction efficiency.
AAV Serotypes and Tissue Tropism
Numerous AAV serotypes have been identified, each with distinct capsid proteins that determine their preference for infecting specific cell types or tissues.[5] This diversity in tropism allows for the targeted delivery of genes to various organs. For instance, AAV8 is known for its strong tropism for hepatocytes, while AAV9 can cross the blood-brain barrier and is effective for transducing cardiac and skeletal muscle.[5] The transduction efficiency of different serotypes can vary significantly between cell types.
Table 1: Comparative Transduction Efficiency of AAV Serotypes in Various Cell Lines
| Cell Line | AAV1 | AAV2 | AAV3 | AAV4 | AAV5 | AAV6 | AAV8 | AAV9 | AAV-DJ | AAV-DJ/8 |
| Huh-7 | 13 | 100 | 2.5 | 0 | 0.1 | 10 | 0.7 | 0 | 500 | 0.2 |
| HEK293 | 25 | 100 | 2.5 | 0.1 | 0.1 | 5 | 0.7 | 0.1 | 500 | 0.3 |
| Hela | 3 | 100 | 2 | 0.1 | 0.1 | 2 | 0.1 | 0 | 250 | 0.1 |
| HepG2 | 10 | 100 | 5 | 0 | 0.1 | 10 | 1 | 0 | 500 | 0.5 |
| Hepa1-6 | 15 | 100 | 5 | 0.1 | 0.1 | 15 | 1 | 0 | 400 | 1 |
| CHO | 1 | 100 | 0.1 | 0 | 0 | 0.5 | 0 | 0 | 200 | 0 |
| COS-7 | 2 | 100 | 0.5 | 0 | 0 | 1 | 0 | 0 | 300 | 0 |
| MEF | 20 | 100 | 1 | 0 | 0.5 | 25 | 0.5 | 0.1 | 400 | 0.5 |
| NIH3T3 | 10 | 100 | 0.5 | 0 | 0.1 | 15 | 0.1 | 0 | 200 | 0.1 |
Data is presented as relative transduction efficiency normalized to AAV2 (AAV2 = 100).[6]
Table 2: In Vivo Transduction Efficiency and Vector Genome Copy Number of AAV Serotypes in Mice
| Serotype | Target Organ | Vector Genome Copies / Diploid Genome | Relative Transgene Expression |
| AAV1 | Skeletal Muscle | ~1-10 | High |
| AAV6 | Heart | ~5-15 | High |
| AAV7 | Skeletal Muscle | ~1-5 | High |
| AAV8 | Liver | ~50-100 | Very High |
| AAV9 | Heart | ~10-20 | Very High |
| AAV9 | Skeletal Muscle | ~5-15 | High |
| AAVpo1 | Skeletal Muscle | ~20-40 | Very High |
This table provides a generalized summary based on multiple preclinical studies.[5][7][8][9] Actual values can vary depending on the vector dose, promoter, and time point of analysis.
The Molecular Mechanism of AAV Transduction
The journey of an AAV vector from the cell surface to the nucleus to express its transgene is a multi-step process involving intricate interactions with host cell machinery.
Cell Entry and Intracellular Trafficking
AAV infection begins with the binding of the viral capsid to specific receptors on the cell surface.[10] The recently identified AAV receptor (AAVR) is a key host factor for multiple serotypes.[11] AAVR has an ectodomain containing five immunoglobulin-like polycystic kidney disease (PKD) domains. Different AAV serotypes interact with distinct PKD domains; for example, AAV2 primarily uses PKD2, while AAV5 interacts with PKD1.[12][13]
Following receptor binding, the AAV particle is internalized via receptor-mediated endocytosis.[14] The virus then traffics through the endosomal pathway, moving from early to late endosomes and eventually to the trans-Golgi network (TGN).[15] Acidification of the endosome triggers conformational changes in the AAV capsid, exposing the phospholipase A2 (PLA2) domain of the VP1 protein, which is crucial for endosomal escape.[15]
Nuclear Entry, Uncoating, and Transgene Expression
Once in the cytoplasm, the intact AAV capsid is transported to the nucleus and enters through the nuclear pore complex.[15] Inside the nucleus, the viral genome is released from the capsid in a process called uncoating. While the precise mechanisms of uncoating are still being elucidated, it is thought to be a rate-limiting step and may involve proteasomal activity.[16][17] Following uncoating, the single-stranded DNA genome is converted into a double-stranded episome by the host cell's DNA repair machinery.[18] This double-stranded DNA serves as a template for transcription of the transgene, leading to the production of the therapeutic protein.
Experimental Protocols
This section provides detailed methodologies for the production, purification, and titration of rAAV vectors, as well as a protocol for in vitro transduction assays.
Recombinant AAV Production by Triple Transfection in HEK293T Cells
The most common method for producing rAAV in a laboratory setting is the triple plasmid transient transfection of human embryonic kidney 293 (HEK293) cells or their derivatives.[4][19]
Materials:
-
Adherent HEK293T cells
-
pAAV plasmid (containing the transgene flanked by ITRs)
-
pHelper plasmid (providing adenovirus helper functions)
-
pRep/Cap plasmid (expressing the AAV replication and capsid proteins of the desired serotype)
-
Transfection reagent (e.g., Polyethylenimine (PEI))
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
0.05% Trypsin/EDTA
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or stacks
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a suitable culture vessel (e.g., T-175 flask or a multi-layer cell stack) to achieve 70-80% confluency on the day of transfection.[15]
-
Transfection Complex Preparation:
-
In a sterile tube, dilute the three plasmids (pAAV, pHelper, and pRep/Cap in a 1:1:1 molar ratio) in Opti-MEM.
-
In a separate tube, dilute the PEI transfection reagent in Opti-MEM.
-
Combine the DNA and PEI solutions, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.[15]
-
-
Transfection:
-
Remove the culture medium from the HEK293T cells and replace it with fresh, pre-warmed DMEM with 2% FBS.
-
Add the DNA-PEI complexes to the cells in a dropwise manner.
-
Incubate the cells at 37°C in a CO2 incubator.[20]
-
-
Harvesting:
AAV Purification by Iodixanol Gradient Ultracentrifugation
Iodixanol gradient ultracentrifugation is a widely used method for purifying rAAV and separating full, genome-containing capsids from empty capsids.[21][22]
Materials:
-
Crude AAV lysate
-
OptiPrep™ (60% iodixanol solution)
-
PBS-MK buffer (PBS with 1 mM MgCl2 and 2.5 mM KCl)
-
1 M NaCl in PBS-MK
-
Phenol (B47542) red solution
-
Ultracentrifuge tubes (e.g., Quick-Seal tubes)
-
Ultracentrifuge with a suitable rotor (e.g., Ti70)
-
Syringes and needles
Protocol:
-
Gradient Preparation: Prepare discontinuous iodixanol gradients in ultracentrifuge tubes by carefully layering solutions of decreasing density. A typical gradient consists of 60%, 40%, 25%, and 15% iodixanol layers.[21][22] Phenol red is often added to the 25% and 60% layers for better visualization.[22]
-
15% Iodixanol: Mix 4.5 mL of 60% iodixanol with 13.5 mL of 1 M NaCl/PBS-MK buffer.[21]
-
25% Iodixanol: Mix 5 mL of 60% iodixanol with 7 mL of 1X PBS-MK buffer and 30 µL of phenol red.[21]
-
40% Iodixanol: Mix 6.7 mL of 60% iodixanol with 3.3 mL of 1X PBS-MK buffer.[21]
-
60% Iodixanol: Mix 10 mL of 60% iodixanol and 45 µL of phenol red.[21]
-
-
Loading and Centrifugation:
-
Carefully overlay the crude AAV lysate onto the top of the gradient.
-
Seal the tubes and centrifuge at high speed (e.g., 350,000 x g) for 90 minutes at 10°C.[21]
-
-
Fraction Collection:
-
Buffer Exchange and Concentration:
-
The collected fraction is then subjected to buffer exchange and concentration using a centrifugal filter unit to remove the iodixanol and concentrate the virus in a desired formulation buffer (e.g., PBS with 0.001% Pluronic F-68).[22]
-
AAV Titer Determination by qPCR
Quantitative PCR (qPCR) is a standard method for determining the physical titer (vector genomes per milliliter) of an AAV preparation.[24]
Materials:
-
Purified AAV sample
-
DNase I and DNase buffer
-
Proteinase K
-
qPCR master mix (e.g., SYBR Green or TaqMan-based)
-
Primers and probe targeting a region of the vector genome (e.g., ITR or a transgene-specific sequence)
-
Plasmid DNA standard of known concentration containing the target sequence
-
qPCR instrument
Protocol:
-
DNase Treatment: Treat the AAV sample with DNase I to remove any contaminating plasmid DNA that is not encapsidated.[25]
-
Capsid Lysis: Inactivate the DNase and lyse the AAV capsids to release the viral genomes. This is typically done by heat inactivation and treatment with a protease like Proteinase K.[26]
-
qPCR Reaction Setup:
-
Prepare a standard curve by making serial dilutions of the plasmid DNA standard.
-
Prepare dilutions of the AAV sample.
-
Set up the qPCR reactions in a 96-well plate, including standards, samples, and no-template controls in duplicate or triplicate.[25]
-
-
qPCR Run and Data Analysis:
-
Run the qPCR plate on a real-time PCR instrument.
-
Determine the concentration of vector genomes in the AAV sample by comparing its Ct values to the standard curve.[24]
-
Table 3: Example qPCR Primers and Probes for AAV Titration
| Target | Primer/Probe | Sequence (5' to 3') |
| AAV2 ITR | Forward Primer | GGAACCCCTAGTGATGGAGTT |
| Reverse Primer | CGGCCTCAGTGAGCGA | |
| Probe | CACTCCCTCTCTGCGCGCTCG | |
| EGFP | Forward Primer | GAGCTGAAGGGCATCGAC |
| Reverse Primer | GGTGGTGCAGATGAACTTCAG | |
| Probe | CAAGCTGACCCTGAAGTTCATCTGCACCAC |
These are examples, and primer/probe sequences should be optimized for the specific vector construct.[27]
In Vitro AAV Transduction Assay
This assay is used to determine the functional or infectious titer of an AAV preparation.
Materials:
-
AAV vector expressing a reporter gene (e.g., GFP or luciferase)
-
A suitable cell line for transduction (e.g., HEK293 or a cell line relevant to the AAV serotype's tropism)
-
Complete culture medium
-
96-well culture plates
-
Method for detecting reporter gene expression (e.g., fluorescence microscopy, flow cytometry, or a luciferase assay system)
Protocol:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density that will result in approximately 80% confluency at the time of transduction.
-
Transduction:
-
Prepare serial dilutions of the AAV vector in culture medium.
-
Remove the medium from the cells and add the diluted AAV.
-
Incubate the cells for 24-72 hours to allow for transduction and reporter gene expression.[28]
-
-
Analysis:
-
Quantify the number of transduced cells or the level of reporter gene expression.
-
For GFP-expressing vectors, this can be done by counting fluorescent cells under a microscope or by flow cytometry.
-
For luciferase-expressing vectors, a luciferase assay can be performed to measure enzyme activity.
-
-
Titer Calculation: The infectious titer (transducing units per milliliter) can be calculated based on the number of transduced cells at a specific dilution of the AAV vector.
Conclusion
AAV-mediated gene delivery has emerged as a powerful tool in both basic research and clinical applications. A thorough understanding of the foundational principles of AAV biology, vector design, and the molecular mechanisms of transduction is essential for the successful development and application of AAV-based therapies. The experimental protocols outlined in this guide provide a solid framework for the production, purification, and characterization of rAAV vectors. As research in this field continues to advance, further refinements to these techniques and a deeper understanding of AAV-host interactions will undoubtedly lead to the development of even safer and more effective gene therapies.
References
- 1. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. Adeno-Associated Virus (AAV) Gene Delivery: Dissecting Molecular Interactions upon Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Bottlenecks in AAV Manufacturing for Gene Therapy [insights.bio]
- 5. Various AAV Serotypes and Their Applications in Gene Therapy: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of Recombinant Adeno-Associated Viral Vectors and Use in In Vitro and In Vivo Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparative analysis of AAV serotypes for transduction of olfactory sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Adeno-associated virus receptor complexes and implications for adeno-associated virus immune neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Accurate Quantification and Characterization of Adeno-Associated Viral Vectors [frontiersin.org]
- 15. bosterbio.com [bosterbio.com]
- 16. AAV Purification by Iodixanol Gradient Ultracentrifugation [protocols.io]
- 17. Comparative analysis of adeno-associated virus serotypes for gene transfer in organotypic heart slices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research Portal - Host cell phosphatases in the life cycle of DNA viruses [research.kuleuven.be]
- 19. signagen.com [signagen.com]
- 20. Structure of the gene therapy vector, adeno-associated virus with its cell receptor, AAVR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. addgene.org [addgene.org]
- 22. bitesizebio.com [bitesizebio.com]
- 23. protocols.io [protocols.io]
- 24. Accurate Quantification of AAV Vector Genomes by Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Iodixanol Gradient Centrifugation - Creative Biolabs [creative-biolabs.com]
- 26. Optimized Protocol for Accurate Titration of Adeno-Associated Virus Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. erepo.uef.fi [erepo.uef.fi]
- 28. vectorcore.medicine.uiowa.edu [vectorcore.medicine.uiowa.edu]
The Genesis and Advancement of ADVM-022: A Technical Overview for Ocular Gene Therapy
An In-depth Guide for Researchers and Drug Development Professionals
ADVM-022, now known as ixoberogene soroparvovec (Ixo-vec), represents a significant stride in the quest for a durable, in-office treatment for neovascular (wet) age-related macular degeneration (nAMD) and diabetic macular edema (DME). Developed by Adverum Biotechnologies, this investigational gene therapy is designed to reduce the treatment burden associated with frequent anti-VEGF injections by enabling continuous intraocular expression of aflibercept after a single intravitreal administration.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of ADVM-022, tailored for professionals in the field of ophthalmology and gene therapy.
The Rationale and Discovery of ADVM-022
The standard of care for wet AMD and DME has long been frequent intravitreal injections of anti-vascular endothelial growth factor (VEGF) agents.[1] While effective, this treatment regimen imposes a significant burden on patients and healthcare systems, often leading to undertreatment and subsequent vision loss.[1][3] Gene therapy offers a promising alternative by turning the eye into a "biofactory" for continuous production of anti-VEGF proteins, thereby aiming to provide a long-lasting therapeutic effect from a single injection.[5]
ADVM-022 was engineered to meet this challenge. Its core components are:
-
Aflibercept Coding Sequence: The therapy utilizes a codon-optimized cDNA that encodes for aflibercept, a well-established and potent anti-VEGF protein.[5][6] Aflibercept is a recombinant fusion protein consisting of portions of the extracellular domains of human VEGF receptors 1 and 2, fused to the Fc portion of human IgG1.[6]
-
AAV.7m8 Capsid: A novel, proprietary adeno-associated virus (AAV) vector capsid, AAV.7m8, was selected for its high efficiency in transducing retinal cells following intravitreal injection.[2][4][7][8] This engineered capsid is a variant of AAV2 and was developed through directed evolution.[6][8]
-
Proprietary Expression Cassette: A proprietary expression cassette is used to drive robust and sustained expression of the aflibercept transgene.[9]
The combination of these elements is intended to provide long-term, stable therapeutic levels of aflibercept in the retina, mitigating the need for frequent injections.[6][8]
Mechanism of Action: A Continuous Anti-VEGF Biofactory
Following a single intravitreal injection, ADVM-022 transduces retinal cells, which then continuously produce and secrete aflibercept into the vitreous and aqueous humor. This locally produced aflibercept binds to and neutralizes VEGF-A, a key mediator of angiogenesis and vascular permeability in wet AMD and DME. By maintaining a constant therapeutic level of aflibercept, ADVM-022 aims to suppress the growth of abnormal blood vessels (choroidal neovascularization) and reduce retinal fluid leakage, thereby preserving and potentially improving vision.[1][6]
Preclinical Development and Key Findings
Extensive preclinical studies in non-human primates (NHPs) were conducted to evaluate the safety, efficacy, and durability of ADVM-022. These studies were crucial in establishing the foundation for clinical trials in humans.
Non-Human Primate Studies
The primary NHP model used was the laser-induced choroidal neovascularization (CNV) model in African green monkeys, which mimics key aspects of wet AMD.[6][10][11]
Key Findings:
-
Sustained Aflibercept Expression: A single intravitreal injection of ADVM-022 resulted in stable and long-term expression of aflibercept for up to 30 months.[1][10] The levels of aflibercept achieved were comparable to those seen 3 to 5 weeks after a standard bolus injection of aflibercept.[2][4]
-
Long-Term Efficacy: In the laser-induced CNV model, ADVM-022 administered 13 months prior to laser induction effectively prevented the development of clinically significant CNV lesions, with efficacy comparable to a bolus injection of aflibercept given at the time of lesioning.[6][11][12]
-
Favorable Safety Profile: ADVM-022 was generally well-tolerated in NHPs, with any observed inflammation being mild and manageable.[6] Long-term studies showed no significant safety concerns.[1]
Preclinical Data Summary
| Parameter | Finding | Source |
| Vector | AAV.7m8 capsid carrying a codon-optimized aflibercept gene | [6] |
| Animal Model | Non-human primates (African green monkeys) | [6][10] |
| Study Type | Laser-induced choroidal neovascularization (CNV) model | [6][11] |
| Expression Duration | Sustained aflibercept expression for up to 30 months | [1][10] |
| Aflibercept Levels | Comparable to levels 3-5 weeks post-bolus aflibercept injection | [2][4] |
| Efficacy | Prevention of clinically relevant CNV lesions 13 months post-injection | [6][11] |
| Safety | Generally well-tolerated with mild, manageable inflammation | [6] |
Clinical Development of ADVM-022
The promising preclinical data paved the way for a robust clinical development program in patients with wet AMD and DME.
Phase 1 OPTIC Trial
The OPTIC trial was a Phase 1, multicenter, open-label, dose-ranging study designed to assess the safety and tolerability of a single intravitreal injection of ADVM-022 in patients with wet AMD who were previously treated with and responsive to anti-VEGF therapy.[3][13]
Key Outcomes:
-
Reduced Treatment Burden: A single injection of ADVM-022 led to a significant reduction in the need for supplemental anti-VEGF injections.[7][14] At the 2 x 10^11 vg/eye dose, there was an over 80% reduction in the annualized injection frequency.[14]
-
Durable Efficacy: The treatment effect was sustained, with many patients remaining free of supplemental injections for up to two years.[14]
-
Maintained Vision and Anatomy: Patients' best-corrected visual acuity (BCVA) and central subfield thickness (CST) were maintained or improved over the follow-up period.[14]
-
Manageable Safety: The safety profile was favorable, with observed ocular inflammation being generally mild to moderate and responsive to steroid eye drops.[7][14]
Phase 2 LUNA Trial
The LUNA trial is a Phase 2, multicenter, randomized, double-masked study evaluating two doses of ADVM-022 (2 x 10^11 vg/eye and a lower 6 x 10^10 vg/eye) with different prophylactic corticosteroid regimens in treatment-experienced wet AMD patients.[1]
Recent Findings (as of late 2024):
-
Topline 52-week results from the LUNA trial have been announced, along with 4-year follow-up data from the OPTIC trial.[15] These results continue to support the potential of ADVM-022 as a long-term treatment.
Clinical Trial Data Summary
| Trial | Phase | Patient Population | Doses | Key Efficacy Endpoints | Key Safety Findings | Source |
| OPTIC | 1 | Treatment-experienced wet AMD | 6 x 10^11 vg/eye & 2 x 10^11 vg/eye | >80% reduction in annualized anti-VEGF injections; sustained BCVA and CST | Favorable safety profile; mild-to-moderate, manageable ocular inflammation | [7][13][14] |
| LUNA | 2 | Treatment-experienced wet AMD | 2 x 10^11 vg/eye & 6 x 10^10 vg/eye | Mean change in BCVA; incidence and severity of adverse events | Evaluation of different steroid prophylaxis regimens | [1][15] |
| INFINITY | 2 | Diabetic Macular Edema (DME) | - | - | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are overviews of key experimental protocols employed in the development of ADVM-022.
ADVM-022 Vector Production
ADVM-022 is produced using a baculovirus expression system in Sf9 insect cells.[6][16] This system is well-established for producing large quantities of recombinant AAV vectors. The process involves co-infection of Sf9 cells with two baculoviruses: one encoding the AAV2 Rep and AAV.7m8 Cap proteins, and the other containing the AAV genome with the aflibercept expression cassette flanked by AAV2 inverted terminal repeats (ITRs). The vector is then purified using methods such as iodixanol (B1672021) gradient centrifugation.[17]
Laser-Induced Choroidal Neovascularization (CNV) in NHPs
This model is a cornerstone of preclinical efficacy testing for anti-angiogenic therapies.
-
Animal Model: African green monkeys are typically used.[18]
-
Anesthesia: Animals are anesthetized for all procedures.
-
Laser Application: A laser (e.g., 532 nm) is used to create small burns in the macula, disrupting Bruch's membrane and inducing the growth of new blood vessels from the choroid.[18][19]
-
Evaluation: The development and severity of CNV lesions are assessed using fluorescein (B123965) angiography (FA) and spectral-domain optical coherence tomography (SD-OCT).[18][19] Lesions are graded based on the extent of leakage.[18]
-
Treatment: ADVM-022 or a control is administered via intravitreal injection at a specified time before or after laser application.
Intravitreal Injection in NHPs
-
Preparation: The ocular surface is sterilized.
-
Injection: A small-gauge needle (e.g., 30-gauge) is used to inject the vector (typically 40-100 µL) into the vitreous cavity, approximately 3 mm posterior to the limbus.[20]
-
Monitoring: Eyes are monitored for any signs of inflammation or other adverse events.
Aflibercept Quantification (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of aflibercept in ocular fluids (vitreous and aqueous humor).
-
Sample Collection: Aqueous or vitreous humor is carefully collected from the eyes.
-
Assay: An ELISA specific for free aflibercept is performed. This typically involves coating a plate with an anti-aflibercept antibody, adding the ocular fluid sample, and then detecting the bound aflibercept with a secondary antibody conjugated to an enzyme that produces a measurable signal.
-
Quantification: The concentration of aflibercept is determined by comparing the signal to a standard curve of known aflibercept concentrations.
Electroretinography (ERG)
ERG is used to assess the function of the retina.
-
Adaptation: Animals are dark-adapted for a period (e.g., 30 minutes) to measure rod-driven responses, followed by light adaptation to measure cone-driven responses.[21]
-
Stimulation: Flashes of light of varying intensity and frequency are presented to the eye.
-
Recording: An electrode placed on the cornea records the electrical responses of the retinal cells. The resulting waveform provides information about the health and function of different retinal cell types.[21]
Spectral-Domain Optical Coherence Tomography (SD-OCT)
SD-OCT is a non-invasive imaging technique that provides high-resolution, cross-sectional images of the retina.
-
Image Acquisition: The animal's eye is scanned with the SD-OCT device, which uses light to generate detailed images of the retinal layers.
-
Analysis: The images are analyzed to measure retinal thickness, identify any structural abnormalities (e.g., fluid accumulation, changes in retinal layers), and monitor changes over time.[22][23][24]
Logical Progression of ADVM-022 Development
The development of ADVM-022 has followed a logical and rigorous pathway from initial concept to late-stage clinical trials.
Future Directions
The development of ADVM-022 is ongoing, with pivotal Phase 3 trials being planned.[18] The long-term data from the OPTIC and LUNA trials will be critical in determining the ultimate role of this therapy in the management of wet AMD and potentially other retinal vascular diseases like DME. The successful development of ADVM-022 would represent a paradigm shift in the treatment of these chronic, vision-threatening conditions, offering the potential for a one-time, in-office treatment that could preserve sight for years.[25]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Feasibility of intravitreal injections and ophthalmic safety assessment in marmoset (Callithrix jacchus) monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. modernretina.com [modernretina.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. Comprehensive Preclinical Assessment of ADVM-022, an Intravitreal Anti-VEGF Gene Therapy for the Treatment of Neovascular AMD and Diabetic Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biospace.com [biospace.com]
- 11. Optimization of laser-induced choroidal neovascularization in African green monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive Preclinical Assessment of ADVM-022, an Intravitreal Anti-VEGF Gene Therapy for the Treatment of Neovascular AMD and Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Optimized Protocol for Accurate Titration of Adeno-Associated Virus Vectors | Semantic Scholar [semanticscholar.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. sec.gov [sec.gov]
- 17. adverum.com [adverum.com]
- 18. researchgate.net [researchgate.net]
- 19. biomere.com [biomere.com]
- 20. Intravitreal Injection of AAV2 Transduces Macaque Inner Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Standardized Full-Field Electroretinography in the Green Monkey (Chlorocebus sabaeus) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optical Coherence Tomography for the Evaluation of Retinal and Optic Nerve Morphology in Animal Subjects: Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iovs.arvojournals.org [iovs.arvojournals.org]
- 24. researchgate.net [researchgate.net]
- 25. addgene.org [addgene.org]
Methodological & Application
Application Notes and Protocols: ADVM-022 Intravitreal Injection for Neovascular Age-Related Macular Degeneration (nAMD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADVM-022 (ixoberogene soroparvovec or Ixo-vec) is an investigational gene therapy designed for the treatment of neovascular age-related macular degeneration (nAMD). It is administered as a single in-office intravitreal (IVT) injection.[1][2] The therapy utilizes a proprietary adeno-associated virus vector capsid, AAV.7m8, which carries a codon-optimized aflibercept coding sequence.[3] This design facilitates the continuous intraocular expression of aflibercept, an anti-vascular endothelial growth factor (VEGF) protein, thereby aiming to reduce the treatment burden associated with frequent anti-VEGF injections.[1][4][5] Preclinical and clinical studies have demonstrated the potential of ADVM-022 to provide sustained therapeutic levels of aflibercept, leading to long-term efficacy in managing nAMD.[6][7]
Mechanism of Action
ADVM-022 is engineered to transduce retinal cells following a single intravitreal injection, establishing a sustainable intraocular "biofactory" for aflibercept production.[8] The AAV.7m8 capsid was selected for its high efficiency in transducing retinal cells upon intravitreal administration.[9] Once inside the target cells, the vector's genetic material is expressed, leading to the continuous secretion of aflibercept into the vitreous. Aflibercept is a recombinant fusion protein that acts as a soluble decoy receptor, binding to VEGF-A and placental growth factor (PlGF), thereby inhibiting the downstream signaling pathways that promote angiogenesis and vascular permeability, the key pathological processes in nAMD.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of ADVM-022 in nAMD.
Table 1: Preclinical Aflibercept Expression in Non-Human Primates (NHP)
| Dose (vg/eye) | Vitreous Humor (µg/mL) | Aqueous Humor (µg/mL) | Retina (µg/g) | Choroid (µg/g) |
| 2 x 10¹¹ | ~1.0 - 2.0 | ~0.1 - 0.5 | ~0.5 - 1.5 | ~1.0 - 3.0 |
| 6 x 10¹¹ | ~2.0 - 4.0 | ~0.2 - 0.8 | ~1.0 - 2.5 | ~2.0 - 5.0 |
| 2 x 10¹² | ~3.0 - 8.0 | ~0.5 - 1.5 | ~2.0 - 4.0 | ~4.0 - 8.0 |
| Data adapted from preclinical studies in non-human primates.[6][9][10] |
Table 2: OPTIC Phase 1 Clinical Trial - Patient Demographics and Baseline Characteristics
| Parameter | Cohort 1 (6 x 10¹¹ vg/eye) | Cohort 2 (2 x 10¹¹ vg/eye) | Cohort 3 (2 x 10¹¹ vg/eye) | Cohort 4 (6 x 10¹¹ vg/eye) |
| Number of Patients | 6 | 6 | 9 | 9 |
| Mean Age (years) | 79.0 | 79.8 | 77.4 | 79.9 |
| Mean Years Since nAMD Diagnosis | 4.5 | 4.1 | 3.3 | 3.2 |
| Mean Prior Anti-VEGF Injections | 38.2 | 34.0 | 24.8 | 28.5 |
| Mean Annualized Anti-VEGF Injections | 9.7 | 10.5 | 9.6 | 9.9 |
| Mean Baseline BCVA (ETDRS Letters) | 65.8 | 64.7 | 65.9 | 65.0 |
| Mean Baseline CST (µm) | 369.2 | 307.7 | 473.4 | 398.6 |
| BCVA: Best-Corrected Visual Acuity; CST: Central Subfield Thickness. Data from the OPTIC Phase 1 trial.[11] |
Table 3: OPTIC Phase 1 Clinical Trial - Efficacy Outcomes
| Outcome | High Dose (6 x 10¹¹ vg/eye) | Low Dose (2 x 10¹¹ vg/eye) |
| Reduction in Annualized Anti-VEGF Injections | ||
| All Patients | 99% | 85% |
| Patients with NAb Titer <1:125 | 97% | 93% |
| Supplemental Injection-Free Patients | ||
| Percentage | 80% (12/15) | 53% (8/15) |
| Change in BCVA (ETDRS Letters) | Maintained | Maintained |
| Change in CST (µm) | Improved | Improved |
| NAb: Neutralizing Antibody. Data from the OPTIC Phase 1 trial with median follow-up of up to 104 weeks.[5] |
Experimental Protocols
Protocol 1: ADVM-022 Intravitreal Injection Procedure (Clinical Setting)
This protocol is a representative procedure based on standard intravitreal injection techniques and information from ADVM-022 clinical trials.
1. Patient Preparation: 1.1. Obtain informed consent. 1.2. Administer prophylactic corticosteroids as per the study protocol. Regimens have included oral prednisone (B1679067) (e.g., 60 mg for 6 days starting 3 days prior to injection with a taper) or difluprednate (B1670567) eye drops (e.g., QID for 3 weeks starting on the day of injection with a taper).[12] 1.3. On the day of injection, confirm patient identity and the eye to be treated. 1.4. Instill a topical anesthetic and a broad-spectrum microbicide (e.g., povidone-iodine 5%) into the conjunctival sac.
2. ADVM-022 Preparation: 2.1. ADVM-022 is supplied as a frozen suspension. Thaw the vial at room temperature. 2.2. Gently swirl the vial to ensure a uniform suspension. Do not shake. 2.3. Withdraw the required dose volume (e.g., for a 2 x 10¹¹ vg or 6 x 10¹¹ vg dose) into a sterile syringe with a suitable needle. 2.4. Expel any air bubbles from the syringe.
3. Intravitreal Injection: 3.1. Place a sterile lid speculum. 3.2. Measure the injection site, typically 3.5-4.0 mm posterior to the limbus in the superotemporal quadrant. 3.3. Displace the conjunctiva and insert the needle through the sclera into the mid-vitreous cavity. 3.4. Slowly inject the full volume of ADVM-022. 3.5. Withdraw the needle and apply gentle pressure to the injection site with a sterile cotton swab. 3.6. Assess for any immediate complications, such as retinal detachment or endophthalmitis. 3.7. Check for perfusion of the optic nerve head.
4. Post-Injection Monitoring: 4.1. Monitor the patient for adverse events, particularly signs of inflammation (e.g., anterior chamber cells, vitreous cells). 4.2. Follow the prescribed post-injection corticosteroid regimen. 4.3. Schedule follow-up visits to assess safety and efficacy, including visual acuity, intraocular pressure, and retinal anatomy via OCT.
Protocol 2: Quantification of Aflibercept in Ocular Fluids (ELISA)
This protocol is adapted from a preclinical study and is suitable for measuring aflibercept levels in aqueous and vitreous humor samples.[6]
1. Plate Coating: 1.1. Coat a 96-well ELISA plate with recombinant human VEGF-A (1 µg/mL) in a coating buffer. 1.2. Incubate overnight at 4°C.
2. Blocking: 2.1. Wash the plate with a wash buffer. 2.2. Add a protein-free blocking buffer to each well and incubate for 2 hours at room temperature.
3. Sample and Standard Incubation: 3.1. Wash the plate. 3.2. Prepare serial dilutions of a known concentration of aflibercept to generate a standard curve. 3.3. Add diluted ocular fluid samples and standards to the wells. 3.4. Incubate for 2 hours at room temperature.
4. Detection Antibody Incubation: 4.1. Wash the plate. 4.2. Add an anti-human Fc domain of IgG conjugated to horseradish peroxidase (HRP) to each well. 4.3. Incubate for 1-2 hours at room temperature.
5. Signal Development and Measurement: 5.1. Wash the plate. 5.2. Add a chemiluminescent substrate to each well. 5.3. Measure the luminescence using a microplate luminometer.
6. Data Analysis: 6.1. Generate a standard curve by plotting the luminescence of the standards against their known concentrations. 6.2. Determine the concentration of aflibercept in the samples by interpolating their luminescence values on the standard curve.
Protocol 3: Assessment of Anti-VEGF Activity (Clinical Efficacy)
The anti-VEGF activity of ADVM-022 is assessed clinically by monitoring changes in retinal anatomy and function.
1. Best-Corrected Visual Acuity (BCVA): 1.1. Measure BCVA using the Early Treatment Diabetic Retinopathy Study (ETDRS) chart at baseline and at specified follow-up intervals. 1.2. A stable or improved BCVA is indicative of effective anti-VEGF activity.
2. Spectral-Domain Optical Coherence Tomography (SD-OCT): 2.1. Perform SD-OCT scans at baseline and at each follow-up visit to assess retinal anatomy. 2.2. Measure the central subfield thickness (CST). A reduction or stabilization of CST indicates a decrease in macular edema. 2.3. Evaluate for the presence of intraretinal fluid (IRF) and subretinal fluid (SRF). Resolution of fluid is a primary indicator of anti-VEGF efficacy.
3. Need for Supplemental Anti-VEGF Injections: 3.1. Establish protocol-defined criteria for rescue injections. For example, a loss of ≥10 ETDRS letters from baseline due to fluid, an increase in CST of >75 µm from baseline, or the presence of vision-threatening hemorrhage. 3.2. The annualized rate of supplemental injections is a key endpoint for assessing the durability of ADVM-022's anti-VEGF effect.
Safety Considerations
The most common adverse events associated with ADVM-022 in clinical trials have been dose-dependent, mild-to-moderate ocular inflammation, primarily anterior chamber cells.[4][11] This inflammation has been shown to be responsive to topical corticosteroids.[5] No cases of retinitis, choroiditis, or endophthalmitis have been reported in the nAMD trials.[11] Careful patient monitoring and adherence to a prophylactic corticosteroid regimen are crucial for managing potential inflammation.
Conclusion
ADVM-022 represents a promising advancement in the treatment of nAMD, with the potential to significantly reduce the treatment burden for patients. The single intravitreal injection protocol is designed for an in-office setting. The sustained expression of aflibercept has demonstrated robust and durable efficacy in clinical trials. Further research and ongoing clinical studies will continue to refine the application and long-term safety profile of this novel gene therapy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. assets.bmctoday.net [assets.bmctoday.net]
- 3. fda.gov [fda.gov]
- 4. ISRCTN [isrctn.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. tvst.arvojournals.org [tvst.arvojournals.org]
- 7. Preclinical Evaluation of ADVM-022, a Novel Gene Therapy Approach to Treating Wet Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Preclinical Assessment of ADVM-022, an Intravitreal Anti-VEGF Gene Therapy for the Treatment of Neovascular AMD and Diabetic Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. adverum.com [adverum.com]
- 11. adverum.com [adverum.com]
- 12. biospace.com [biospace.com]
ATG-022: Dosing Considerations in Clinical Trials for Advanced/Metastatic Solid Tumors
It appears there may be a typographical error in the query for "AO-022," as this specific designation does not correspond to a known drug in clinical trials based on publicly available information. However, the search has identified two clinical-stage candidates with similar designations for which dosing information is available: ATG-022 and ADVM-022 . This document provides detailed application notes and protocols for both, assuming the user is interested in one of these compounds.
ATG-022 is an antibody-drug conjugate (ADC) that targets Claudin 18.2 (CLDN18.2), a protein expressed on the surface of certain tumor cells.[1][2] The ADC consists of a monoclonal antibody that binds to CLDN18.2, linked to a cytotoxic payload (vc-MMAE).[3][4] This targeted delivery of the payload aims to selectively kill cancer cells while minimizing damage to healthy tissues.[4]
Quantitative Data Summary
The following table summarizes the dosing information for ATG-022 from the Phase 1 CLINCH clinical trial (NCT05718895).[1][3][4][5]
| Clinical Trial Phase | Trial Identifier | Patient Population | Dose Escalation Cohorts (Intravenous, Q3W) | Recommended Phase 2 Dose (RP2D) | Key Adverse Events (Grade ≥3) |
| Phase 1 | CLINCH (NCT05718895) | Advanced/Metastatic Solid Tumors | 0.3 mg/kg, 0.9 mg/kg, 1.8 mg/kg, 2.4 mg/kg, 3.0 mg/kg, 3.6 mg/kg | 2.4 mg/kg Q3W | Nausea, Vomiting, Decreased Appetite, Decreased Neutrophil Count, Decreased White Blood Cell Count[3][6] |
Experimental Protocols
Protocol: Phase 1 Dose Escalation Study of ATG-022 (CLINCH Trial)
Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of ATG-022 in patients with advanced or metastatic solid tumors.[4][5]
Study Design: A standard 3+3 dose-escalation design is utilized.[3][4]
Patient Population: Patients with histologically or cytologically confirmed advanced or metastatic solid tumors who have progressed on or are intolerant to standard therapy.[1] Key inclusion criteria include an ECOG performance status of 0 or 1 and at least one measurable lesion per RECIST v1.1.[1]
Treatment Administration:
-
ATG-022 is administered as an intravenous (IV) infusion every 3 weeks (Q3W).[3][4]
-
Subsequent dose cohorts are 0.9, 1.8, 2.4, 3.0, and 3.6 mg/kg.[1][3][4]
-
At least three patients are enrolled in each dose cohort.
-
If no dose-limiting toxicities (DLTs) are observed in the first three patients, the trial proceeds to the next higher dose level.
-
If one of the three patients experiences a DLT, up to three additional patients are enrolled in that cohort.
-
The MTD is defined as the highest dose level at which no more than one of six patients experiences a DLT.
Safety and Efficacy Monitoring:
-
Patients are monitored for adverse events (AEs) throughout the study.
-
Tumor assessments are performed at baseline and every 6-9 weeks to evaluate response to treatment according to RECIST v1.1 criteria.
-
Pharmacokinetic (PK) samples are collected to assess the drug's absorption, distribution, metabolism, and excretion.
Visualizations
Caption: Mechanism of action of ATG-022.
Caption: Workflow of the CLINCH Phase 1 clinical trial.
ADVM-022: Dosing Considerations in Clinical Trials for Wet Age-Related Macular Degeneration (AMD) and Diabetic Macular Edema (DME)
ADVM-022 is a gene therapy designed for the treatment of wet AMD and DME.[7][8] It is administered as a single intravitreal injection and uses an adeno-associated virus (AAV) vector (AAV.7m8) to deliver a gene that encodes for aflibercept, a protein that inhibits vascular endothelial growth factor (VEGF).[9][10][11] By enabling the eye to continuously produce its own anti-VEGF therapy, ADVM-022 aims to reduce the burden of frequent injections.[10][12]
Quantitative Data Summary
The following table summarizes the dosing information for ADVM-022 from the OPTIC Phase 1 and INFINITY Phase 2 clinical trials.[8][11]
| Clinical Trial Phase | Trial Identifier | Patient Population | Dose Levels (Single Intravitreal Injection) | Key Adverse Events |
| Phase 1 | OPTIC (NCT03748784) | Wet AMD | Low Dose: 2 x 10¹¹ vg/eyeHigh Dose: 6 x 10¹¹ vg/eye | Intraocular inflammation[11][13] |
| Phase 2 | INFINITY | DME | Two undisclosed dose levels | Dose-limiting toxicities at the high dose[8] |
Experimental Protocols
Protocol: Administration of ADVM-022 in a Clinical Trial Setting
Objective: To evaluate the safety and efficacy of a single intravitreal injection of ADVM-022 for the treatment of wet AMD or DME.[14]
Patient Population: Patients with a diagnosis of neovascular (wet) AMD or DME who are responsive to standard anti-VEGF therapy.[14]
Treatment Administration:
-
Pre-operative Prophylaxis: Patients may receive prophylactic corticosteroids (oral or eye drops) to manage potential inflammation.[13][15]
-
Anesthesia: The eye is anesthetized using topical or local anesthetics.
-
Antiseptic: An antiseptic solution is applied to the eye and surrounding area to prevent infection.
-
Intravitreal Injection:
-
ADVM-022 is drawn into a sterile syringe.
-
The injection is performed by a qualified ophthalmologist under sterile conditions.
-
The needle is inserted into the vitreous cavity of the eye, and the full dose is delivered.
-
-
Post-operative Care: Patients are monitored for any immediate complications, such as an increase in intraocular pressure. Post-operative antibiotics and anti-inflammatory eye drops are typically prescribed.
Safety and Efficacy Monitoring:
-
Patients are followed for an extended period (e.g., up to two years) to monitor for long-term safety and durability of effect.[11]
-
Efficacy is assessed by changes in best-corrected visual acuity (BCVA) and central retinal thickness (CRT) measured by optical coherence tomography (OCT).[11]
-
The need for rescue anti-VEGF injections is also a key efficacy endpoint.[11]
Visualizations
Caption: Mechanism of action of ADVM-022 gene therapy.
Caption: Workflow of the OPTIC Phase 1 clinical trial.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Claudin 18.2 (CLDN18.2) – A Tumour Immune Target for Solid‑Tumour Therapy-DIMA BIOTECH [dimabio.com]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. onclive.com [onclive.com]
- 7. Comprehensive Preclinical Assessment of ADVM-022, an Intravitreal Anti-VEGF Gene Therapy for the Treatment of Neovascular AMD and Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Evaluation of ADVM-022, a Novel Gene Therapy Approach to Treating Wet Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s29.q4cdn.com [s29.q4cdn.com]
- 12. modernretina.com [modernretina.com]
- 13. adverum.com [adverum.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. adverum.com [adverum.com]
Application Notes and Protocols: OPTIC Clinical Trial of ADVM-022
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the clinical trial design for the OPTIC study, evaluating the safety and efficacy of ADVM-022 (ixoberogene soroparvovec or Ixo-vec) for the treatment of neovascular (wet) age-related macular degeneration (nAMD). The included protocols are intended to offer guidance on the key methodologies employed in the trial.
Introduction to ADVM-022 and the OPTIC Trial
ADVM-022 is an investigational gene therapy designed to deliver a codon-optimized aflibercept coding sequence via an AAV.7m8 vector capsid. Administered as a one-time intravitreal injection, it aims to provide continuous intraocular expression of aflibercept, an anti-VEGF (Vascular Endothelial Growth Factor) protein, thereby reducing the treatment burden associated with frequent anti-VEGF injections for patients with nAMD.[1] The OPTIC trial is a multi-center, open-label, dose-ranging Phase 1/2 clinical study designed to assess the safety, tolerability, and efficacy of a single intravitreal administration of ADVM-022 in patients with nAMD who have previously responded to anti-VEGF therapy.[2][3]
Mechanism of Action: Targeting the VEGF Signaling Pathway
Neovascular AMD is characterized by the abnormal growth of new blood vessels in the macula, a process driven by VEGF. VEGF-A, by binding to its receptors (VEGFR-1 and VEGFR-2) on endothelial cells, triggers a signaling cascade that leads to increased vascular permeability and angiogenesis.[4] Aflibercept, the protein expressed by ADVM-022, acts as a soluble decoy receptor that binds to VEGF-A, as well as Placental Growth Factor (PlGF), preventing them from activating their natural receptors and thereby inhibiting neovascularization.[1][4]
References
Methods for In Vivo Efficacy Assessment of ADVM-022: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADVM-022 (ixoberogene soroparvovec, also known as Ixo-vec) is an intravitreal (IVT) gene therapy candidate designed to provide continuous intraocular delivery of aflibercept, a potent anti-vascular endothelial growth factor (VEGF) agent.[1][2][3] This approach aims to reduce the treatment burden associated with frequent intravitreal injections for patients with neovascular age-related macular degeneration (nAMD) and other retinal diseases.[2][4] Assessing the in vivo efficacy of ADVM-022 is critical for its development and involves a multi-faceted approach, combining molecular, anatomical, and functional endpoints in both preclinical animal models and human clinical trials.[1] These application notes provide detailed protocols for key experimental methods used to evaluate the efficacy of ADVM-022.
I. Preclinical Efficacy Assessment in Non-Human Primates (NHPs)
The laser-induced choroidal neovascularization (CNV) model in non-human primates is a well-established and relevant model for evaluating anti-VEGF therapies.[1][3][5]
A. Quantification of Aflibercept Expression
A primary measure of ADVM-022 efficacy is the sustained expression of aflibercept in ocular tissues.[1]
Table 1: Aflibercept Expression Levels in NHPs Following a Single Intravitreal Injection of ADVM-022
| Ocular Compartment | ADVM-022 Dose (vg/eye) | Timepoint | Mean Aflibercept Concentration |
| Vitreous Humor | 2 x 10¹¹ | Day 56 | Comparable to levels 21-32 days post-bolus aflibercept injection[5] |
| 6 x 10¹¹ | Day 56 | Dose-dependent increase observed[5][6] | |
| 2 x 10¹² | Day 56 | Sustained therapeutic levels observed[1][5][6] | |
| Aqueous Humor | 2 x 10¹¹ | Day 56 | Comparable to levels 21-32 days post-bolus aflibercept injection[5] |
| 6 x 10¹¹ | Day 56 | Dose-dependent increase observed[5][6] | |
| 2 x 10¹² | Day 56 | Sustained therapeutic levels observed[1][5][6] | |
| Retina | 2 x 10¹¹ | Day 56 | Detectable levels[5] |
| 6 x 10¹¹ | Day 56 | Detectable levels[5] | |
| 2 x 10¹² | Day 56 | High levels detected[5] | |
| Choroid | 2 x 10¹¹ | Day 56 | Detectable levels[5] |
| 6 x 10¹¹ | Day 56 | Detectable levels[5] | |
| 2 x 10¹² | Day 56 | High levels detected[5] |
vg/eye: vector genomes per eye
Protocol 1: Quantification of Aflibercept in Ocular Tissues by ELISA
Objective: To measure the concentration of aflibercept in vitreous humor, aqueous humor, retina, and choroid of NHPs following ADVM-022 administration.
Materials:
-
Microplate reader
-
Anti-aflibercept antibody-coated microplates
-
Recombinant aflibercept standard
-
Biotinylated anti-aflibercept detection antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Tissue lysis buffer
Procedure:
-
Sample Collection and Preparation:
-
Collect aqueous and vitreous humor samples via paracentesis and vitrectomy, respectively.
-
Harvest retina and choroid tissues and homogenize in lysis buffer.
-
Centrifuge tissue homogenates and collect the supernatant.
-
Store all samples at -80°C until analysis.
-
-
ELISA Protocol:
-
Prepare a standard curve using serial dilutions of recombinant aflibercept.
-
Add standards and diluted samples to the antibody-coated microplate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3-5 times with wash buffer.
-
Add the biotinylated detection antibody and incubate for 1 hour.
-
Wash the plate 3-5 times.
-
Add Streptavidin-HRP and incubate for 30 minutes in the dark.
-
Wash the plate 3-5 times.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the aflibercept standards.
-
Determine the concentration of aflibercept in the samples by interpolating their absorbance values from the standard curve.
-
B. Anatomical and Functional Assessment of CNV
The efficacy of ADVM-022 in preventing or reducing the severity of CNV is assessed using fluorescein (B123965) angiography (FA) and optical coherence tomography (OCT).[1][2][3]
Table 2: Efficacy of ADVM-022 in the Laser-Induced CNV Model in NHPs
| Treatment Group | Time of Administration | Endpoint | Outcome |
| ADVM-022 (2 x 10¹² vg/eye) | 13 months prior to laser | Incidence of Grade IV CNV lesions | Significantly reduced compared to vehicle[1][2][3] |
| Size of fibrovascular CNV complexes | Significantly reduced compared to vehicle[2][3] | ||
| Aflibercept (bolus injection) | At time of laser | Incidence of Grade IV CNV lesions | Similar reduction to ADVM-022 group[1][2] |
| Size of fibrovascular CNV complexes | Similar reduction to ADVM-022 group[2] | ||
| Vehicle | 13 months prior to laser | Incidence of Grade IV CNV lesions | High incidence of severe lesions[1][2] |
| Size of fibrovascular CNV complexes | Large CNV complexes observed[2] |
Protocol 2: Laser-Induced Choroidal Neovascularization (CNV) Model in NHPs
Objective: To induce CNV in NHPs to serve as a model for wet AMD and evaluate the prophylactic efficacy of ADVM-022.
Materials:
-
Laser photocoagulator (e.g., 532 nm)
-
Contact lens for fundus visualization
-
Anesthesia and mydriatic agents
Procedure:
-
Anesthetize the NHP and dilate the pupils.
-
Place a contact lens on the cornea for fundus visualization.
-
Deliver multiple laser spots (typically 8-12) in the perimacular region of the retina to induce CNV lesions.[1][3]
-
Monitor the development of CNV lesions over time using FA and OCT.
Protocol 3: In Vivo Assessment of CNV using Fluorescein Angiography (FA) and Optical Coherence Tomography (OCT)
Objective: To qualitatively and quantitatively assess the severity of CNV lesions.
Materials:
-
Fundus camera with FA capabilities
-
Spectral-domain OCT (SD-OCT) system
-
Fluorescein sodium solution for injection
Procedure:
-
Fluorescein Angiography (FA):
-
Optical Coherence Tomography (OCT):
II. Clinical Efficacy Assessment in Humans
In human clinical trials, the efficacy of ADVM-022 is evaluated through a combination of functional and anatomical endpoints, as well as the reduction in treatment burden.[8][9]
Table 3: Key Efficacy Endpoints in Human Clinical Trials of ADVM-022 (OPTIC Trial)
| Endpoint | Measure | Outcome |
| Primary | Safety and tolerability | ADVM-022 was generally well-tolerated |
| Secondary | Change in Best-Corrected Visual Acuity (BCVA) | Maintenance of vision |
| Change in Central Retinal Thickness (CRT) | Improvements in retinal anatomy[8] | |
| Mean number of anti-VEGF rescue injections | 81% - 98% reduction in annualized injections | |
| Percentage of patients needing rescue injections | A significant percentage of patients remained injection-free |
Protocol 4: Clinical Assessment of Efficacy in Human Trials
Objective: To evaluate the safety and efficacy of ADVM-022 in patients with nAMD.
Methodologies:
-
Best-Corrected Visual Acuity (BCVA):
-
Measure the patient's vision using a standardized chart (e.g., ETDRS chart) at baseline and subsequent follow-up visits.
-
The change in the number of letters read is recorded.
-
-
Central Retinal Thickness (CRT):
-
Need for Rescue Injections:
-
Monitor patients for disease activity based on predefined criteria (e.g., loss of vision, increased CRT).
-
Administer standard-of-care anti-VEGF injections as rescue therapy if criteria are met.
-
Record the number and percentage of patients requiring rescue injections over the study period.[8]
-
Visualizations
Caption: Mechanism of action of ADVM-022 after intravitreal injection.
Caption: Preclinical workflow for assessing ADVM-022 efficacy in NHPs.
References
- 1. Preclinical Evaluation of ADVM-022, a Novel Gene Therapy Approach to Treating Wet Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Preclinical Assessment of ADVM-022, an Intravitreal Anti-VEGF Gene Therapy for the Treatment of Neovascular AMD and Diabetic Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-VEGF injection therapeutic methods for treatment of Age-related Macular Degeneration (AMD) | Sciety [sciety.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Aflibercept Expression in NHPs following Intravitreal Administration of ADVM-022, a Potential Gene Therapy for nAMD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adverum Biotechnologies Reports Additional Clinical Data from First Cohort of OPTIC Phase 1 Trial of ADVM-022 Intravitreal Gene Therapy for Wet AMD at the Atlantic Coast Retina Club Macula 20/20 Annual Meeting - BioSpace [biospace.com]
- 9. Adverum Presents 2-Year OPTIC Data Demonstrating Sustained Durability and Promising Safety Profile from Single Intravitreal Injection of ADVM-022 in Wet AMD Patients Who Previously Required Frequent Anti-VEGF Injections - BioSpace [biospace.com]
- 10. Evaluating anti-VEGF responses in diabetic macular edema: A systematic review with AI-powered treatment insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subretinal Delivery of Gene Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gene therapy for inherited and acquired retinal diseases represents a groundbreaking therapeutic frontier. The eye is an optimal target for such interventions due to its accessibility, compartmentalized structure, and relative immune privilege, which allows for precise delivery of therapeutic vectors in small volumes while minimizing systemic exposure.[1] The subretinal space, a virtual area between the neurosensory retina and the retinal pigment epithelium (RPE), is the primary target for treating diseases affecting photoreceptors and the RPE.[2][3] Subretinal injection ensures direct contact of the gene therapy vector with these target cells.[4] This document provides detailed application notes and protocols for the surgical procedure of subretinal gene therapy delivery, consolidating current best practices and quantitative data from pre-clinical and clinical studies.
Core Principles of Subretinal Delivery
The primary goal of a subretinal injection is to create a temporary, localized detachment of the retina, forming a "bleb" where the gene therapy vector can be administered.[1] This technique allows the vector, typically an adeno-associated virus (AAV), to transduce the target photoreceptor and RPE cells efficiently.[5][6] The success of the therapy is critically dependent on the safe and reproducible delivery of the vector to the correct anatomical location.[7][8]
Instrumentation and Equipment
A standard set of vitreoretinal surgical instruments is required. Key specialized equipment includes:
-
Vitrectomy System: A standard 23-gauge or 25-gauge pars plana vitrectomy (PPV) system.[1][9] While both are used, 25- and 27-gauge systems may offer increased intraocular pressure stability.[10]
-
Subretinal Injection Cannula: An extendible, soft-tip cannula, commonly a 41-gauge cannula, is used for the injection.[7][8][9] Some surgeons may bevel the tip for easier entry.[9]
-
Injection System: A precision injection system, such as the MicroDose injection kit connected to the vitrectomy console, allows for foot-pedal controlled, precise microliter dosing.[11]
-
Visualization Aids:
Surgical Protocols
1. Human Clinical Protocol: Transvitreal Subretinal Injection
This protocol outlines the most common method used in clinical trials.
Pre-operative Planning:
-
Comprehensive retinal imaging, including Optical Coherence Tomography (OCT) and fundus autofluorescence (AF), is performed to plan the injection site.[7][8]
Surgical Procedure:
-
Pars Plana Vitrectomy (PPV): A standard three-port 23g or 25g PPV is performed.[1]
-
Posterior Vitreous Detachment (PVD): A PVD is induced if not already present. Triamcinolone can be used to ensure complete removal of the hyaloid, as remnants can complicate bleb formation.[9][12] A thorough vitrectomy with a 360-degree depressed shave is often performed.[9]
-
Subretinal Injection: This is the critical step and can be performed using two main techniques. The infusion pressure is typically reduced to 10-20 mmHg during injection.[1]
-
One-Step Technique: The vector itself is used to create the subretinal bleb directly. This is often used when the vector volume is large and the retina is not overly adherent.[1]
-
Two-Step Technique: A "pre-bleb" is first created using a balanced salt solution (BSS) to hydrodissect the subretinal space.[1][9] The BSS is then replaced by the therapeutic vector, injected slowly through the same retinotomy.[1][7][8] This method confirms the correct location before committing the valuable vector.[9]
-
-
Intraoperative Monitoring: Throughout the injection, iOCT is used to visualize the cannula's position, confirm entry into the subretinal space, and monitor the bleb's formation and expansion in real-time.[1][10] This helps avoid complications like suprachoroidal injection or excessive foveal stretch, which could lead to a macular hole.[1]
-
Post-Injection Management:
-
A fluid-air exchange is commonly performed to remove any refluxed vector from the vitreous cavity, which helps minimize postoperative inflammation.[4][9]
-
Alternatively, some surgeons prefer leaving the eye fluid-filled to reduce the risk of macular folds and prevent reflux.[4]
-
A simple intravitreal lavage for 3 minutes can reduce the viral load in the vitreous by approximately 96%.[13]
-
-
Closure: Standard closure of sclerotomies is performed.
2. Experimental Protocol: Subretinal Injection in Mice
This protocol is adapted for research in small animal models.
-
Preparation: A microliter syringe with a 33-gauge blunt needle is prepared. The viral vector is diluted in PBS.[14]
-
Anesthesia and Exposure: The mouse is anesthetized. The eyelid is opened, and the eyeball is gently proptosed to expose the equator.[14]
-
Sclerotomy: A small hole is made posterior to the limbus using a 15-degree microsurgery blade or a sharp needle, just large enough for the injection needle to pass.[14][15]
-
Subretinal Injection:
-
The needle is inserted through the sclerotomy at a 45-degree angle to the iris plane and advanced through the vitreous cavity towards the subretinal space until mild resistance is felt.[14]
-
A small volume (typically 1.5-2 microliters) of the vector is gently injected.[14] Correct placement will be met with moderate backpressure.[15][16]
-
Successful injection is confirmed by the visible formation of a subretinal bleb.[14]
-
-
Post-Injection: The needle is withdrawn gently, and the eyelid is closed over the injection site.[14]
Quantitative Surgical Parameters
The following table summarizes key quantitative data from published studies.
| Parameter | Value | Species | Source |
| Injection Volume | 50 - 300 µL | Human | [1] |
| 250 µL | Human | [11] | |
| 0.1 mL (100 µL) | Human | [7] | |
| 1 - 10 µL | Rat | [17] | |
| 1.5 - 2 µL | Mouse | [14] | |
| 50 - 200 µL | Pig | [18] | |
| Infusion Pressure | 10 - 20 mmHg | Human | [1] |
| 12 - 16 psi | Human | [8] | |
| Cannula Gauge | 41 G | Human | [7][8][9] |
| 33 G | Mouse | [14] | |
| Vitrectomy Gauge | 23 G or 25 G | Human | [1][9] |
| Retinal Thinning | 1 µm loss of Outer Retinal Thickness for every 9 µL of injection volume | Pig | [18] |
| Vector Reflux | 0.08% - 1.26% of subretinal dose found in vitreous (low dose) | NHP | [13] |
| 0.22% - 0.31% of subretinal dose found in vitreous (high dose) | NHP | [13] | |
| Lavage Efficacy | ~96% reduction in intravitreal vector load after 3-min lavage | NHP | [13] |
Potential Complications and Mitigation Strategies
| Complication | Mitigation Strategy | Source |
| Vector Reflux & Inflammation | Slow, controlled injection; pause before withdrawing cannula; fluid-air exchange or lavage post-injection; perioperative steroids. | [4][9][19] |
| Macular Hole Formation | Avoid excessive foveal stretch by carefully monitoring bleb progression with iOCT, especially when targeting the macula. | [1][4] |
| Retinal Tears / Detachment | Careful peripheral retinal examination during and after PPV; meticulous surgical technique. | [10] |
| Cataract Formation | A known risk of PPV; requires careful surgical technique to minimize lens touch. | [10] |
| Inaccurate Needle Placement | Use of iOCT for real-time visualization to confirm subretinal location and avoid suprachoroidal or intravitreal injection. | [1][10] |
| Outer Retinal Thinning | Consider using multiple, smaller blebs (<100 µL) to minimize volumetric stress on the retina. | [18] |
Visualizations
Caption: General workflow for subretinal gene therapy delivery.
Caption: Comparison of one-step vs. two-step subretinal injection.
References
- 1. Surgical Approaches to Retinal Gene Therapy: 2025 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subretinal Therapy: Technological Solutions to Surgical and Immunological Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Subretinal Therapy: Technological Solutions to Surgical and Immunological Challenges [frontiersin.org]
- 4. The Role of Subretinal Injection in Ophthalmic Surgery: Therapeutic Agent Delivery and Other Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Translatability barriers between preclinical and clinical trials of AAV gene therapy in inherited retinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Surgical Techniques for Retinal Gene Therapy Delivery | Retinal Physician [retinalphysician.com]
- 10. Treatment-Emergent Adverse Events in Gene Therapy Trials for Inherited Retinal Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Precision Subretinal Delivery for Gene Therapy - American Academy of Ophthalmology [aao.org]
- 12. retina-specialist.com [retina-specialist.com]
- 13. An Optimized Treatment Protocol for Subretinal Injections Limits Intravitreal Vector Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Limbal Approach-Subretinal Injection of Viral Vectors for Gene Therapy in Mice Retinal Pigment Epithelium [jove.com]
- 15. Subretinal Injection of Gene Therapy Vectors and Stem Cells in the Perinatal Mouse Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Subretinal Injection of Gene Therapy Vectors and Stem Cells in the Perinatal Mouse Eye [jove.com]
- 17. Quantitative analysis of subretinal injections in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Subretinal Injection Volume Correlates to Persistent Outer Retinal Thinning in the Pig Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols for ADVM-022 Administration in Diabetic Macular Edema Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADVM-022 (ixoberogene soroparvovec) is an intravitreal gene therapy that was investigated for the treatment of diabetic macular edema (DME). It utilizes an adeno-associated virus vector (AAV.7m8) to deliver a gene encoding for aflibercept, a vascular endothelial growth factor (VEGF) inhibitor. The goal of this one-time, in-office injection was to provide continuous intraocular expression of aflibercept, thereby reducing the treatment burden of frequent anti-VEGF injections for patients with DME.[1][2][3]
The pivotal study for ADVM-022 in DME was the Phase 2 INFINITY trial. This document provides a detailed overview of the available data and protocols from this study to inform future research and development in ocular gene therapy.
Quantitative Data Summary
The INFINITY trial was a multi-center, randomized, double-masked, active comparator-controlled study that enrolled 36 patients with DME. Participants were randomized into one of three arms: a high dose of ADVM-022, a low dose of ADVM-022, or an aflibercept control group.
Table 1: INFINITY Trial Design
| Parameter | High Dose ADVM-022 | Low Dose ADVM-022 | Aflibercept Control |
| Dosage | 6 x 10¹¹ vg/eye | 2 x 10¹¹ vg/eye | 2 mg |
| Number of Patients | Part of the 25 patients randomized to ADVM-022 | Part of the 25 patients randomized to ADVM-022 | 9 |
| Administration | Single intravitreal injection | Single intravitreal injection | Intravitreal injection |
Note: The exact number of patients in each ADVM-022 dose arm has not been consistently reported across all sources.
Table 2: Efficacy Outcomes from the INFINITY Trial (at 24 weeks)
| Efficacy Endpoint | High Dose ADVM-022 | Low Dose ADVM-022 | Aflibercept Control |
| Time to Worsening of DME | Statistically significant prolongation (p=0.048) | Trend toward prolongation (p=0.210) | Not applicable |
| Supplemental Aflibercept Injections Required | Data not available | Data not available | Data not available |
| Mean Change in Best-Corrected Visual Acuity (BCVA) | Improvement maintained until week 24, then declined due to adverse events. | Data not available | Data not available |
| Mean Change in Central Subfield Thickness (CST) | Similar improvement to the other arms. | Similar improvement to the other arms. | Similar improvement to the other arms. |
Table 3: Key Safety Findings from the INFINITY Trial
| Adverse Event | High Dose ADVM-022 | Low Dose ADVM-022 | Aflibercept Control |
| Dose-Limiting Toxicity | Observed | Not Observed | Not Observed |
| Hypotony (clinically relevant decrease in IOP) | Reported | Not Reported | Not Reported |
| Steroid-refractory decrease in IOP | Reported | Not Reported | Not Reported |
| Surgical Intervention Required | Reported in some patients | Not Reported | Not Reported |
Due to the dose-limiting toxicities observed at the high dose, Adverum Biotechnologies discontinued (B1498344) the development of ADVM-022 for DME.[4]
Experimental Protocols
ADVM-022 Mechanism of Action: VEGF Signaling Pathway Inhibition
ADVM-022 is designed to transduce retinal cells, leading to the continuous expression of aflibercept. Aflibercept acts as a soluble decoy receptor that binds to VEGF-A and placental growth factor (PlGF), preventing them from binding to their native receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells. This inhibition blocks the downstream signaling cascade that leads to angiogenesis and increased vascular permeability, which are key pathological features of DME.
INFINITY Clinical Trial Workflow
The INFINITY trial followed a structured workflow from patient screening and randomization to treatment administration and follow-up.
Intravitreal Injection Protocol for ADVM-022 (General Procedure)
While the specific proprietary details of the INFINITY trial's protocol are not fully public, a general protocol for intravitreal injection of gene therapy can be outlined. It is crucial to follow strict aseptic techniques throughout the procedure.
Materials:
-
ADVM-022 vial
-
Sterile syringe (e.g., 1 mL)
-
Sterile injection needle (e.g., 30-gauge)
-
Sterile vial access cannula
-
Topical anesthetic
-
Povidone-iodine 5% or 10% solution
-
Eyelid speculum
-
Sterile gloves and drapes
-
Calipers
Procedure:
-
Patient Preparation:
-
Obtain informed consent.
-
Administer a topical anesthetic to the eye.
-
Cleanse the periocular skin, eyelids, and eyelashes with povidone-iodine.
-
Instill povidone-iodine 5% into the conjunctival sac and leave for at least 30 seconds.
-
-
Drug Preparation:
-
Thaw the ADVM-022 vial at room temperature.
-
Gently invert the vial to mix the contents. Do not shake.
-
Using a sterile vial access cannula, withdraw the required volume of ADVM-022 into the sterile syringe.
-
Carefully expel any air bubbles from the syringe.
-
-
Injection:
-
Place a sterile eyelid speculum.
-
Identify the injection site, typically in the superotemporal quadrant, 3.5-4.0 mm posterior to the limbus.
-
Displace the conjunctiva and insert the needle perpendicularly into the vitreous cavity.
-
Slowly inject the full dose of ADVM-022.
-
Withdraw the needle.
-
-
Post-Injection:
-
Apply a sterile cotton swab to the injection site to prevent reflux.
-
Assess for any immediate complications, such as retinal artery occlusion or endophthalmitis.
-
Monitor intraocular pressure (IOP).
-
Administer prophylactic antibiotics and/or corticosteroids as per the specific study protocol. The prophylactic steroid regimen in the INFINITY trial has not been publicly detailed.
-
Conclusion
The ADVM-022 program in DME, primarily through the INFINITY trial, provided valuable insights into the potential and challenges of intravitreal gene therapy for diabetic eye disease. While efficacy signals were observed, the dose-limiting toxicities at the higher dose underscored the critical importance of the therapeutic window and patient population characteristics in gene therapy development. The data and protocols from this study serve as an important reference for the design of future clinical trials in this field, emphasizing careful dose selection and rigorous safety monitoring. Further investigation into the underlying causes of the observed adverse events is warranted to advance the development of safe and effective long-term treatments for DME.
References
Application Notes and Protocols for Quantifying Aflibercept Levels Following AO-022 Intravitreal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
AO-022 is an investigational gene therapy designed to provide sustained intraocular delivery of aflibercept, a recombinant fusion protein that acts as a decoy receptor for Vascular Endothelial Growth Factor (VEGF) and Placental Growth Factor (PlGF).[1] By inhibiting these key mediators of angiogenesis and vascular permeability, aflibercept is a cornerstone in the treatment of neovascular (wet) age-related macular degeneration (nAMD) and other retinal diseases.[2] this compound, also known as ixoberogene soroparvovec (Ixo-vec) or ADVM-022, utilizes a recombinant adeno-associated virus (AAV) vector (AAV.7m8) to enable long-term expression of aflibercept by the eye's own cells after a single intravitreal injection.[3] This approach aims to reduce the treatment burden associated with frequent intravitreal injections of aflibercept protein.[4]
These application notes provide a comprehensive overview of the methodologies for quantifying aflibercept levels in ocular fluids following the administration of this compound, summarize available quantitative data from clinical trials, and detail the relevant biological pathways and experimental workflows.
Data Presentation: Aflibercept Levels After this compound Injection
Data from the OPTIC and LUNA clinical trials have demonstrated that a single intravitreal injection of this compound (ADVM-022/Ixo-vec) results in sustained and therapeutically relevant levels of aflibercept in the aqueous humor.[5][6] The following tables summarize the key quantitative findings from these studies.
Table 1: Aqueous Humor Aflibercept Concentrations in the OPTIC Trial (Phase 1) [5][7]
| Time Point | 6x10¹¹ vg/eye Dose (ng/mL) | 2x10¹¹ vg/eye Dose (ng/mL) |
| Week 12 | ~1000 | ~800 |
| Week 24 | ~800 | ~600 |
| Week 36 | ~700 | ~500 |
| Week 48 | ~600 | ~400 |
| Week 60 | ~500 | ~350 |
| Week 72 | ~400 | ~300 |
| Week 84 | ~350 | ~250 |
| Week 96 | ~300 | ~200 |
| Week 108 | ~250 | ~180 |
Note: Values are estimated from the graphical data presented in the OPTIC study results. The lower limit of quantification for the ELISA assay was 25 ng/mL.[5]
Table 2: Clinical Outcomes and Aflibercept Expression in the OPTIC and LUNA Trials [6][8]
| Parameter | OPTIC Trial (4-Year Data) | LUNA Trial (52-Week Data) |
| Doses Evaluated | 6x10¹¹ vg/eye and 2x10¹¹ vg/eye | 6x10¹⁰ vg/eye and 2x10¹¹ vg/eye |
| Mean Reduction in Annualized Anti-VEGF Injections | 87% | 88% (6E10 dose), 92% (2E11 dose) |
| Proportion of Patients Injection-Free | ~50% through 4 years | 54% (6E10 dose), 69% (2E11 dose) |
| Aflibercept Expression | Durable levels observed up to 5 years | Levels consistent with OPTIC trial, within therapeutic range |
Aflibercept Signaling Pathway
Aflibercept functions as a soluble decoy receptor, preventing the binding of VEGF-A, VEGF-B, and PlGF to their endogenous receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells.[1][9][10] This inhibition blocks the downstream signaling cascades that lead to pathological angiogenesis and increased vascular permeability.
Caption: Aflibercept acts as a decoy receptor, inhibiting VEGF and PlGF signaling.
Experimental Protocols
Accurate quantification of aflibercept in ocular fluids is critical for pharmacokinetic and pharmacodynamic assessments of this compound. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow for Aflibercept Quantification
Caption: Workflow for aqueous humor sample collection and aflibercept quantification.
Protocol 1: Sandwich ELISA for Aflibercept Quantification
This protocol is based on the principles of a sandwich ELISA, adapted for the quantification of aflibercept in human aqueous humor. Commercially available VEGF-165 ELISA kits can be utilized, as aflibercept contains the binding domains for VEGF.[11][12][13]
1. Materials:
- 96-well microplate pre-coated with a capture antibody specific for human VEGF-165.
- Recombinant aflibercept standard.
- Biotin-conjugated detection antibody specific for human VEGF-165.
- Streptavidin-Horseradish Peroxidase (HRP) conjugate.
- TMB substrate solution.
- Stop solution (e.g., 2N H₂SO₄).
- Wash buffer (e.g., PBS with 0.05% Tween-20).
- Assay diluent (e.g., PBS with 1% BSA).
- Aqueous humor samples.
- Microplate reader capable of measuring absorbance at 450 nm.
2. Procedure:
- Preparation of Reagents: Prepare all reagents, standard dilutions of aflibercept, and samples as per the manufacturer's instructions. A typical standard curve for aflibercept may range from 1 ng/mL to 1000 ng/mL.
- Sample Preparation: Thaw aqueous humor samples on ice. Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any debris. Dilute the supernatant in assay diluent to fall within the range of the standard curve.
- Binding: Add 100 µL of standard or diluted sample to each well. Cover the plate and incubate for 2 hours at room temperature.
- Washing: Aspirate each well and wash three times with 300 µL of wash buffer.
- Detection Antibody: Add 100 µL of the biotin-conjugated detection antibody to each well. Cover and incubate for 1 hour at room temperature.
- Washing: Repeat the wash step as in step 4.
- Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well. Cover and incubate for 30 minutes at room temperature.
- Washing: Repeat the wash step as in step 4.
- Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at room temperature in the dark.
- Stopping the Reaction: Add 50 µL of stop solution to each well.
- Measurement: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
- Calculation: Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use a four-parameter logistic (4-PL) curve fit. Determine the concentration of aflibercept in the samples by interpolating their mean absorbance values from the standard curve and multiplying by the dilution factor.
Protocol 2: LC-MS/MS with nSMOL for Aflibercept Quantification
This method offers high sensitivity and specificity for quantifying aflibercept in micro-volume samples of aqueous humor.[3][14][15] The nano-surface and molecular-orientation limited (nSMOL) proteolysis technique enables selective proteolysis of the Fab region of antibodies and fusion proteins.
1. Materials:
- LC-MS/MS system (e.g., triple quadrupole mass spectrometer).
- nSMOL Antibody BA Kit.
- Trypsin.
- Recombinant aflibercept standard.
- Human plasma (for standard curve and dilutions).
- Solvents for liquid chromatography (e.g., acetonitrile (B52724), formic acid, water).
- C18 analytical column.
- Aqueous humor samples.
2. Procedure:
- Standard Curve Preparation: Prepare a series of aflibercept standards by spiking known concentrations into control human plasma. The concentration range can be from approximately 0.2 to 50 µg/mL.[15]
- Sample Preparation:
- Thaw aqueous humor samples on ice.
- Due to the small sample volume, a 1:10 dilution with control human plasma is often performed.[3]
- Take a small aliquot (e.g., 5 µL) of the diluted sample or standard for nSMOL processing.
- nSMOL Proteolysis:
- Utilize the nSMOL kit, which contains Protein A-coated resin.
- Aflibercept and endogenous immunoglobulins are captured by the Protein A resin.
- The captured proteins undergo selective proteolysis with trypsin immobilized on nanoparticles, which preferentially cleaves the Fab region of aflibercept.
- LC-MS/MS Analysis:
- Liquid Chromatography: Separate the resulting signature peptides using a C18 reverse-phase column with a gradient of acetonitrile in 0.1% formic acid.
- Mass Spectrometry: Perform multiple reaction monitoring (MRM) to detect and quantify a specific signature peptide from the VEGF receptor 1 domain of aflibercept (e.g., IIWDSR).
- Data Analysis:
- Generate a standard curve by plotting the peak area of the signature peptide against the concentration of the aflibercept standards.
- Determine the concentration of aflibercept in the aqueous humor samples by comparing their peak areas to the standard curve and accounting for the dilution factor.
Conclusion
The quantification of aflibercept following the administration of this compound is essential for understanding the long-term efficacy and safety of this novel gene therapy. The data from clinical trials consistently demonstrate that a single intravitreal injection of this compound leads to sustained, therapeutic levels of aflibercept in the eye, significantly reducing the need for frequent anti-VEGF injections. The detailed ELISA and LC-MS/MS protocols provided here offer robust and reliable methods for the accurate measurement of aflibercept in precious, low-volume ocular samples, thereby facilitating further research and development in this promising therapeutic area.
References
- 1. researchgate.net [researchgate.net]
- 2. CIS - Aflibercept [clinimmsoc.org]
- 3. Microvolume Analysis of Aflibercept in Aqueous Humor Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. adverum.com [adverum.com]
- 6. modernretina.com [modernretina.com]
- 7. adverum.com [adverum.com]
- 8. ophthalmologytimes.com [ophthalmologytimes.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Human VEGF-165 ELISA Development Kit (ABTS) (900-K10K) - Invitrogen [thermofisher.com]
- 12. assaygenie.com [assaygenie.com]
- 13. VEGF-165 ELISA Kits [thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. Microvolume Analysis of Aflibercept in Aqueous Humor Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ADVM-022 (Ixo-vec) Gene Therapy Patient Selection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the patient selection criteria for the investigational gene therapy ADVM-022, also known as Ixo-vec (ixoberogene soroparvovec), for the treatment of neovascular (wet) age-related macular degeneration (nAMD). The information is compiled from publicly available clinical trial protocols and related publications.
Introduction to ADVM-022 (Ixo-vec)
ADVM-022 is an adeno-associated virus (AAV) vector-based gene therapy designed to deliver a codon-optimized aflibercept coding sequence.[1][2] Administered as a single intravitreal injection, it aims to enable continuous intraocular expression of an anti-VEGF protein, thereby reducing the treatment burden associated with frequent anti-VEGF injections for patients with nAMD.[3][4]
Patient Selection Criteria
The selection of suitable candidates for ADVM-022 therapy is critical for ensuring patient safety and maximizing the potential for therapeutic benefit. The criteria outlined below are based on the inclusion and exclusion criteria from key clinical trials such as OPTIC (NCT03748784), LUNA (NCT05536973), and ARTEMIS (NCT06856577).[3][5][6]
Inclusion Criteria
Potential candidates for ADVM-022 treatment must meet the following criteria:
| Criteria | Description |
| Diagnosis | Diagnosis of neovascular (wet) age-related macular degeneration (nAMD).[3] |
| Age | ≥ 50 years of age.[3][5] |
| Prior Anti-VEGF Therapy | Must be under active anti-VEGF treatment and have demonstrated a meaningful response to previous anti-VEGF therapy.[3][5] This is often quantified as having received a minimum number of injections within a specified period (e.g., at least 2 injections within the 4 months prior to screening).[3][5] |
| Visual Acuity | Best Corrected Visual Acuity (BCVA) in the study eye typically ranges from 25 to 83 letters on the Early Treatment Diabetic Retinopathy Study (ETDRS) chart (approximate Snellen equivalent of 20/320 to 20/25).[5] |
| Informed Consent | Willing and able to provide written, signed informed consent.[3][5] |
Exclusion Criteria
Candidates will be excluded if they present with any of the following conditions:
| Criteria | Description |
| Ocular Conditions in the Study Eye | - History of other retinal diseases besides nAMD.[3] - Presence of significant fibrosis or atrophy in the center of the fovea.[3] - History of retinal detachment.[3] - Prior vitrectomy or other vitreoretinal surgery.[5] - Uncontrolled glaucoma.[3] - Prior treatment with photodynamic therapy or retinal laser for nAMD.[3] |
| Systemic Conditions | - Uncontrolled diabetes (e.g., HbA1c ≥ 7.0%).[5] - History of significant uncontrolled concomitant diseases.[5] |
| Prior and Concomitant Medications | - Prior treatment with any gene therapy.[5] - Use of other investigational drugs or devices within a specified timeframe.[5] |
| Other | - Any condition that, in the opinion of the investigator, could compromise patient safety or the interpretation of study results.[5] |
Baseline Patient Characteristics from Clinical Trials
The following tables summarize the baseline demographic and clinical characteristics of patients enrolled in the OPTIC and LUNA clinical trials for ADVM-022.
Table 3.1: Baseline Demographics of Patients in ADVM-022 Clinical Trials
| Characteristic | OPTIC (N=30)[4][7] | LUNA (N=69)[1][8] |
| Mean Age (years) | 78.9 | ~77 |
| Age Range (years) | 62-90 | Not specified |
| Sex (% female) | Not specified | Not specified |
Table 3.2: Baseline Clinical Characteristics of Patients in ADVM-022 Clinical Trials
| Characteristic | OPTIC (N=30)[4][7] | LUNA (N=69)[1][8] |
| Mean Years Since nAMD Diagnosis | 4.1 | Not specified |
| Mean Annualized Prior Anti-VEGF Injections | 9.9 | 9.9 |
| Mean Baseline BCVA (ETDRS Letters) | 65.4 | ~72 |
| Mean Baseline Central Subfield Thickness (CST) (µm) | 407.1 | ~351 |
Experimental Protocols for Patient Assessment
Accurate and standardized assessment of patient eligibility is crucial. The following are detailed methodologies for key experiments cited in the patient selection criteria.
Best Corrected Visual Acuity (BCVA) Assessment using ETDRS Charts
Objective: To determine the patient's best-corrected visual acuity as a measure of visual function.
Materials:
-
Standardized retro-illuminated ETDRS charts (e.g., Chart 1, Chart 2, Chart R).
-
Trial frames and a full set of trial lenses.
-
Occluder.
-
A calibrated light meter to ensure standard chart illumination.
Procedure:
-
Refraction: Perform a manifest refraction to determine the patient's best optical correction.
-
Testing Distance: Position the patient at a standardized distance from the chart, typically 4 meters.
-
Eye Occlusion: Occlude the eye not being tested.
-
Chart Presentation: Present a standardized ETDRS chart (e.g., Chart 1 for the right eye, Chart 2 for the left eye).
-
Letter Reading: Instruct the patient to read the letters on the chart, starting from the top.
-
Scoring:
-
Record the number of correctly identified letters for each line.
-
The final BCVA score is the total number of letters read correctly.
-
A letter-by-letter scoring method is used.
-
-
Repeat for the other eye.
Spectral Domain Optical Coherence Tomography (SD-OCT) for Retinal Assessment
Objective: To obtain high-resolution cross-sectional images of the retina to assess morphology and measure central subfield thickness (CST).
Materials:
-
Spectral Domain OCT machine (e.g., Heidelberg Spectralis, Carl Zeiss Cirrus).
-
Pupil-dilating eye drops (if required by the specific OCT device protocol).
Procedure:
-
Patient Positioning: Position the patient comfortably at the OCT machine with their chin on the chinrest and forehead against the forehead strap.
-
Pupil Dilation: If necessary, administer pupil-dilating drops according to the manufacturer's instructions to ensure adequate signal quality.
-
Scan Acquisition:
-
Select the appropriate scan protocol, typically a macular cube or raster scan centered on the fovea.
-
Common scan patterns include a 6x6 mm cube scan consisting of multiple B-scans.
-
-
Image Quality Check: Ensure the acquired images have a good signal strength and are free from significant artifacts.
-
Automated Analysis: Utilize the OCT machine's built-in software to automatically segment the retinal layers and calculate the central subfield thickness (CST) in the central 1mm diameter of the ETDRS grid.
-
Manual Review: A trained operator should review the automated segmentation for any errors and manually correct them if necessary.
Assessment of "Meaningful Response to Anti-VEGF Therapy"
Objective: To confirm that the patient's nAMD is responsive to anti-VEGF treatment, a key inclusion criterion.
Definition: A "meaningful response" is a composite assessment based on functional and anatomical outcomes following anti-VEGF therapy. While a universal quantitative definition is not strictly established across all trials, it is generally characterized by:
-
Anatomical Improvement: A reduction in or resolution of intraretinal fluid (IRF) and/or subretinal fluid (SRF) as observed on SD-OCT.[9][10]
-
Functional Stability or Improvement: Maintenance or improvement in Best Corrected Visual Acuity (BCVA). A gain of ≥5 letters on the ETDRS chart is often considered a clinically meaningful improvement.[9]
Assessment Protocol:
-
Review of Medical History: Examine the patient's treatment history, including the type of anti-VEGF agent used, the frequency of injections, and the duration of treatment.
-
Longitudinal BCVA and SD-OCT Data Analysis:
-
Compare pre-treatment and post-treatment BCVA scores to assess for stabilization or improvement.
-
Analyze a series of SD-OCT scans to observe changes in retinal fluid and CST over the course of anti-VEGF therapy.
-
-
Investigator's Clinical Judgment: The treating physician's assessment of the overall response to therapy, considering both the quantitative data and the clinical presentation of the patient, is a critical component.
Visualizations
Signaling Pathway
Caption: VEGF-A signaling pathway in choroidal neovascularization.
Experimental Workflow
Caption: Patient screening workflow for ADVM-022 clinical trials.
Logical Relationships
Caption: Logical relationship of key inclusion and exclusion criteria.
References
- 1. scge.mcw.edu [scge.mcw.edu]
- 2. nAMD and Imaging Modalities [evolvemeded.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. adverum.com [adverum.com]
- 5. researchgate.net [researchgate.net]
- 6. Eyes that Do Not Meet the Eligibility Criteria of Clinical Trials on Age-Related Macular Degeneration: Proportion of the Real-World Patient Population and Reasons for Exclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s29.q4cdn.com [s29.q4cdn.com]
- 8. Study protocol: optical coherence tomography angiography for the detection of neovascular age-related macular degeneration: a comprehensive multicentre diagnostic accuracy study in the UK—the ATHENA study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defining response to anti-VEGF therapies in neovascular AMD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Application Note: The Role of Optical Coherence Tomography in the Research and Development of AO-022 for Neovascular Age-Related Macular Degeneration
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neovascular age-related macular degeneration (nAMD) is a leading cause of severe vision loss in the elderly, characterized by the pathological growth of new blood vessels from the choroid into the retina (choroidal neovascularization, CNV).[1] A key mediator of this process is Vascular Endothelial Growth Factor (VEGF), which promotes angiogenesis and increases vascular permeability, leading to fluid leakage, retinal damage, and vision loss.[2][3] AO-022 is a novel investigational therapeutic agent designed to inhibit the VEGF signaling pathway, offering a potential new treatment for nAMD.
Optical Coherence Tomography (OCT) is a non-invasive imaging modality that provides high-resolution, cross-sectional images of the retina and choroid.[4][5] It has become the standard of care for the diagnosis and management of nAMD and is an indispensable tool in the research and development of new therapies.[5][6] OCT allows for the precise visualization and quantification of key nAMD biomarkers, including intraretinal fluid (IRF), subretinal fluid (SRF), pigment epithelial detachments (PED), and central retinal thickness (CRT).[7][8] This application note provides an overview and detailed protocols for the use of OCT in the preclinical and clinical evaluation of this compound.
This compound Mechanism of Action and the VEGF Signaling Pathway
This compound is hypothesized to be a potent inhibitor of VEGF-A, preventing its binding to the VEGF Receptor 2 (VEGFR2). This action blocks the downstream signaling cascade that leads to endothelial cell proliferation, migration, and vascular permeability, thereby reducing the pathological neovascularization and fluid leakage characteristic of nAMD.[2]
Caption: VEGF signaling pathway in nAMD and the inhibitory action of this compound.
Preclinical Research: this compound Efficacy in a Rodent Model
A common preclinical model for nAMD is the laser-induced choroidal neovascularization (CNV) model in rodents.[9][10] In this model, a laser is used to rupture Bruch's membrane, which induces an inflammatory and angiogenic response that mimics human CNV.[1] OCT is used to longitudinally monitor the formation and progression of the CNV lesion and to quantify the therapeutic effect of this compound.[1]
Experimental Workflow: Preclinical Study
Caption: Experimental workflow for a preclinical study of this compound using OCT.
Protocol: OCT Imaging in Laser-Induced CNV Rodent Model
-
Animal Preparation: Anesthetize the animal (e.g., mouse or rat) using a mixture of ketamine/xylazine. Dilate the pupil of the eye to be imaged using a topical mydriatic agent (e.g., 1% tropicamide).
-
Positioning: Place the animal on a custom stage that allows for stable positioning and alignment of the eye with the OCT system's imaging lens. Use a coverslip with a coupling gel (e.g., methylcellulose) on the cornea to maintain optical clarity.
-
OCT System Setup: Use a spectral-domain OCT (SD-OCT) or swept-source OCT (SS-OCT) system equipped with an animal imaging lens. Set the scan protocol to acquire high-density volume scans centered on the laser-induced CNV lesions. A typical scan pattern is a 3x3 mm or 6x6 mm cube scan.[11]
-
Image Acquisition: Acquire volumetric OCT scans at baseline (immediately after laser induction) and at specified follow-up time points (e.g., days 7, 14, and 21). Ensure consistent positioning and scan quality at each session.
-
Image Analysis and Quantification:
-
Use the OCT system's analysis software or third-party software (e.g., ImageJ) to analyze the scans.
-
CNV Volume: Manually or automatically segment the boundaries of the CNV lesion on each B-scan. The software will then calculate the total volume of the neovascular complex.[1]
-
Retinal Thickness: Measure the central retinal thickness (CRT) in the area overlying the CNV lesion.
-
Qualitative Assessment: Evaluate the presence and extent of associated subretinal or intraretinal fluid.
-
Data Presentation: Preclinical Efficacy of this compound
The following table presents hypothetical data from a preclinical study evaluating this compound.
| Treatment Group | N | Mean CNV Volume at Day 14 (mm³) ± SD | % Reduction vs. Vehicle | Mean CRT at Day 14 (µm) ± SD |
| Vehicle Control | 10 | 0.045 ± 0.008 | - | 255 ± 15 |
| This compound (Low Dose) | 10 | 0.028 ± 0.006 | 37.8% | 220 ± 12 |
| This compound (High Dose) | 10 | 0.015 ± 0.004 | 66.7% | 205 ± 10 |
Clinical Research: this compound Efficacy in Human Subjects
In clinical trials for nAMD, OCT is a primary endpoint for assessing treatment efficacy.[12][13] It is used for patient screening and eligibility, monitoring treatment response, and guiding retreatment decisions in adaptive trial designs.[4][14]
Experimental Workflow: Phase II Clinical Trial
Caption: Workflow for a Phase II clinical trial of this compound with OCT endpoints.
Protocol: OCT Imaging in an nAMD Clinical Trial
-
Patient Screening and Baseline:
-
Confirm the diagnosis of treatment-naïve nAMD.
-
Perform SD-OCT or SS-OCT imaging to confirm the presence of an active CNV lesion. Inclusion criteria often require the presence of intraretinal or subretinal fluid and a central retinal thickness above a specified threshold (e.g., >300 µm).[12]
-
Acquire high-quality macular volume scans (e.g., 512x128 raster scan) centered on the fovea.
-
-
Follow-up Imaging:
-
At each scheduled visit (e.g., monthly), repeat the same OCT scan protocol performed at baseline. Consistency in the scanning protocol and device is crucial for longitudinal analysis.
-
The OCT operator should ensure proper scan alignment and signal strength for optimal image quality.
-
-
Image Analysis and Primary Endpoints:
-
All OCT scans are typically sent to a central, independent reading center for standardized analysis to minimize bias.[12]
-
Central Retinal Thickness (CRT): The primary anatomical endpoint is often the change in CRT from baseline.[5][7] CRT is automatically calculated by the OCT software as the average thickness in the central 1mm subfield of the ETDRS grid.
-
Fluid Quantification: The presence or absence of IRF and SRF is a key qualitative endpoint.[8] Advanced protocols may involve the volumetric quantification of fluid.
-
CNV Characteristics (OCT Angiography - OCTA): OCTA, a functional extension of OCT, can be used to visualize the CNV vascular network non-invasively.[15][16] Quantitative OCTA biomarkers like CNV area and vessel density can be secondary endpoints to assess the drug's effect on the neovascular structure.[16][17]
-
Data Presentation: Clinical Efficacy of this compound
The following table presents hypothetical primary endpoint data from a 12-month Phase II clinical trial.
| Endpoint | N | This compound (Monthly) | Standard of Care | p-value |
| Mean Change in BCVA (letters) from Baseline | 150 | +9.5 letters | +8.2 letters | 0.04 |
| Mean Change in CRT (µm) from Baseline | 150 | -145 µm | -130 µm | 0.03 |
| % of Patients with Absence of SRF at Month 12 | 150 | 78% | 72% | 0.15 |
| % of Patients with Absence of IRF at Month 12 | 150 | 85% | 81% | 0.22 |
Optical Coherence Tomography is a cornerstone technology in the development of novel therapeutics for neovascular AMD. From preclinical proof-of-concept in animal models to pivotal human clinical trials, OCT provides objective, quantitative, and high-resolution biomarkers of disease activity.[4][5] For an investigational drug like this compound, OCT is essential for demonstrating its biological effect on CNV and associated retinal fluid, quantifying treatment response, and guiding clinical decision-making. The detailed protocols and workflows presented here provide a framework for the robust integration of OCT into the research and development pipeline for the next generation of nAMD therapies.
References
- 1. ichorlifesciences.com [ichorlifesciences.com]
- 2. Advances in the molecular signaling mechanisms of VEGF/VEGFR2 in fundus neovascularization disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tvst.arvojournals.org [tvst.arvojournals.org]
- 4. Optical Coherence Tomography in Age-related Macular Degeneration | amdbook.org [amdbook.org]
- 5. mdpi.com [mdpi.com]
- 6. Optimizing Anti-VEGF Treatment Outcomes for Patients with Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retrospective analysis of OCT parameters after intravitreal anti-VEGF inhibitors in neovascular AMD patients in a real-world setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rethinking Clinical Trials in Age-Related Macular Degeneration: How AI-Based OCT Analysis Can Support Successful Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Animal Models of Choroidal and Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositorio.unifesp.br [repositorio.unifesp.br]
- 12. meritcro.com [meritcro.com]
- 13. The Evolution of Clinical Trial Endpoints for Wet AMD | Retinal Physician [retinalphysician.com]
- 14. ophthalmology360.com [ophthalmology360.com]
- 15. Quantitative optical coherence tomography angiography of choroidal neovascularization in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tvst.arvojournals.org [tvst.arvojournals.org]
- 17. Quantitative Evaluation of Choroidal Neovascularization under Pro Re Nata Anti–Vascular Endothelial Growth Factor Therapy with OCT Angiography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Immune Response to ADVM-022 AAV Vector
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the immune response to the ADVM-022 AAV vector.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the immune response against ADVM-022?
The immune response to ADVM-022, like other AAV vectors, involves both the innate and adaptive immune systems. The AAV.7m8 capsid of ADVM-022 can be recognized by the host's immune cells, triggering a cascade of events.
-
Innate Immunity: This is the first line of defense and can be activated shortly after administration. Key pathways include the Toll-like receptor 9 (TLR9) pathway, which recognizes the AAV vector's single-stranded DNA genome within endosomes of antigen-presenting cells (APCs) like dendritic cells.[1][2] This recognition, mediated by the MyD88 adapter protein, leads to the production of pro-inflammatory cytokines and type I interferons.[1][2] The AAV capsid itself can also be recognized by TLR2 on the cell surface.[3]
-
Adaptive Immunity: This involves a more specific and long-lasting response.
-
Humoral Immunity: This is mediated by B-cells, which produce anti-AAV antibodies. Pre-existing neutralizing antibodies (NAbs) from prior exposure to wild-type AAV can bind to the ADVM-022 capsid, preventing it from transducing target retinal cells and thus reducing its efficacy.[3] Following administration of ADVM-022, the host can also develop new NAbs, which could prevent successful re-administration of the vector.
-
Cellular Immunity: This is mediated by T-cells. APCs can process the AAV capsid proteins and present peptides on their surface via MHC class I and II molecules.[3] This can activate CD8+ cytotoxic T-cells, which can then identify and eliminate transduced retinal cells expressing AAV capsid fragments, and CD4+ helper T-cells, which support both B-cell and CD8+ T-cell responses.
-
Q2: What are the common clinical manifestations of an immune response to ADVM-022?
In clinical trials of ADVM-022 for neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME), the most commonly observed immune-related adverse event was intraocular inflammation.[4][5] This inflammation was generally mild to moderate and responsive to corticosteroid treatment.[4][5] In the Phase 2 INFINITY trial for DME, however, some patients receiving a high dose of ADVM-022 experienced more severe adverse events, including hypotony (low intraocular pressure) with panuveitis and loss of vision.[6][7]
Q3: How can pre-existing immunity to the AAV vector affect experimental outcomes?
Pre-existing neutralizing antibodies (NAbs) against the AAV capsid can significantly hinder the efficacy of ADVM-022.[3] These antibodies can bind to the vector upon administration, preventing it from reaching and transducing the target retinal cells. Clinical data from the OPTIC trial suggests that patients with lower baseline NAb titers to the AAV.7m8 capsid were more likely to have robust aflibercept protein expression and require fewer supplemental anti-VEGF injections.[8] Therefore, screening for pre-existing NAbs is a critical step in both clinical trials and preclinical studies.
Troubleshooting Guides
Neutralizing Antibody (NAb) Assay
Issue 1: High background or false positives in the NAb assay.
-
Possible Cause: Non-specific inhibition from serum components other than antibodies (e.g., complement proteins).
-
Troubleshooting Steps:
-
Heat-inactivate serum: Before performing the assay, heat-inactivate the serum samples at 56°C for 30 minutes to denature complement proteins and other heat-labile inhibitory factors.
-
Optimize serum dilution: Start with a higher initial serum dilution to minimize the concentration of non-specific inhibitory factors.
-
Include proper controls: Use serum from known seronegative animals as a negative control and a well-characterized neutralizing monoclonal antibody as a positive control.
-
Issue 2: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or uneven viral transduction.
-
Troubleshooting Steps:
-
Ensure uniform cell seeding: Use a well-mixed cell suspension and a consistent plating technique to ensure an even cell monolayer in each well of the 96-well plate.
-
Calibrate pipettes: Regularly calibrate and check the accuracy of your pipettes.
-
Mix thoroughly: Ensure thorough mixing of the virus-serum mixture before adding it to the cells.
-
Issue 3: No neutralization observed, even with known positive samples.
-
Possible Cause: Incorrect virus titer, inactive virus, or problems with the reporter gene assay.
-
Troubleshooting Steps:
-
Verify virus titer and activity: Re-titer the AAV-reporter virus stock and confirm its infectivity in a separate transduction experiment without serum.
-
Check reporter assay reagents: Ensure that the substrate for the reporter gene (e.g., luciferase substrate, NBT/BCIP for alkaline phosphatase) is fresh and active.
-
Optimize assay conditions: Review the incubation times for virus-serum pre-incubation and for viral transduction.
-
ELISPOT Assay for T-Cell Response
Issue 1: High background (spots in negative control wells).
-
Possible Cause: Contamination of reagents, inadequate washing, or non-specific activation of PBMCs.
-
Troubleshooting Steps:
-
Use sterile technique: Maintain strict sterile technique throughout the procedure to prevent microbial contamination.
-
Optimize washing steps: Increase the number and vigor of wash steps after cell incubation and after adding the detection antibody.[9]
-
Use high-quality reagents: Use freshly prepared, sterile media and filtered serum. Consider heat-inactivating the serum.[10]
-
Handle cells gently: Avoid harsh pipetting that can cause cell lysis and non-specific cytokine release.
-
Issue 2: No spots or very few spots in positive control wells.
-
Possible Cause: Poorly viable PBMCs, incorrect stimulant concentration, or insufficient incubation time.
-
Troubleshooting Steps:
-
Check PBMC viability: Assess the viability of the isolated PBMCs using a method like trypan blue exclusion. Viability should be >95%.
-
Optimize stimulant concentration: Titrate the positive control stimulant (e.g., PHA, CEF peptides) to determine the optimal concentration for your cells.
-
Increase incubation time: Extend the cell incubation period to allow for sufficient cytokine secretion.[9]
-
Issue 3: "Fuzzy" or poorly defined spots.
-
Possible Cause: Over-development of the plate, cell clumping, or improper plate washing.
-
Troubleshooting Steps:
-
Optimize development time: Monitor spot development under a microscope and stop the reaction when spots are well-defined but before the background begins to color.
-
Prevent cell clumping: Ensure a single-cell suspension of PBMCs before plating.
-
Gentle washing: Use a gentle washing technique to avoid dislodging the spots.
-
Quantitative Data Summary
Table 1: Ocular Inflammation in ADVM-022 Clinical Trials
| Trial | Dose | Prophylactic Steroid Regimen | Incidence of Ocular Inflammation | Severity |
| OPTIC (nAMD) | High Dose (6 x 10^11 vg/eye) | 13-day oral prednisone (B1679067) taper or 6-week topical steroid eye drops | Common | Mild to Moderate |
| Low Dose (2 x 10^11 vg/eye) | 13-day oral prednisone taper or 6-week topical steroid eye drops | Common | Mild | |
| INFINITY (DME) | High Dose (6 x 10^11 vg/eye) | Not specified | Dose-dependent | Mild to severe, with some cases of hypotony and panuveitis |
| Low Dose (2 x 10^11 vg/eye) | Not specified | Lower than high dose | Not specified |
Data synthesized from multiple sources.[4][5][6][11][12]
Table 2: Impact of Baseline Neutralizing Antibodies (NAbs) on ADVM-022 Efficacy in the OPTIC Trial (nAMD)
| NAb Titer | Dose | Outcome |
| < 1:125 | 2 x 10^11 vg/eye | 94% reduction in annualized anti-VEGF injections |
| All patients | 2 x 10^11 vg/eye | 81% reduction in annualized anti-VEGF injections |
Data suggests patients with lower baseline NAbs had a more robust response to treatment.[8]
Experimental Protocols
Detailed Methodology: Neutralizing Antibody (NAb) Assay (Cell-based)
This protocol describes a common in vitro method to quantify neutralizing antibodies against AAV vectors.
1. Cell Culture:
-
One day before the assay, seed a 96-well flat-bottom plate with a suitable cell line (e.g., HT1080) at a density of 1 x 10^4 cells per well in complete DMEM.[13][14]
-
Incubate overnight at 37°C with 5% CO2.
2. Serum and Virus Preparation:
-
On the day of the assay, prepare serial dilutions of the heat-inactivated test serum in complete DMEM.
-
Prepare a working solution of an AAV vector encoding a reporter gene (e.g., alkaline phosphatase or luciferase) at a predetermined concentration.[13]
-
In a separate plate or tubes, mix the diluted serum samples with the AAV-reporter vector.
-
Incubate the virus-serum mixture for 30-60 minutes at 37°C to allow antibodies to bind to the virus.[13][14]
3. Transduction:
-
Carefully aspirate the media from the plated cells.
-
Add the virus-serum mixture to the corresponding wells of the cell plate.
-
Include control wells: cells with virus only (no serum) for 100% transduction, and cells with media only for background.
-
Incubate the plate overnight (16-24 hours) at 37°C with 5% CO2 to allow for viral transduction.[13][14]
4. Reporter Gene Assay:
-
The next day, quantify the reporter gene expression.
-
For Alkaline Phosphatase (AP) reporter:
-
For Luciferase reporter:
-
Lyse the cells and add a luciferase substrate.
-
Measure luminescence using a plate reader.
-
5. Data Analysis:
-
Quantify the signal (color intensity or luminescence) in each well.
-
Normalize the results to the "virus only" control (100% transduction).
-
The neutralizing antibody titer is typically defined as the reciprocal of the highest serum dilution that inhibits transduction by 50% (IC50).
Detailed Methodology: IFN-γ ELISPOT Assay
This protocol outlines the steps to detect AAV capsid-specific T-cell responses.
1. Plate Preparation:
-
Pre-wet a 96-well PVDF membrane ELISPOT plate with 35% ethanol, then wash thoroughly with sterile water and PBS.
-
Coat the plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
The next day, wash the plate and block with RPMI medium containing 10% fetal bovine serum for at least 30 minutes.
2. Cell Stimulation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from blood samples using Ficoll density gradient centrifugation.[16]
-
Resuspend the PBMCs in complete RPMI medium.
-
Add 1-2 x 10^5 PBMCs to each well of the coated ELISPOT plate.
-
Add the stimulants to the appropriate wells:
-
Test wells: A library of overlapping peptides (e.g., 15-mers with 11 amino acid overlap) spanning the AAV capsid protein sequence.[16][17]
-
Negative control: Media only (no peptide).
-
Positive control: A non-specific T-cell mitogen like phytohemagglutinin (PHA) or a pool of viral peptides from common viruses (e.g., CMV, EBV, Flu).
-
-
Incubate the plate for 18-48 hours at 37°C with 5% CO2.[17]
3. Detection:
-
Wash the plate extensively with PBS containing 0.05% Tween 20 to remove the cells.
-
Add a biotinylated anti-human IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.
-
Wash the plate again.
-
Add streptavidin-alkaline phosphatase (ALP) and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add a substrate solution (e.g., BCIP/NBT) and incubate until distinct spots appear.
4. Spot Analysis:
-
Stop the reaction by washing with tap water.
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISPOT reader.
-
The results are expressed as spot-forming units (SFU) per million PBMCs.
Visualizations
Signaling Pathways
Caption: Innate immune signaling pathway activated by AAV vectors.
Experimental Workflows
Caption: Workflow for a cell-based neutralizing antibody (NAb) assay.
Caption: Workflow for an IFN-γ ELISPOT assay to detect T-cell responses.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Frontiers | Human Immune Responses to Adeno-Associated Virus (AAV) Vectors [frontiersin.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. ophthalmologytimes.com [ophthalmologytimes.com]
- 6. Adverum Presents Clinical Data on ADVM-022 at the American [globenewswire.com]
- 7. modernretina.com [modernretina.com]
- 8. adverum.com [adverum.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. mabtech.com [mabtech.com]
- 11. youtube.com [youtube.com]
- 12. retinasociety.org [retinasociety.org]
- 13. A Step-By-Step Method to Detect Neutralizing Antibodies Against AAV using a Colorimetric Cell-Based Assay [jove.com]
- 14. Cell-Based AAV Neutralizing Antibody Assay: A Colorimetric Technique to Detect Neutralizing Antibodies Against Specific Adeno-Associated Viruses in Serum [jove.com]
- 15. A Step-By-Step Method to Detect Neutralizing Antibodies Against AAV using a Colorimetric Cell-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. biorxiv.org [biorxiv.org]
Technical Support Center: Mitigating Ocular Inflammation After AO-022 Injection
Welcome to the technical support center for researchers, scientists, and drug development professionals working with AO-022. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and manage ocular inflammation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to ocular inflammation?
This compound, also known as ADVM-022 or Ixo-vec (Ixoberogene soroparvovec), is a gene therapy product designed for the treatment of neovascular (wet) age-related macular degeneration (nAMD).[1][2] It utilizes a recombinant adeno-associated virus vector with an engineered capsid (AAV.7m8) to deliver a codon-optimized cDNA sequence that expresses an aflibercept-like protein.[1][3] The goal is to provide continuous intraocular anti-VEGF (Vascular Endothelial Growth Factor) therapy after a single intravitreal injection, reducing the treatment burden for patients.[2][4]
Ocular inflammation is a known potential side effect of intravitreal injections and AAV-based gene therapies.[5][6] With this compound, inflammation is primarily thought to be an immune response to the AAV capsid.[7][8][9] This response can be dose-dependent and is a critical factor to manage in both preclinical and clinical studies.[10]
Q2: What is the reported incidence and severity of ocular inflammation with this compound in clinical trials?
Data from the OPTIC Phase 1 clinical trial for wet AMD showed that ocular adverse events related to this compound were generally mild (81-83%) to moderate (17-19%).[1][4] The inflammation was predominantly observed in the anterior segment of the eye and was responsive to treatment with steroid eye drops.[4][7][11] Importantly, no cases of retinal vasculitis, retinitis, or choroiditis were reported in the OPTIC trial.[7][11]
However, the INFINITY trial, which evaluated a high dose of ADVM-022 in patients with diabetic macular edema (DME), reported a serious adverse event involving hypotony and panuveitis, which was refractory to steroids and led to vision loss in one patient.[3][8] This event prompted a shift in the development of this compound to focus on lower doses for nAMD and the implementation of enhanced prophylactic steroid regimens.[3]
Q3: How does the incidence of ocular inflammation with this compound compare to other anti-VEGF therapies?
Direct comparison of inflammation rates between different anti-VEGF agents can be challenging due to variations in study designs and patient populations. However, the following table summarizes the reported incidence of intraocular inflammation (IOI) from various clinical trials.
| Drug | Trial(s) | Incidence of Intraocular Inflammation | Severity/Notes |
| This compound (ADVM-022) | OPTIC (Phase 1, nAMD) | Mild to Moderate | Primarily anterior segment inflammation, responsive to topical steroids.[4][11] |
| INFINITY (Phase 2, DME) | High-dose arm: Serious adverse event of hypotony and panuveitis.[3][8] | Led to discontinuation of high-dose development in DME. | |
| Aflibercept | VIEW 1 & 2 | 0.5% - 1.1% | Typically mild and resolves with corticosteroid eye drops.[12] |
| Ranibizumab (B1194657) | ANCHOR | 1.4% | Significant IOI.[12] |
| VIEW 1 & 2 | 1.5% | Typically mild and resolves with corticosteroid eye drops.[12] | |
| Bevacizumab | CATT | Not inferior to ranibizumab in most arms.[13] | Retrospective data suggests potentially higher rates than aflibercept and ranibizumab, but a meta-analysis of prospective data found no significant difference.[12] |
| Brolucizumab | HAWK & HARRIER | 4.6% (IOI), 2.1% (occlusive retinal vasculitis) | Higher incidence of IOI and risk of retinal vasculitis compared to other anti-VEGFs.[12] |
| Abicipar Pegol | CEDAR & SEQUOIA | 15.3% - 15.4% | High incidence led to FDA rejection of the biologics license application.[12] |
Q4: What are the primary mechanisms driving this compound-induced ocular inflammation?
The ocular inflammation observed after this compound injection is primarily attributed to the host's immune response to the AAV vector, specifically the AAV.7m8 capsid.[7][8][9] This process involves both the innate and adaptive immune systems.
-
Innate Immune Response: The AAV capsid and/or the vector genome can be recognized by Pattern Recognition Receptors (PRRs) on immune cells in the eye, such as Toll-like receptors (TLRs).[5][6] Specifically, TLR2 can recognize viral capsid proteins, while TLR9 can bind to unmethylated CpG motifs in the viral DNA.[5][6] This recognition triggers a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6).[5]
-
Adaptive Immune Response: The initial innate immune response leads to the recruitment and activation of antigen-presenting cells (APCs). These APCs can process and present AAV capsid antigens to T-cells, initiating a T-cell-mediated adaptive immune response.[5] This can result in the infiltration of T-cells into the ocular tissues, contributing to sustained inflammation.[5] Studies have shown that the AAV.7m8 capsid, in particular, may package heterogeneous vector genomes, which could further stimulate microglial activation and infiltration in the retina.[7][8][9]
Troubleshooting Guides
Issue 1: Observation of Ocular Inflammation in Preclinical Models
Symptoms:
-
Clinical signs: Redness, corneal edema, anterior chamber cells, vitreous haze.
-
Imaging (OCT): Vitreous cells, retinal thickening, sub-retinal fluid.
-
Histology: Infiltration of inflammatory cells (lymphocytes, macrophages) in the retina and vitreous.
Possible Causes:
-
Dose-dependent immune response: Higher doses of this compound are associated with a greater inflammatory response.
-
Pre-existing immunity: Pre-existing neutralizing antibodies to AAV in animal models can influence the immune response.
-
Vector preparation: Impurities or aggregates in the vector preparation can be immunogenic.
-
Injection procedure: Trauma during the intravitreal injection can induce a non-specific inflammatory response.
Solutions/Mitigation Strategies:
-
Dose-ranging studies: Conduct thorough dose-ranging studies to identify the lowest effective dose with an acceptable safety profile.
-
Prophylactic Corticosteroids: Implement a prophylactic corticosteroid regimen. Both systemic and topical routes have been used in clinical trials. A typical preclinical approach might involve:
-
Systemic: Prednisolone (B192156) at 1 mg/kg/day, starting 1-3 days before this compound injection and continuing for 1-2 weeks, followed by a gradual taper.[14]
-
Topical: A potent corticosteroid eye drop (e.g., difluprednate (B1670567) 0.05% or prednisolone acetate (B1210297) 1%) administered four times daily, starting on the day of injection and tapered over 4-6 weeks.
-
-
Vector Quality Control: Ensure high purity of the this compound vector preparation, with low levels of empty capsids and other impurities. Lowering the total capsid dose by removing empty AAV capsids has been shown to reduce inflammation.[6]
-
Refine Injection Technique: Standardize the intravitreal injection procedure to minimize trauma to ocular tissues.
Experimental Protocols
Protocol 1: Prophylactic Topical Corticosteroid Regimen for Preclinical Rabbit Studies
This protocol is a general guideline and should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Difluprednate ophthalmic emulsion 0.05% or Prednisolone acetate ophthalmic suspension 1%
-
Sterile, single-use droppers
Procedure:
-
Baseline: Perform a baseline ophthalmic examination, including slit-lamp biomicroscopy and indirect ophthalmoscopy, to ensure the eyes are free of pre-existing inflammation.
-
Day of Injection (Day 0):
-
Administer one drop of the corticosteroid solution to the conjunctival sac of the eye to be injected with this compound, approximately 30-60 minutes prior to the injection.
-
Perform the intravitreal injection of this compound using a standardized technique.
-
Administer a second drop of the corticosteroid solution immediately after the injection.
-
-
Post-injection Treatment Schedule:
-
Weeks 1-2: Administer one drop four times daily (QID).
-
Week 3: Administer one drop three times daily (TID).
-
Week 4: Administer one drop two times daily (BID).
-
Week 5: Administer one drop once daily (QD).
-
Week 6: Discontinue treatment.
-
-
Monitoring: Conduct regular ophthalmic examinations (e.g., daily for the first week, then weekly) to monitor for signs of inflammation and adjust the steroid regimen as needed.
Protocol 2: Preclinical Assessment of Ocular Inflammation
This workflow outlines key methods for evaluating ocular inflammation in animal models following this compound injection.
1. Clinical Ocular Examination:
-
Frequency: Daily for the first week, then weekly.
-
Method: Slit-lamp biomicroscopy and indirect ophthalmoscopy.
-
Parameters to Score (e.g., using a modified Hackett-McDonald scoring system):
-
Conjunctival hyperemia
-
Corneal cloudiness
-
Iris changes (e.g., hyperemia, vessel leakage)
-
Aqueous flare (protein in the anterior chamber)
-
Anterior chamber cells
-
Vitreous haze and cells
-
2. In Vivo Imaging (Optical Coherence Tomography - OCT):
-
Frequency: Baseline, and at regular intervals post-injection (e.g., weekly).
-
Purpose: To non-invasively quantify changes in retinal structure and the presence of inflammatory infiltrates.
-
Parameters to Measure:
-
Central retinal thickness
-
Presence and quantification of vitreous cells
-
Evidence of retinal edema or sub-retinal fluid
-
3. Histopathology and Immunohistochemistry:
-
Timepoints: At the end of the study or at selected timepoints for interim analysis.
-
Procedure:
-
Enucleate the eyes and fix in an appropriate fixative (e.g., 4% paraformaldehyde or Davidson's solution).
-
Process for paraffin (B1166041) or frozen sectioning.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess overall morphology and inflammatory cell infiltration.
-
Perform immunohistochemistry using specific markers for immune cells (e.g., CD45 for total leukocytes, CD3 for T-cells, Iba1 for microglia/macrophages).
-
4. Cytokine and Chemokine Analysis:
-
Sample Type: Aqueous and vitreous humor.
-
Method: Multiplex bead-based immunoassay (e.g., Luminex) or ELISA.
-
Target Analytes: Pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α, IFN-γ) and chemokines (e.g., MCP-1/CCL2).
5. Flow Cytometry of Ocular Tissues:
-
Purpose: To quantify and characterize immune cell populations within the eye.
-
Procedure:
-
Dissect the retina and/or vitreous.
-
Prepare a single-cell suspension.
-
Stain with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11b).
-
Analyze using a flow cytometer.
-
Visualizations
Caption: Signaling pathway of AAV-mediated ocular inflammation.
Caption: Experimental workflow for assessing ocular inflammation.
References
- 1. adverum.com [adverum.com]
- 2. researchgate.net [researchgate.net]
- 3. The clinical safety landscape for ocular AAV gene therapies: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. tvst.arvojournals.org [tvst.arvojournals.org]
- 6. Frontiers | Immunogenicity and toxicity of AAV gene therapy [frontiersin.org]
- 7. The AAV2.7m8 capsid packages a higher degree of heterogeneous vector genomes than AAV2: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. umassmed.edu [umassmed.edu]
- 9. The AAV2.7m8 capsid packages a higher degree of heterogeneous vector genomes than AAV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Intraocular Inflammation, Safety Events, and Outcomes After Intravitreal Injection of Ranibizumab, Aflibercept, Brolucizumab, Abicipar Pegol, and Faricimab for nAMD | Semantic Scholar [semanticscholar.org]
- 11. Intraocular Inflammation, Safety Events, and Outcomes After Intravitreal Injection of Ranibizumab, Aflibercept, Brolucizumab, Abicipar Pegol, and Faricimab for nAMD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intraocular Inflammation Associated With Current and Prospective Therapies for Patients With Wet AMD | Retinal Physician [pv-rp-staging.hbrsd.com]
- 13. alphagenesisinc.com [alphagenesisinc.com]
- 14. Ocular Gene Therapy with Adeno-associated Virus Vectors: Current Outlook for Patients and Researchers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Neutralizing Antibodies to AAV in Gene Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome neutralizing antibodies (NAbs) to adeno-associated virus (AAV) in gene therapy.
Frequently Asked Questions (FAQs)
Q1: What are neutralizing antibodies (NAbs) and why are they a problem in AAV gene therapy?
A1: Neutralizing antibodies are antibodies that bind to the AAV capsid and inhibit its ability to transduce target cells. A significant portion of the human population has pre-existing NAbs due to natural infections with wild-type AAVs.[1][2] These NAbs can significantly reduce or completely block the efficacy of AAV-based gene therapies by preventing the vector from reaching its target cells and delivering the therapeutic transgene.[3] Even low NAb titers can have a significant negative impact on therapeutic outcomes.[4] Furthermore, administration of an AAV vector can induce a robust NAb response, preventing the possibility of redosing.[5]
Q2: What are the current major strategies to overcome pre-existing NAbs?
A2: Several strategies are being investigated to overcome the challenge of pre-existing NAbs. These can be broadly categorized as:
-
Patient Screening and Serotype Selection: Excluding patients with high NAb titers against the therapeutic AAV serotype is the most common approach in clinical trials.[6] Alternatively, using AAV serotypes with low seroprevalence in the general population can increase the eligible patient pool.[7]
-
Transient Immunosuppression: The use of immunosuppressive drugs to temporarily dampen the immune system and reduce antibody production.[8]
-
NAb Removal/Degradation:
-
Decoy Strategies: Administering empty AAV capsids to act as decoys and "soak up" circulating NAbs, allowing the therapeutic vector to reach its target.
-
Capsid Engineering: Modifying the AAV capsid to evade recognition by pre-existing antibodies.[7]
Q3: How do I choose the best strategy for my experiment?
A3: The choice of strategy depends on several factors, including the specific AAV serotype, the target tissue, the patient population, and the therapeutic goals. For preclinical research, the choice may be guided by the availability of reagents and animal models. For clinical development, a thorough risk-benefit analysis is crucial. A combination of strategies may also be considered.
Troubleshooting Guides
In Vitro Neutralizing Antibody Assays
Problem: High variability in my NAb assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Create and use a characterized working cell bank to reduce variability.[15]
-
-
Possible Cause: Variability in AAV vector preparation.
-
Solution: Use a well-characterized and highly purified AAV vector stock. Aliquot the vector to avoid multiple freeze-thaw cycles.[16]
-
-
Possible Cause: Inconsistent incubation times.
-
Solution: Strictly adhere to the protocol's incubation times for serum-vector pre-incubation and for transduction.
-
-
Possible Cause: Matrix effects from serum samples.
-
Solution: Heat-inactivate serum samples to reduce interference from complement and other factors. However, be aware that heat inactivation did not appear to be a critical factor in some studies.[17]
-
Problem: Low signal-to-noise ratio in my luciferase-based NAb assay.
-
Possible Cause: Low transduction efficiency of the chosen cell line with the specific AAV serotype.
-
Solution: Screen different cell lines (e.g., HEK293, HeLa, Huh7) to find one that is highly transducible by your AAV serotype.[16] Consider using a more sensitive cell line if available.
-
-
Possible Cause: Suboptimal multiplicity of infection (MOI).
-
Solution: Optimize the MOI to achieve a robust luciferase signal without causing cytotoxicity.
-
-
Possible Cause: Issues with the luciferase substrate or reading instrument.
-
Solution: Ensure the luciferase substrate is fresh and properly prepared. Check the settings on your luminometer.
-
In Vivo Studies for Overcoming NAbs
Problem: Incomplete NAb removal with immunoadsorption.
-
Possible Cause: Insufficient capacity of the immunoadsorption column.
-
Solution: Increase the amount of AAV capsid coupled to the beads or increase the column volume.
-
-
Possible Cause: Inefficient plasma flow rate.
-
Solution: Optimize the flow rate to allow for sufficient interaction time between the plasma and the immunoadsorption matrix.
-
-
Possible Cause: Antibody rebound.
-
Solution: Monitor NAb titers over time after immunoadsorption. A second round of treatment may be necessary.
-
Problem: Lack of AAV transduction rescue after IdeS/IdeZ treatment.
-
Possible Cause: Incorrect timing of AAV vector administration.
-
Solution: The optimal window for AAV administration after IdeS/IdeZ treatment can be serotype-dependent. It is crucial to administer the vector after IgG cleavage products have been cleared from circulation.[12]
-
-
Possible Cause: Insufficient dose of the IgG-degrading enzyme.
-
Solution: Perform a dose-response study to determine the optimal enzyme concentration needed to cleave the majority of circulating IgG.[12]
-
-
Possible Cause: The presence of non-IgG neutralizing factors.
-
Solution: IdeS/IdeZ specifically cleaves IgG. Other neutralizing factors in the serum may still inhibit transduction.[18]
-
Quantitative Data Summary
Table 1: Seroprevalence of Neutralizing Antibodies to Common AAV Serotypes in Human Populations
| AAV Serotype | Seroprevalence Range (%) | Geographic Regions Studied | Reference(s) |
| AAV1 | 20 - 67 | Worldwide | [19][20] |
| AAV2 | 30 - 72 | Worldwide | [19][20] |
| AAV3B | 20 - 30 | Japan | [19] |
| AAV5 | 20 - 40 | Japan, Latin America | [19][21] |
| AAV6 | 20 - 30 | Japan | [19] |
| AAV7 | Lower than AAV1/2 | Worldwide | [20] |
| AAV8 | Lower than AAV1/2 | Worldwide | [20] |
| AAV9 | 20 - 45 | Japan, Latin America | [19][21] |
Note: Seroprevalence can vary significantly based on geographic location, age, and the specific assay used.[18][19][22]
Table 2: Comparison of NAb Removal/Inactivation Strategies (Preclinical Data)
| Strategy | Model | NAb Titer Reduction | Transduction Rescue | Reference(s) |
| Immunoadsorption | Rats | Significant reduction | Luciferase expression restored in the liver and heart | [9] |
| Humans (in vitro) | Mean reduction of 93.4% for anti-AAV2 NAbs | Not Applicable | [23] | |
| IdeS/IdeZ | Mice (passively immunized) | Significant decrease in anti-AAV antibodies | Efficient liver gene transfer enabled | [11][13][24] |
| Non-human primates | Significant IgG cleavage | Enhanced liver transduction | [12][14] |
Experimental Protocols
Protocol 1: In Vitro Neutralizing Antibody Assay using Luciferase Reporter
This protocol is a general guideline and should be optimized for your specific AAV serotype and cell line.
Materials:
-
HEK293, HeLa, or Huh7 cells[16]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
AAV vector encoding luciferase
-
Test serum samples
-
Positive control serum (with known NAb titer)
-
Negative control serum (NAb-negative)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Serum Dilution:
-
On the day of the assay, prepare serial dilutions of the test serum, positive control, and negative control in serum-free medium. A starting dilution of 1:2 or 1:5 is common.[15]
-
-
Vector-Serum Pre-incubation:
-
Dilute the AAV-luciferase vector to the predetermined optimal concentration in serum-free medium.
-
Mix equal volumes of the diluted vector and the diluted serum samples.
-
Incubate the mixture for 1 hour at 37°C to allow antibodies to neutralize the vector.[16]
-
-
Transduction:
-
Remove the culture medium from the cells.
-
Add the vector-serum mixture to the appropriate wells.
-
Incubate for 24-72 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Lyse the cells according to the manufacturer's instructions for the luciferase assay kit.
-
Add the luciferase substrate and measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of transduction for each serum dilution relative to the negative control.
-
The NAb titer is typically defined as the reciprocal of the highest serum dilution that causes at least 50% inhibition of luciferase expression.[25]
-
Protocol 2: Immunoadsorption for NAb Removal (based on a preclinical rat model)
This protocol describes the principle of immunoadsorption for specific anti-AAV antibody removal.
Materials:
-
NHS-activated Sepharose beads
-
Purified AAV capsids (same serotype as the therapeutic vector)
-
Coupling buffer (e.g., cold 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Wash buffers (e.g., alternating high and low pH buffers)
-
Hemapheresis circuit (for in vivo studies)
-
Plasma containing anti-AAV antibodies
Procedure:
-
Coupling of AAV Capsids to Beads:
-
Wash the NHS-activated Sepharose beads with cold 1 mM HCl.
-
Immediately add the purified AAV capsids in coupling buffer to the beads.
-
Incubate with gentle rotation for 2-4 hours at room temperature or overnight at 4°C.
-
-
Blocking:
-
Wash the beads to remove unbound capsids.
-
Add blocking buffer and incubate for 2 hours at room temperature to block any remaining active groups on the beads.
-
-
Washing:
-
Perform several cycles of washing with alternating high pH (e.g., 0.1 M Tris-HCl, pH 8.5) and low pH (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.5) buffers to remove non-covalently bound protein.
-
-
Immunoadsorption:
-
For in vitro testing, incubate the AAV-coupled beads with the antibody-containing plasma.
-
For in vivo application, the AAV-coupled beads are packed into a column and integrated into a hemapheresis circuit. The animal's blood is circulated through the column, allowing for the specific binding of anti-AAV antibodies.[1]
-
-
Elution and Regeneration (Optional):
-
Bound antibodies can be eluted using a low pH buffer (e.g., 0.1 M glycine, pH 2.5).
-
The column can be regenerated for multiple uses by washing and re-equilibrating with a neutral buffer.
-
Visualizations
References
- 1. Selective Anti-AAV Antibody Depletion by Hemapheresis and Immunoadsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adeno-associated virus - Wikipedia [en.wikipedia.org]
- 3. Testing preexisting antibodies prior to AAV gene transfer therapy: rationale, lessons and future considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisionformedicine.com [precisionformedicine.com]
- 5. Circumventing B Cell Responses to Allow for Redosing of Adeno-Associated Virus Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Gene Therapy Advances: A Meta-Analysis of AAV Usage in Clinical Settings [frontiersin.org]
- 7. Pre-existing Anti–Adeno-Associated Virus Antibodies as a Challenge in AAV Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies to circumvent humoral immunity to adeno-associated viral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Successful Transduction with AAV Vectors after Selective Depletion of Anti-AAV Antibodies by Immunoadsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gene Therapy and Re-dosing Strategy- Removal of Preexisitng anti-AAV Antibodies Using Capsid Specific Immunoadsorption [medicalbiochemist.com]
- 11. JCI Insight - Rescuing AAV gene transfer from neutralizing antibodies with an IgG-degrading enzyme [insight.jci.org]
- 12. Optimising the IgG‐degrading enzyme treatment regimen for enhanced adeno‐associated virus transduction in the presence of neutralising antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IgG-cleavage protein allows therapeutic AAV gene delivery in passively immunized MPS IIIA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. genovis.com [genovis.com]
- 15. Anti-AAV Neutralizing Antibody Assay Platforms, Guidance and Need For Harmonization [medicalbiochemist.com]
- 16. Determination of Anti-Adeno-Associated Virus Vector Neutralizing Antibody Titer with an In Vitro Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prediction of Adeno-Associated Virus Neutralizing Antibody Activity for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Anti-AAV Antibodies in AAV Gene Therapy: Current Challenges and Possible Solutions [frontiersin.org]
- 19. The seroprevalence of neutralizing antibodies against the adeno-associated virus capsids in Japanese hemophiliacs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Worldwide Epidemiology of Neutralizing Antibodies to Adeno-Associated Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Prevalence of AAV1 neutralizing antibodies and consequences for a clinical trial of gene transfer for advanced heart failure [escholarship.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Binding and neutralizing anti-AAV antibodies: Detection and implications for rAAV-mediated gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ADVM-022 (Ixoberogene Soroparvovec) Preclinical Safety
This technical support guide provides researchers, scientists, and drug development professionals with information on the dose-limiting toxicities of ADVM-022 (ixoberogene soroparvovec) observed in preclinical models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental planning and execution.
Frequently Asked Questions (FAQs)
Q1: What were the key preclinical models used to assess the safety of ADVM-022?
The primary preclinical model for evaluating the ocular safety of ADVM-022 was the non-human primate (NHP).[1][2] NHPs are a crucial model for ophthalmology studies due to the anatomical and physiological similarities of their eyes to human eyes.
Q2: What were the general findings regarding the safety and tolerability of ADVM-022 in these preclinical NHP studies?
In long-term studies in NHPs, a single intravitreal (IVT) injection of ADVM-022 was generally found to be safe and well-tolerated.[3] These studies reported sustained expression of aflibercept for up to 30 months without detectable adverse effects on the normal structure or function of the retina.[1] The observed inflammation was typically mild and transient.[4]
Q3: Were there any dose-limiting toxicities identified in the preclinical NHP studies?
The preclinical studies in NHPs did not identify dose-limiting toxicities at the tested dose levels.[3][5][6] For instance, a dose of 2 x 10^12 vector genomes (vg)/eye was well-tolerated for up to 30 months.[3] The main observations were related to mild, self-resolving inflammation in the eye.[4]
Q4: What specific ocular inflammatory responses were noted in the NHP models?
Following intravitreal administration of ADVM-022 in NHPs, mild to moderate ocular effects were observed. These included:
-
Aqueous cell infiltrates
-
Vitreous cell infiltrates
-
Keratic precipitates
-
Lens capsule deposits[4]
The aqueous cell response typically peaked at one month post-injection and resolved by three months without requiring anti-inflammatory treatment.[4]
Q5: How does the preclinical safety profile of ADVM-022 in NHPs compare to the findings in clinical trials?
While the preclinical NHP studies showed a favorable safety profile, a dose-limiting toxicity (DLT) was observed in the INFINITY clinical trial for patients with diabetic macular edema (DME) at a high dose (6 x 10^11 vg/eye). This DLT was not seen in the preclinical models or in the OPTIC clinical trial for patients with wet age-related macular degeneration (wet AMD).[6] It is hypothesized that underlying conditions in patients with DME, such as severe vascular disease, may contribute to a different safety profile at higher doses.
Troubleshooting and Experimental Guidance
My experiment is showing significant ocular inflammation after ADVM-022 administration in NHPs. What could be the cause?
Based on preclinical reports, mild and transient inflammation is an expected finding.[4][5] However, if you are observing severe or persistent inflammation, consider the following:
-
Vector Purity: Ensure the vector preparation is of high purity and free from contaminants that could trigger a more robust inflammatory response.
-
Injection Procedure: Improper intravitreal injection technique can cause unnecessary trauma and inflammation. Review your injection protocol to minimize tissue damage.
-
Animal Health Status: Pre-existing subclinical conditions in the animals could exacerbate the inflammatory response. Ensure all animals are healthy before dosing.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical safety studies of ADVM-022 in non-human primates.
Table 1: Summary of Preclinical Safety Studies in Non-Human Primates
| Study Duration | Animal Model | Dose Administered (vg/eye) | Key Safety Findings | Reference |
| 30 months | Non-human primate | 2 x 10^12 | Safe and well-tolerated; no detectable adverse effects on retinal structure or function. | [3] |
| 16 months | Non-human primate | ~2 x 10^12 | Well-tolerated with no serious adverse safety-related findings; observations limited to mild, self-resolving inflammation. | [4] |
| 56 days | Non-human primate | 2 x 10^11, 6 x 10^11, 2 x 10^12 | Good safety profile within the eye with negligible systemic exposure to aflibercept. | [1] |
Table 2: Observed Ocular Findings in NHPs Treated with ADVM-022
| Finding | Severity | Onset/Duration | Reference |
| Aqueous Cell Infiltrates | Mild to Moderate | Peaked at 1 month, resolved by 3 months | [4] |
| Vitreous Cell Infiltrates | Mild to Moderate | Transient | [4] |
| Keratic Precipitates | Mild to Moderate | Observed early (up to 6 months) | [4] |
| Lens Capsule Deposits | Mild to Moderate | Incidental | [4] |
Experimental Protocols
Protocol: Ocular Safety Assessment in Non-Human Primates
The following is a generalized protocol for assessing the ocular safety of intravitreally administered ADVM-022 in NHPs, based on published preclinical studies.
-
Animal Model: Adult non-human primates.
-
Vector Administration:
-
Ocular Examinations:
-
Slit-lamp biomicroscopy: Performed to assess anterior segment inflammation, including aqueous cells, flare, and keratic precipitates.[1]
-
Indirect ophthalmoscopy: Used to examine the posterior segment, including the vitreous, retina, and optic nerve.
-
Optical Coherence Tomography (OCT): To evaluate retinal morphology and thickness.[1][7]
-
Electroretinography (ERG): To assess retinal function.[1][2]
-
Intraocular Pressure (IOP) Measurement: To monitor for changes in eye pressure.
-
-
Systemic Safety Assessment:
-
Serum analysis: To measure systemic levels of aflibercept and assess for systemic exposure.[1]
-
General health monitoring: Regular observation for any systemic adverse events.
-
-
Data Analysis:
-
Ocular inflammation is often scored using a standardized system (e.g., Hackett-McDonald irritation and inflammation scoring system).[8]
-
OCT and ERG data are quantitatively analyzed to detect any changes from baseline.
-
Visualizations
Caption: Preclinical safety assessment workflow for ADVM-022 in NHPs.
References
- 1. Comprehensive Preclinical Assessment of ADVM-022, an Intravitreal Anti-VEGF Gene Therapy for the Treatment of Neovascular AMD and Diabetic Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Preclinical Assessment of ADVM-022, an Intravitreal Anti-VEGF Gene Therapy for the Treatment of Neovascular AMD and Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s29.q4cdn.com [s29.q4cdn.com]
- 4. Preclinical Evaluation of ADVM-022, a Novel Gene Therapy Approach to Treating Wet Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s29.q4cdn.com [s29.q4cdn.com]
- 6. hcplive.com [hcplive.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Optimizing steroid prophylaxis with ADVM-022 treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing steroid prophylaxis with ADVM-022 (ixoberogene soroparvovec) treatment. The following information is synthesized from clinical trial data and published research.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for using steroid prophylaxis with ADVM-022?
A1: Steroid prophylaxis is essential to manage the host immune response to the adeno-associated virus (AAV) vector used in ADVM-022. Following intravitreal injection, the AAV vector can trigger an inflammatory cascade, leading to ocular inflammation such as uveitis.[1] Prophylactic corticosteroids are administered to suppress this potential inflammation, which is a common, dose-dependent effect of the therapy.[2] In clinical studies, this inflammation was predominantly observed in the anterior segment and was generally responsive to steroid eye drops, especially at lower doses.[3]
Q2: What are the key signs of ADVM-022-related ocular inflammation to monitor for?
A2: Researchers should monitor for common signs of intraocular inflammation. The most frequently reported sign in clinical trials was the presence of anterior chamber cells (ACCs).[4] Other critical signs include vitreous cells (VCs), eye pain, and changes in intraocular pressure (IOP).[5][6] In severe cases, as seen in the INFINITY trial for Diabetic Macular Edema (DME), adverse events included hypotony (clinically relevant decreases in IOP) and panuveitis.[7][8][9] Regular monitoring using slit-lamp biomicroscopy is critical.
Q3: Have different steroid prophylaxis regimens been tested with ADVM-022?
A3: Yes, different regimens were used across the clinical trials. The Phase 1 OPTIC trial for neovascular Age-Related Macular Degeneration (nAMD) initially used an oral prednisone (B1679067) course, which was later amended to a topical steroid eye drop regimen.[10][11]
-
Oral Regimen: Cohorts 1 and 2 received oral prednisone (e.g., 60 mg for 6 days starting 3 days pre-injection, followed by a 7-day taper).[10][11]
-
Topical Regimen: Cohorts 3 and 4 received difluprednate (B1670567) eye drops four times daily (QID) for 3 weeks, followed by a 3-week taper.[10][11]
Future Phase 2 trials are planned to evaluate enhanced prophylactic regimens, including longer-duration topical steroids, local intravitreal steroids, and a combination of systemic and local steroids to establish a more predictable and effective protocol.[12]
Q4: Is the inflammatory response to ADVM-022 dose-dependent?
A4: Yes, clinical data strongly indicates a dose-dependent inflammatory response. The lower dose of 2x10¹¹ vg/eye was generally well-tolerated in nAMD patients, with mild to moderate inflammation that was responsive to topical steroids.[3][13] In contrast, the higher dose of 6x10¹¹ vg/eye was associated with a higher incidence and severity of inflammation. This was particularly evident in the INFINITY trial (DME patients), where the high dose led to dose-limiting toxicities, including steroid-refractory inflammation and hypotony.[7]
Data Summary Tables
Table 1: Overview of Steroid Prophylaxis Regimens in the OPTIC Trial (nAMD)
| Cohort | ADVM-022 Dose (vg/eye) | Prophylaxis Type | Regimen Details |
|---|---|---|---|
| 1 | 6 x 10¹¹ | Oral Prednisone | 60 mg for 6 days (starting Day -3) with a 7-day taper.[10][11] |
| 2 | 2 x 10¹¹ | Oral Prednisone | 60 mg for 6 days (starting Day -3) with a 7-day taper.[10][11] |
| 3 | 2 x 10¹¹ | Topical Difluprednate | QID for 3 weeks (starting Day 1) with a 3-week taper.[10][11] |
| 4 | 6 x 10¹¹ | Topical Difluprednate | QID for 3 weeks (starting Day 1) with a 3-week taper.[10][11] |
Table 2: Summary of ADVM-022-Related Ocular Adverse Events (AEs)
| Study (Indication) | Dose (vg/eye) | Key Ocular AEs | Severity & Management |
|---|---|---|---|
| OPTIC (nAMD) | 2 x 10¹¹ | Ocular inflammation (mainly anterior chamber cells).[3] | Mild to moderate; responsive to steroid eye drops.[3][12] |
| OPTIC (nAMD) | 6 x 10¹¹ | Ocular inflammation.[3] | Mild to moderate; responsive to steroid eye drops.[3] |
| INFINITY (DME) | 2 x 10¹¹ | Intraocular inflammation.[14] | Minimal inflammation; generally resolved with steroid eye drops.[14] |
| INFINITY (DME) | 6 x 10¹¹ | Dose-limiting toxicity: severe inflammation, hypotony, panuveitis, vision loss.[7][15] | Steroid-refractory; led to discontinuation for DME.[7] |
Troubleshooting Guide
Issue 1: Breakthrough inflammation is observed during the steroid taper.
-
Q: What is the recommended course of action if a subject develops anterior chamber cells (e.g., Grade 1+) while on a tapering dose of topical steroids?
-
A: The first step is to increase the frequency of the topical steroid. For example, if the subject is on a twice-daily (BID) schedule, consider returning to the full prophylactic dose of four times daily (QID). Monitor the subject closely. If the inflammation resolves, a slower, more gradual taper can be attempted. If it persists or worsens, escalation to more potent or alternative steroid formulations may be necessary. All cases of ocular inflammation in studies were reported to be responsive to topical steroids.[6]
-
Issue 2: Inflammation persists or worsens despite maximum topical steroid therapy.
-
Q: A subject's inflammation (e.g., Grade 2+ anterior chamber cells with mild vitreous cells) is not improving after one week of QID topical difluprednate. What are the next steps?
-
A: This situation requires careful evaluation. First, ensure subject adherence to the prescribed regimen. Second, rule out other causes of uveitis, such as infection. If non-adherence and other causes are ruled out, consider switching to a more potent topical steroid or adding a systemic steroid (e.g., oral prednisone), similar to the regimen used in early OPTIC cohorts.[10] This approach should be guided by the severity of inflammation and the potential risks of systemic steroid exposure.
-
Issue 3: A significant drop in Intraocular Pressure (IOP) is detected.
-
Q: During a follow-up visit, a subject treated with the 6x10¹¹ vg/eye dose presents with hypotony. What should be done?
-
A: This is a serious adverse event that was identified as a dose-limiting toxicity in the INFINITY trial.[7][15] Immediate and aggressive management is required. While this was found to be refractory to steroids in some DME patients, the initial step is intensive anti-inflammatory treatment. The subject should be monitored very closely, and the study's safety monitoring board must be informed immediately. This event underscores the critical importance of dose selection, as hypotony was not observed at the lower 2x10¹¹ vg/eye dose.[15]
-
Experimental Protocols & Workflows
Protocol 1: Assessment of Anterior Chamber Inflammation
-
Purpose: To grade the presence of inflammatory cells in the anterior chamber using a standardized scale.
-
Equipment: Slit-lamp biomicroscope.
-
Procedure:
-
Seat the subject comfortably at the slit-lamp.
-
Set the illumination to maximum intensity and the beam to a 1mm x 1mm conical shape.
-
Focus the beam within the anterior chamber, between the cornea and the lens.
-
In a darkened room, systematically count the number of cells observed in the field of view.
-
Grade the inflammation according to the Standardization of Uveitis Nomenclature (SUN) criteria.
-
-
Grading (SUN Criteria):
-
0: <1 cell
-
0.5+: 1-5 cells
-
1+: 6-15 cells
-
2+: 16-25 cells
-
3+: 26-50 cells
-
4+: >50 cells
-
Visualizations
Caption: Experimental workflow for ADVM-022 administration and steroid prophylaxis.
Caption: Decision tree for troubleshooting breakthrough ocular inflammation.
Caption: Simplified pathway of AAV-mediated inflammation and steroid action.
References
- 1. Ocular Gene Therapy with Adeno-associated Virus Vectors: Current Outlook for Patients and Researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adverum.com [adverum.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. adverum.com [adverum.com]
- 5. isrctn.com [isrctn.com]
- 6. retinasociety.org [retinasociety.org]
- 7. cgtlive.com [cgtlive.com]
- 8. Intraocular Inflammation Associated With Current and Prospective Therapies for Patients With Wet AMD | Retinal Physician [pv-rp-staging.hbrsd.com]
- 9. biopharmadive.com [biopharmadive.com]
- 10. adverum.com [adverum.com]
- 11. s29.q4cdn.com [s29.q4cdn.com]
- 12. Adverum Biotechnologies Provides ADVM-022 Development Update and Anticipated Corporate Milestones for 2022 - BioSpace [biospace.com]
- 13. adverum.com [adverum.com]
- 14. hcplive.com [hcplive.com]
- 15. modernretina.com [modernretina.com]
Troubleshooting inconsistent aflibercept expression from AO-022
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AO-022 vector for aflibercept expression.
Troubleshooting Guide: Inconsistent Aflibercept Expression
This guide addresses specific issues that may arise during your experiments, leading to inconsistent or unexpected levels of aflibercept expression.
Issue 1: Lower than expected aflibercept expression levels.
| Potential Cause | Recommended Solution |
| Suboptimal Vector Dose: A non-linear dose-response relationship has been observed with this compound (also known as ADVM-022), where a tenfold increase in vector dose may only result in a twofold increase in aflibercept levels[1]. | Conduct a dose-response study using a range of vector concentrations to determine the optimal dose for your specific model and experimental conditions. A two-step pilot dose test is recommended: a wide range to find an effective window, followed by finer gradients to pinpoint the optimal dose[2][3]. |
| Incorrect Timing of Analysis: Aflibercept expression from AAV vectors is not immediate and requires time to reach stable levels. | For in vivo studies, consider a time course analysis. Expression typically begins 1-2 weeks post-injection and reaches stable levels at 3-4 weeks[2]. |
| Vector Titer Degradation: Improper storage or multiple freeze-thaw cycles can lead to a decrease in the effective viral titer. | Aliquot the vector upon receipt and store at -80°C for long-term use. For short-term use (within one week), store at 4°C. It is advisable to re-titer the vector if it has been stored for an extended period (e.g., over a year)[2]. |
| Inefficient Intravitreal Injection Technique: The success of intravitreal delivery can be influenced by the injection procedure, potentially leading to vector leakage or improper distribution. | Ensure standardized and consistent injection techniques. Use fine-gauge needles to minimize leakage[2]. The inner limiting membrane (ILM) is a significant barrier to AAV transduction in the retina[4][5]. |
Issue 2: High variability in aflibercept expression between subjects.
| Potential Cause | Recommended Solution |
| Biological Variability: Individual animal physiology and genetic background can influence transduction efficiency and transgene expression. | Use a sufficient number of animals in each experimental group to account for biological variability. Ensure that animals have a consistent genetic background and are in good health[2]. |
| Inflammatory Response: Intravitreal administration of AAV vectors can induce an inflammatory response, which may affect expression levels. The degree of inflammation can be dose-dependent[1][6][7]. | Monitor for signs of ocular inflammation post-injection. Consider that a mild, self-limiting inflammatory response has been observed with ADVM-022[1][7]. If severe inflammation occurs, it may be necessary to adjust the vector dose or consider co-administration of anti-inflammatory agents, though this was not required in preclinical studies with ADVM-022[8]. |
| Inconsistent Injection Volume or Placement: Variations in the administered volume or the precise location of the intravitreal injection can lead to inconsistent vector distribution and subsequent expression. | Standardize the injection procedure, including the volume and anatomical location of the injection, across all subjects. |
Issue 3: Absence of detectable aflibercept expression.
| Potential Cause | Recommended Solution |
| Vector Integrity Issues: The this compound vector construct, including the promoter and transgene cassette, may be compromised. The packaging capacity of AAV vectors is limited (~4.7 kb), and oversized inserts can lead to reduced packaging efficiency or expression failure[2][9]. | Verify the integrity of the vector construct. Ensure the total size of the expression cassette is within the packaging limits of the AAV vector[2][9]. |
| Cellular Tropism of the AAV Serotype: The AAV.7m8 capsid used in this compound has a specific tropism for certain retinal cells. If the target cells for your experiment are not efficiently transduced by this serotype, expression will be low or absent[10]. | Confirm that the AAV.7m8 serotype is appropriate for targeting the desired retinal cell types in your model system. AAV2.7m8 has been shown to transduce photoreceptors and RPE cells after vitreous application[11]. |
| Issues with Detection Assay: The method used to quantify aflibercept may not be sensitive enough, or there may be technical issues with the assay itself. | Validate the sensitivity and accuracy of your aflibercept quantification assay (e.g., ELISA, LC-MS/MS). Include appropriate positive and negative controls in your experimental design. |
Frequently Asked Questions (FAQs)
Q1: What is the expected therapeutic range for aflibercept expression from this compound?
A1: In non-human primate studies, a single intravitreal injection of ADVM-022 (doses ranging from 2 × 10¹¹ to 2 × 10¹² vector genomes/eye) resulted in sustained intraocular aflibercept levels that were comparable to those observed 21-32 days after a bolus injection of the standard-of-care aflibercept protein[1][12]. These levels were considered to be within the therapeutic range[1].
Q2: How long does aflibercept expression last after a single injection of this compound?
A2: Preclinical studies in non-human primates have demonstrated sustained aflibercept expression for up to 30 months following a single intravitreal injection of ADVM-022[10][13].
Q3: Is there systemic exposure to aflibercept following intravitreal administration of this compound?
A3: Studies in non-human primates have shown that intravitreal administration of ADVM-022 did not result in detectable levels of aflibercept in the systemic circulation, in contrast to bolus intravitreal injections of aflibercept protein where small amounts were detected in the blood[1].
Q4: What kind of inflammatory response should be expected after this compound injection?
A4: Mild to moderate, self-limiting intraocular inflammation has been observed in non-human primates following intravitreal injection of ADVM-022, which typically peaked around one month post-injection and resolved without anti-inflammatory treatment[1][6][7]. The degree of the inflammatory response was found to correlate with the vector dose[1].
Q5: What is the underlying mechanism of aflibercept action?
A5: Aflibercept is a recombinant fusion protein that acts as a decoy receptor for Vascular Endothelial Growth Factor (VEGF). It is composed of portions of the extracellular domains of human VEGF receptors 1 and 2, fused to the Fc portion of human IgG1. By binding to VEGF-A, VEGF-B, and placental growth factor (PlGF), aflibercept prevents these factors from binding to their natural receptors, thereby inhibiting the abnormal blood vessel growth and leakage associated with conditions like neovascular age-related macular degeneration (nAMD)[14][15].
Experimental Protocols
Protocol 1: Quantification of Aflibercept in Vitreous and Aqueous Humor by ELISA
This protocol provides a general framework for measuring aflibercept concentrations. Specific antibody pairs and reagent concentrations should be optimized.
-
Sample Collection: Collect aqueous or vitreous humor samples from the eye at the desired time points post-injection.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the Fc region of human IgG1 (e.g., anti-human IgG polyclonal antibody) overnight at 4°C[16].
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add diluted samples and a standard curve of known aflibercept concentrations. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody that recognizes the VEGF-binding portion of aflibercept (e.g., biotinylated anti-VEGF antibody). Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.
-
Substrate Addition and Measurement: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate aflibercept concentrations in the samples by interpolating from the standard curve.
Protocol 2: Quantification of Aflibercept by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a highly sensitive and specific method for aflibercept quantification, particularly in small sample volumes.
-
Sample Preparation: A small volume of aqueous humor (as little as 10-20 µL) can be used[17]. A common method involves nano-surface and molecular-orientation limited (nSMOL) proteolysis, which selectively digests the Fab region of the antibody[15][17][18].
-
Proteolysis: The sample is subjected to enzymatic digestion (e.g., using trypsin) to generate specific peptides.
-
LC Separation: The resulting peptide mixture is separated using a liquid chromatography system.
-
MS/MS Detection: The separated peptides are introduced into a tandem mass spectrometer. Specific signature peptides from aflibercept are selected for fragmentation and quantification.
-
Data Analysis: The concentration of aflibercept is determined by comparing the signal of the signature peptides from the sample to that of a standard curve prepared with known concentrations of aflibercept.
Visualizations
Caption: Troubleshooting workflow for inconsistent aflibercept expression.
Caption: Mechanism of action of aflibercept in inhibiting VEGF signaling.
References
- 1. Analysis of Aflibercept Expression in NHPs following Intravitreal Administration of ADVM-022, a Potential Gene Therapy for nAMD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cracking the AAV Expression Problem: No Signal? Weak Fluorescence? Hereâs Your Step-by-Step Fix from Virus to Detection [ebraincase.com]
- 3. youtube.com [youtube.com]
- 4. Intravitreal injection of a rationally designed AAV capsid library in non-human primate identifies variants with enhanced retinal transduction and neutralizing antibody evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Efficient Delivery of Adeno-Associated Viral Vectors to the Primate Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tvst.arvojournals.org [tvst.arvojournals.org]
- 7. Long-Term Safety Evaluation of Continuous Intraocular Delivery of Aflibercept by the Intravitreal Gene Therapy Candidate ADVM-022 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Why the Desired Effect is not Achieved After Using AAV? - Creative Diagnostics [creative-diagnostics.com]
- 10. s29.q4cdn.com [s29.q4cdn.com]
- 11. Trans-ocular Electric Current In Vivo Enhances AAV-Mediated Retinal Gene Transduction after Intravitreal Vector Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Aflibercept Expression in NHPs following Intravitreal Administration of ADVM-022, a Potential Gene Therapy for nAMD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-Term Safety Evaluation of Continuous Intraocular Delivery of Aflibercept by the Intravitreal Gene Therapy Candidate ADVM-022 in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The ambition for a one-and-done vision-saving AAV vector - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Pharmacokinetic Analysis of Aflibercept and Brolucizumab in Human Aqueous Humor Using Nano-Surface and Molecular-Orientation Limited Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Microvolume Analysis of Aflibercept in Aqueous Humor Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Addressing hypotony as a side effect of ADVM-022
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding hypotony as a side effect of ADVM-022.
Troubleshooting Guide
Q1: We are observing unexpected and significant decreases in intraocular pressure (IOP) in our preclinical models following ADVM-022 administration. How should we proceed?
A1: A significant decrease in IOP, or hypotony, is a known potential side effect of ADVM-022, particularly at higher doses. Immediate steps should be taken to investigate the underlying cause and manage the condition in your experimental setting.
Recommended Initial Steps:
-
Confirm IOP Measurement: Ensure the accuracy and reproducibility of your tonometry readings. Use a calibrated tonometer suitable for your animal model.
-
Dose Confirmation: Verify the administered dose of ADVM-022. Hypotony has been observed to be dose-dependent in clinical trials.[1]
-
Ocular Inflammation Assessment: Conduct a thorough ocular examination to assess for signs of inflammation, such as panuveitis.[2][3] This was a concurrent finding in clinical cases of ADVM-022-related hypotony.
-
Monitor Systemic Health: In clinical trials, patients with diabetic macular edema (DME) and underlying comorbidities such as severe vascular disease were more susceptible.[1] Assess the systemic health of your animal models.
-
Review Prophylactic Regimens: Evaluate the adequacy of your current anti-inflammatory prophylaxis. In clinical trials, alternative prophylactic regimens were considered for future studies.
Q2: Our team is designing a new study with ADVM-022. What are the key considerations to mitigate the risk of hypotony?
A2: Based on clinical trial data, several factors can be considered to mitigate the risk of hypotony.
Key Mitigating Strategies:
-
Dose Selection: Consider using lower doses of ADVM-022. The incidence of hypotony was significantly higher at the 6 x 10^11 vg/eye dose compared to the 2 x 10^11 vg/eye dose in the INFINITY trial.[4][5]
-
Patient/Model Selection: The risk of hypotony was notably different between wet age-related macular degeneration (AMD) and DME patient populations. Pre-screening for underlying vascular comorbidities may be a crucial step.
-
Enhanced Prophylaxis: Implement a robust and potentially extended anti-inflammatory prophylactic regimen. Ocular inflammation was observed in the OPTIC study and was generally responsive to steroid eye drops.[2] However, the inflammation associated with hypotony in the INFINITY trial was at times refractory to steroids.[1]
Frequently Asked Questions (FAQs)
Q3: What is the proposed mechanism of action for ADVM-022?
A3: ADVM-022 is a gene therapy that utilizes a proprietary adeno-associated virus vector capsid, AAV.7m8, to deliver a codon-optimized coding sequence of aflibercept.[6] Following a single intravitreal injection, transduced retinal cells are designed to continuously produce the aflibercept protein, acting as a "biofactory."[6] Aflibercept is a recombinant fusion protein that functions as a decoy receptor, binding to Vascular Endothelial Growth Factor-A (VEGF-A) and Placental Growth Factor (PlGF).[7][8][9][10] This prevents their interaction with native receptors on endothelial cells, thereby inhibiting the signaling cascades that lead to angiogenesis and increased vascular permeability, which are characteristic of wet AMD and DME.[7][9]
Q4: How does anti-VEGF therapy, like the aflibercept produced by ADVM-022, typically affect IOP?
A4: The relationship between VEGF and aqueous humor dynamics is complex. Some studies suggest that VEGF-A can increase the outflow facility of aqueous humor through the conventional pathway, which would lead to a decrease in IOP.[11][12][13] Conversely, anti-VEGF therapies have been reported in some instances to reduce aqueous outflow facility, which could potentially lead to an increase in IOP.[14][15] The hypotony observed with ADVM-022, however, is not believed to be a direct pharmacological effect of VEGF inhibition on aqueous outflow.
Q5: What is the likely cause of hypotony as a side effect of ADVM-022?
A5: The leading hypothesis is that the hypotony observed in the INFINITY trial was secondary to significant and persistent intraocular inflammation (panuveitis).[2][3] Severe inflammation can lead to a breakdown of the blood-aqueous barrier and ciliary body shutdown, resulting in decreased aqueous humor production and subsequent hypotony. The fact that this adverse event was more prominent in the DME patient population, who may have a predisposition to inflammatory responses due to underlying vascular disease, supports this hypothesis.
Q6: What were the key findings from the clinical trials regarding ADVM-022 and hypotony?
A6: The INFINITY trial, which evaluated ADVM-022 in patients with DME, reported a dose-limiting toxicity of hypotony at the high dose (6 x 10^11 vg/eye).[4] This was a Suspected Unexpected Serious Adverse Reaction (SUSAR) that in some cases was accompanied by panuveitis and vision loss, and was refractory to steroid treatment, sometimes necessitating surgical intervention.[1][2][5] In contrast, the OPTIC trial in patients with wet AMD did not report similar clinically relevant events of hypotony at either the high or low dose.
Data Presentation
Table 1: Summary of Hypotony Events in ADVM-022 Clinical Trials
| Clinical Trial | Patient Population | Dose | Incidence of Clinically Relevant Hypotony | Onset of Events | Associated Findings | Outcome |
| INFINITY | Diabetic Macular Edema (DME) | High Dose (6 x 10^11 vg/eye) | 5 out of 12 patients | 16-36 weeks post-treatment | Rapid decrease in IOP, inflammation (panuveitis), refractory to steroids in some cases[1] | Some patients required surgery; development for DME discontinued[4] |
| INFINITY | Diabetic Macular Edema (DME) | Low Dose (2 x 10^11 vg/eye) | No similar clinically relevant events observed[4] | N/A | N/A | Continued monitoring |
| OPTIC | Wet Age-Related Macular Degeneration (AMD) | High Dose (6 x 10^11 vg/eye) & Low Dose (2 x 10^11 vg/eye) | No similar clinically relevant events observed | N/A | Ocular inflammation was observed but responsive to steroid eye drops[2] | Development to continue for wet AMD at lower doses |
Experimental Protocols
Protocol 1: Investigation of Hypotony in a Non-Human Primate Model
-
Animal Model: Select a relevant non-human primate model.
-
Dose Escalation Study: Administer ADVM-022 via intravitreal injection at varying doses, including those tested in clinical trials (2 x 10^11 vg/eye and 6 x 10^11 vg/eye) and lower.
-
IOP Monitoring: Perform daily tonometry for the first week, followed by weekly measurements for the duration of the study.
-
Ocular Inflammation Assessment: Conduct regular slit-lamp examinations and scoring of anterior chamber cells, flare, and vitreous haze.
-
Aqueous Humor Analysis: Collect aqueous humor samples at predetermined time points to analyze for inflammatory cytokines and aflibercept protein levels.
-
Histopathology: At the study endpoint, perform histopathological examination of the ciliary body and other ocular structures to assess for signs of inflammation and cellular damage.
-
Systemic Health Monitoring: Monitor systemic inflammatory markers and overall health of the animals.
Mandatory Visualizations
Caption: Proposed pathway of ADVM-022-induced hypotony.
Caption: Experimental workflow for addressing hypotony.
References
- 1. biospace.com [biospace.com]
- 2. cgtlive.com [cgtlive.com]
- 3. Intraocular Inflammation Associated With Current and Prospective Therapies for Patients With Wet AMD | Retinal Physician [pv-rp-staging.hbrsd.com]
- 4. modernretina.com [modernretina.com]
- 5. Adverum Biotechnologies Provides Update on the INFINITY [globenewswire.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of action of Aflibercept? [synapse.patsnap.com]
- 8. Welcome to LWC Communities! [eyleahdhcp.com]
- 9. What is the mechanism of Aflibercept? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Vascular Endothelial Growth Factor-A Increases the Aqueous Humor Outflow Facility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vascular Endothelial Growth Factor-A Increases the Aqueous Humor Outflow Facility | PLOS One [journals.plos.org]
- 13. Vascular Endothelial Growth Factor-A Increases the Aqueous Humor Outflow Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Intravitreal Anti-VEGF Injections Reduce Aqueous Outflow Facility in Patients With Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Intravitreal ADVM-022 (Ixoberogene Soroparvovec)
This technical support center provides researchers, scientists, and drug development professionals with information regarding the long-term safety concerns of intravitreal ADVM-022 (ixoberogene soroparvovec, Ixo-vec). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental design and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the most common long-term safety concern observed with ADVM-022 in clinical trials?
A1: The most frequently reported long-term safety concern is intraocular inflammation.[1][2][3] In clinical trials for wet age-related macular degeneration (wet AMD), this inflammation was generally characterized as mild to moderate and was manageable with steroid eye drops.[1][4][5]
Q2: Have any dose-limiting toxicities (DLTs) been identified for ADVM-022?
A2: Yes, a dose-limiting toxicity was observed at the high dose (6 x 10^11 vg/eye) in the Phase 2 INFINITY trial for patients with diabetic macular edema (DME).[6][7] This DLT involved cases of hypotony (a clinically-relevant decrease in intraocular pressure), panuveitis, and vision loss, which were sometimes refractory to steroids.[5][6][7][8] Consequently, the development of ADVM-022 for DME has been discontinued.[6]
Q3: How does the safety profile of ADVM-022 differ between patient populations (wet AMD vs. DME)?
A3: The safety profile of ADVM-022 has shown notable differences between wet AMD and DME patient populations. The severe inflammatory responses and hypotony observed at the high dose were specific to the DME patient cohort in the INFINITY trial.[6] In contrast, the OPTIC trial in wet AMD patients did not report similar severe adverse events at either the high or low dose.[6] The underlying pathophysiology and comorbidities in DME patients, such as severe vascular disease, may contribute to this difference.
Q4: What is the long-term safety data from preclinical studies?
A4: Preclinical studies in non-human primates (NHPs) have demonstrated a favorable long-term safety profile for ADVM-022.[9][10][11] A single intravitreal injection was well-tolerated and resulted in sustained expression of aflibercept for up to 30 months without detectable adverse effects on normal retinal structure or function.[12] While mild to moderate inflammatory responses were observed, they tended to resolve spontaneously without treatment.[9][13]
Q5: Are there any known risks associated with the vector or transgene?
A5: ADVM-022 utilizes a proprietary adeno-associated virus (AAV) vector capsid, AAV.7m8, to deliver the coding sequence for aflibercept, an anti-VEGF protein.[14] While AAV vectors are generally considered to have a favorable safety profile for ocular gene therapy, there is a potential for an immune response to the vector capsid.[15][16][17] The continuous expression of aflibercept also raises theoretical concerns about the long-term effects of sustained VEGF suppression, though preclinical NHP studies up to 2.5 years have not shown adverse effects on retinal structure or function.[9][11]
Troubleshooting Guide
Issue: Managing Intraocular Inflammation in Preclinical Models
If you observe significant or persistent intraocular inflammation in your preclinical models following ADVM-022 administration, consider the following:
-
Prophylactic Corticosteroid Regimen: In clinical trials, prophylactic steroid regimens (oral or eye drops) were used to manage inflammation.[14] The duration and type of steroid administration were adjusted in later cohorts to improve the safety profile.[14] Implementing a similar prophylactic regimen in your studies may mitigate inflammatory responses.
-
Dose-Response Evaluation: The incidence and severity of inflammation have been shown to be dose-dependent in clinical trials.[2] If you are encountering significant inflammation, consider evaluating lower doses of ADVM-022.
-
Immune Response Monitoring: Assess for signs of an immune response to the AAV capsid. While neutralizing antibodies were not found to correlate with safety events in the OPTIC trial, monitoring for cellular immune responses may provide additional insights.[4][18]
Data Presentation
Table 1: Summary of Ocular Adverse Events in the OPTIC Trial (Wet AMD)
| Adverse Event Category | Severity | Dose: 2 x 10^11 vg/eye (n=15) | Dose: 6 x 10^11 vg/eye (n=15) |
| ADVM-022-related Ocular AEs | Mild to Moderate | 81% Mild, 19% Moderate | Data combined for both doses |
| Intraocular Inflammation | Mild to Moderate | Common, responsive to steroid eye drops | Common, responsive to steroid eye drops |
| Serious Adverse Events (SAEs) | --- | None reported | None reported |
Data from the OPTIC trial with a follow-up of one to two years.[4]
Table 2: Summary of Key Safety Findings in the INFINITY Trial (DME)
| Adverse Event Category | Severity | Dose: 2 x 10^11 vg/eye | Dose: 6 x 10^11 vg/eye |
| Intraocular Inflammation | Any Grade | 92% | 83% |
| ADVM-022-related AEs | Mild to Severe | 57% Mild, 41% Moderate, 2% Severe (combined doses) | 57% Mild, 41% Moderate, 2% Severe (combined doses) |
| Dose-Limiting Toxicity | Severe | Not observed | Hypotony, panuveitis, vision loss |
Data from the INFINITY trial.[2][6][8]
Experimental Protocols
Protocol: Ocular Safety Assessment in Non-Human Primates
This protocol outlines the key methodologies used in preclinical studies to evaluate the long-term safety of intravitreal ADVM-022.[9][12][19]
-
Animal Model: Non-human primates (NHPs).
-
Administration: Single bilateral intravitreal injection of ADVM-022.
-
Ocular Examinations (longitudinal):
-
Slit-lamp biomicroscopy and fundoscopy: To assess for anterior and posterior segment inflammation (e.g., cells, flare, vitreous haze).
-
Optical Coherence Tomography (OCT): To evaluate retinal morphology and thickness for any signs of structural abnormalities.
-
Electroretinography (ERG): To measure retinal function and detect any potential toxicity.
-
Intraocular Pressure (IOP) Monitoring: To check for significant changes in IOP.
-
-
Aflibercept Expression Analysis (serial):
-
Collection of aqueous and vitreous humor samples to quantify aflibercept protein levels over time using methods like ELISA.
-
-
Histopathology (terminal):
-
At the end of the study, retinal tissues are collected for histologic evaluation to assess for any cellular level abnormalities.
-
Mandatory Visualizations
Caption: Logical relationship between ADVM-022 dose, patient population, and safety outcomes.
Caption: Experimental workflow for preclinical long-term safety assessment of ADVM-022.
References
- 1. isrctn.com [isrctn.com]
- 2. hcplive.com [hcplive.com]
- 3. ISRCTN [isrctn.com]
- 4. adverum.com [adverum.com]
- 5. cgtlive.com [cgtlive.com]
- 6. modernretina.com [modernretina.com]
- 7. cgtlive.com [cgtlive.com]
- 8. s29.q4cdn.com [s29.q4cdn.com]
- 9. Long-Term Safety Evaluation of Continuous Intraocular Delivery of Aflibercept by the Intravitreal Gene Therapy Candidate ADVM-022 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Long-Term Safety Evaluation of Continuous Intraocular Delivery of Aflibercept by the Intravitreal Gene Therapy Candidate ADVM-022 in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Preclinical Assessment of ADVM-022, an Intravitreal Anti-VEGF Gene Therapy for the Treatment of Neovascular AMD and Diabetic Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tvst.arvojournals.org [tvst.arvojournals.org]
- 14. biospace.com [biospace.com]
- 15. tvst.arvojournals.org [tvst.arvojournals.org]
- 16. The clinical safety landscape for ocular AAV gene therapies: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. modernretina.com [modernretina.com]
- 18. adverum.com [adverum.com]
- 19. Comprehensive Preclinical Assessment of ADVM-022, an Intravitreal Anti-VEGF Gene Therapy for the Treatment of Neovascular AMD and Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing AAV Vector Transduction Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the transduction efficiency of your Adeno-Associated Virus (AAV) vectors.
Troubleshooting Guides
Issue 1: Low Transduction Efficiency in Target Cells/Tissue
Q1: My AAV vector is showing low transduction efficiency in my target cells/tissue. What are the potential causes and how can I troubleshoot this?
A1: Low transduction efficiency is a common issue with several potential causes. Here’s a step-by-step guide to troubleshooting this problem.
Step 1: Verify Vector Quality and Titer Ensure your AAV vector preparation is of high quality.[1][2][3][4] Poor quality vectors with a low full-to-empty capsid ratio or contaminants can lead to reduced transduction.[2][5]
-
Recommendation: Titer your viral stock to determine the concentration of viral genomes (vg/mL).[6][7] Use methods like qPCR to get an accurate physical titer.[8] Also, assess the vector purity via SDS-PAGE to check for protein contaminants.[1]
Step 2: Optimize Multiplicity of Infection (MOI) The number of viral particles per cell (MOI) is critical. Too low an MOI will result in low efficiency, while an excessively high MOI can lead to cytotoxicity.[9][10]
-
Recommendation: Perform a dose-response experiment by testing a range of MOIs (e.g., 1x10^4 to 1x10^6 vg/cell for in vitro studies) to determine the optimal concentration for your specific cell type.[11]
Step 3: Select the Appropriate AAV Serotype AAV serotypes have different tissue tropisms, meaning they preferentially infect certain cell types.[12][13][14][15] Using a serotype that is not optimal for your target tissue is a common reason for poor efficiency.
-
Recommendation: Consult literature to identify the best serotype for your target tissue.[16][17] If unsure, test several serotypes expressing a reporter gene (e.g., GFP) to empirically determine the best one for your experimental system.[16][18]
Step 4: Consider Cell Health and Confluency The health and state of your target cells can significantly impact transduction.[9]
-
Recommendation: Ensure your cells are healthy, free from contamination (like Mycoplasma), and are at an optimal confluency (typically 70-80%) at the time of transduction.[9]
Step 5: Review the Transduction Protocol Suboptimal conditions during the transduction process itself can lower efficiency.
-
Recommendation: For in vitro experiments, use a minimal volume of medium to increase the contact between the virus and the cells.[11] For some cell types, pre-treating cells by freeze-thawing has been shown to increase transduction efficiency.[7][9]
Issue 2: High Immune Response to the AAV Vector
Q2: I'm observing a significant immune response against my AAV vector, leading to loss of transgene expression. What strategies can I use to mitigate this?
A2: The host immune response is a major obstacle to successful and long-lasting AAV-mediated gene expression.[19][20] Both innate and adaptive immune responses can clear transduced cells. Here are strategies to overcome this.
Strategy 1: Evade Pre-existing Neutralizing Antibodies (NAbs) A large portion of the human population has pre-existing NAbs against common AAV serotypes due to natural infection.[19][20] These antibodies can neutralize the vector before it reaches the target cells.
-
Solutions:
-
Select a different serotype: Cross-reactivity between serotypes is relatively low.[21] Choosing a less common or engineered serotype can help evade pre-existing immunity.
-
Capsid Engineering: Modify the AAV capsid to remove epitopes recognized by NAbs.[12][19]
-
Immunosuppression: Use immunosuppressive drugs to transiently dampen the immune response.[22]
-
Plasmapheresis or IgG-degrading enzymes: These methods can temporarily remove circulating antibodies.[19][20]
-
Empty Capsid Decoys: Co-administering empty capsids can adsorb NAbs, allowing the full vectors to reach their target.[19][20]
-
Strategy 2: Reduce Innate Immune Activation The innate immune system can recognize AAV capsids and genomes, leading to inflammation and subsequent adaptive immune responses.[19][21]
-
Solutions:
-
Codon Optimization: Optimize the transgene sequence to have low CpG content, which can activate TLR9 signaling.[2]
-
Use of Immunosuppressants: Glucocorticoids like dexamethasone (B1670325) can be used, but their timing and dosage must be carefully optimized as they can also inhibit transduction.[23]
-
Strategy 3: Minimize Cellular Immune Response Cytotoxic T lymphocytes (CTLs) can recognize and eliminate transduced cells that present AAV capsid-derived peptides on their surface.
-
Solutions:
Frequently Asked Questions (FAQs)
Q3: How can I enhance AAV transduction efficiency using small molecules?
A3: Several small molecules have been identified to enhance AAV transduction by targeting various cellular pathways.[24][25]
-
Proteasome Inhibitors (e.g., MG-132): These can enhance AAV transduction, possibly by affecting vector trafficking or uncoating.[24][25]
-
DNA Damage Inducers (e.g., Etoposide, Teniposide): These compounds have been shown to significantly increase transduction efficiency both in vitro and in vivo.[24][25][26] Teniposide, in particular, has demonstrated a 50 to 100-fold enhancement in gene delivery.[25][26]
-
Effectors of Epigenetic Modification (e.g., SAHA): These can modulate the host cell environment to be more permissive to transduction.[24][25]
-
Other Enhancers: Chloroquine and Hydroxychloroquine have also been shown to enhance AAV transduction.
Q4: What is the impact of vector design on transduction efficiency?
A4: The design of the AAV vector cassette is crucial for optimal transgene expression.[2][27]
-
Promoter Selection: The choice of promoter determines the level and specificity of transgene expression.[6][12] Using a strong, ubiquitous promoter (e.g., CMV, CAG) can drive high-level expression in many cell types. For targeted expression, use a tissue-specific promoter.[12] Enhancer elements can be added to boost the activity of tissue-specific promoters.[12]
-
Transgene Size: The AAV genome has a limited packaging capacity of approximately 4.7 kb.[24][27] Exceeding this limit will result in truncated genomes and reduced efficiency. For larger genes, dual-vector strategies like overlapping or trans-splicing methods can be employed.[9]
-
Inverted Terminal Repeats (ITRs): The ITRs are the only viral sequences required in cis for vector packaging and replication. Ensure their integrity in your vector design.[24]
-
Self-Complementary AAV (scAAV): scAAV vectors bypass the rate-limiting step of second-strand synthesis, leading to faster and often higher transgene expression. However, their packaging capacity is halved to about 2.4 kb.[28]
Q5: How does the route of administration affect in vivo transduction?
A5: The route of administration (ROA) is a critical factor for in vivo studies as it determines the biodistribution of the vector.[21]
-
Systemic Administration (e.g., intravenous injection): This route allows for broad distribution of the vector to multiple organs. However, it also increases the exposure of the vector to the immune system.[21]
-
Local Administration (e.g., intramuscular, intracranial, subretinal injection): This method delivers a high concentration of the vector to a specific target tissue, minimizing off-target effects and reducing the required vector dose.[21][27] This can also limit the systemic immune response.[21]
Data Presentation
Table 1: AAV Serotype Tropism In Vivo
| Target Tissue | Recommended Serotype(s) |
| Brain | AAV2, AAV5 (astroglia), AAV9 (crosses BBB), AAV-PHP.B[13][16][17] |
| Heart | AAV8, AAV9[13][16] |
| Liver | AAV8, AAV9[13][16] |
| Lung | AAV4[16] |
| Muscle | AAV1, AAV2, AAV6, AAV8, AAV9, AAVrh74[13][16][17] |
| Eye (Retina) | AAV1, AAV5, AAV8, AAV9[13][16][17] |
| Kidney | AAV2, AAV9[16] |
| Pancreas | AAV2, AAV5, AAV8[13][16] |
Table 2: Effect of Small Molecule Enhancers on Transduction Efficiency
| Compound Class | Example Compound | Fold Increase in Transduction (Approximate) | Reference |
| Epipodophyllotoxins | Teniposide, Etoposide | 50-100x | [24][25][26] |
| Proteasome Inhibitors | MG-132 | Varies by cell type | [24][25] |
| Glycosylation Modification | - | 1.3 - 2.5x (in vitro), 2x (in vivo) | [12] |
| Co-administration of scAAV-PP5 | - | 5 - 10x | [28] |
Experimental Protocols
Protocol 1: In Vitro AAV Transduction
This protocol provides a general guideline for transducing cultured cells with AAV vectors.
Materials:
-
Target cells
-
Complete culture medium
-
AAV vector stock
-
Phosphate-buffered saline (PBS)
-
96-well or 24-well plates
Procedure:
-
Cell Plating: Plate your target cells in a suitable plate format (e.g., 24-well plate) and culture them until they reach 70-80% confluency.
-
Vector Dilution: Thaw the AAV vector stock on ice.[11] Dilute the required amount of vector in a minimal volume of serum-free or low-serum medium to achieve the desired MOI.
-
Transduction: a. Gently aspirate the culture medium from the cells. b. Add the diluted AAV vector suspension to the cells.[18] c. Incubate the cells with the virus for 4-8 hours at 37°C.[11]
-
Post-Transduction: a. After the incubation period, add complete culture medium to the wells. It is generally not necessary to remove the virus-containing medium.[18] b. Continue to culture the cells for 24-96 hours to allow for transgene expression.[11]
-
Analysis: Analyze transgene expression using an appropriate method (e.g., fluorescence microscopy for GFP, qPCR for transcript levels, or Western blot for protein expression).[10]
Protocol 2: Quantification of AAV Titer by qPCR
This protocol outlines the steps to determine the viral genome (vg) titer of an AAV preparation.
Materials:
-
AAV vector sample
-
DNAse I
-
Proteinase K
-
qPCR master mix
-
Primers and probe specific to a region of the vector genome (e.g., ITR, promoter, or transgene)
-
Plasmid DNA standard with a known copy number containing the target sequence
Procedure:
-
DNase I Treatment: Treat the AAV vector prep with DNase I to remove any contaminating plasmid DNA that is not encapsidated.
-
Viral Lysis and DNA Extraction: a. Inactivate the DNase I. b. Lyse the viral capsids to release the vector genomes. This is typically done using a lysis buffer containing Proteinase K. c. Purify the viral DNA using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit).
-
qPCR Reaction Setup: a. Prepare a standard curve using serial dilutions of the plasmid DNA standard of known concentration. b. Set up the qPCR reactions containing the purified vector DNA, the standards, primers/probe, and qPCR master mix.
-
qPCR Run and Analysis: a. Run the qPCR assay. b. Determine the concentration of your AAV sample by comparing its Ct value to the standard curve. c. Calculate the titer in vg/mL.
Visualizations
Caption: A troubleshooting workflow for low AAV transduction efficiency.
Caption: A general workflow for AAV vector production and transduction.
Caption: Key strategies for mitigating the immune response to AAV vectors.
References
- 1. Quality control for Adeno-associated viral vector production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantisbioscience.com [atlantisbioscience.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. protagene.com [protagene.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. blog.addgene.org [blog.addgene.org]
- 8. mdpi.com [mdpi.com]
- 9. Cell Culture – How to Optimize your Viral Transduction | abm Inc. [info.abmgood.com]
- 10. researchgate.net [researchgate.net]
- 11. vectorcore.medicine.uiowa.edu [vectorcore.medicine.uiowa.edu]
- 12. AAV Vector Optimization Strategy: Enhancing Infection Efficiency And Targeting [creative-biogene.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Guide: Vector Selection | Vector Biolabs [vectorbiolabs.com]
- 15. addgene.org [addgene.org]
- 16. Research Core FacilitiesAAV Guide [researchcores.partners.org]
- 17. AAV Serotype Selection Guide for Gene Delivery – Ambryon.com [ambryon.com]
- 18. signagen.com [signagen.com]
- 19. JCI - Overcoming innate immune barriers that impede AAV gene therapy vectors [jci.org]
- 20. Overcoming innate immune barriers that impede AAV gene therapy vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | A versatile toolkit for overcoming AAV immunity [frontiersin.org]
- 22. Overcoming the Challenges Imposed by Humoral Immunity to AAV Vectors to Achieve Safe and Efficient Gene Transfer in Seropositive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimization of Dexamethasone Administration for Maintaining Global Transduction Efficacy of Adeno-Associated Virus Serotype 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification and Validation of Small Molecules That Enhance Recombinant Adeno-associated Virus Transduction following High-Throughput Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. Identification and Validation of Small Molecules That Enhance Recombinant Adeno-associated Virus Transduction following High-Throughput Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Optimization strategies and advances in the research and development of AAV‐based gene therapy to deliver large transgenes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Simple Method to Increase the Transduction Efficiency of Single-Stranded Adeno-Associated Virus Vectors In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of ADVM-022 Manufacturing and Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the manufacturing and purification of ADVM-022. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to assist in optimizing experimental workflows.
Troubleshooting Guide
This section addresses common issues encountered during the manufacturing and purification of ADVM-022 and similar AAV vectors.
| Issue | Potential Cause | Recommended Solution |
| Low AAV Vector Titer | Poor transfection efficiency. | Optimize the DNA-to-transfection reagent ratio and ensure cells are at 70-80% confluency. Use high-quality, endotoxin-free plasmid DNA.[1] |
| Suboptimal harvest time. | Harvest the cells and supernatant at the peak of viral production, typically 48-72 hours post-transfection.[1] | |
| Inefficient cell lysis. | For AAV serotypes that remain cell-associated, ensure complete cell lysis to release the vector particles.[2] | |
| Cell density effect. | High cell densities during transfection can negatively impact cell-specific productivity. Consider optimizing cell density at the time of transfection.[3] | |
| High Percentage of Empty Capsids | Inefficient genome packaging. | Optimize the ratio of the three plasmids (vector, helper, and rep/cap) during transfection.[1] Ensure the integrity of the inverted terminal repeats (ITRs) in the vector plasmid. |
| Suboptimal purification strategy. | Employ anion-exchange chromatography (AEX) as a polishing step to separate full and empty capsids.[4][5] This technique separates particles based on charge differences, with full capsids being more negatively charged due to the encapsulated DNA.[6] | |
| Low Vector Recovery After Purification | Vector loss during filtration. | Pre-treat filtration devices with a blocking agent like Poloxamer 188 to prevent the vector from binding to the filter membrane. |
| Inefficient elution from chromatography columns. | Optimize elution conditions (e.g., pH, salt concentration) for the specific AAV serotype and chromatography resin being used.[7][8][9] | |
| Vector aggregation. | Analyze for and address aggregation issues, which can lead to loss during purification. | |
| Inconsistent Batch-to-Batch Results | Variability in plasmid quality. | Use highly purified, sequence-verified plasmids for every production run. |
| Inconsistent cell culture conditions. | Maintain consistent cell passage number, density, and health. Monitor for and prevent contamination. | |
| Variability in transfection efficiency. | Standardize the transfection protocol, including the preparation of DNA-transfection reagent complexes.[3] |
Frequently Asked Questions (FAQs)
What is ADVM-022?
ADVM-022 is an adeno-associated virus (AAV) vector-based gene therapy designed for the treatment of wet age-related macular degeneration (AMD) and other retinal diseases.[10][11][12][13] It utilizes the AAV.7m8 capsid to deliver a gene that encodes for aflibercept, an anti-VEGF protein, directly to retinal cells.[10][14][15][16] This allows for the continuous production of the therapeutic protein within the eye, reducing the need for frequent injections.[10][12]
What are the key steps in the manufacturing and purification of ADVM-022?
The manufacturing and purification of ADVM-022, like other AAV vectors, involves several key stages:
-
Upstream Processing: This includes the expansion of producer cells (typically HEK293) and transfection with plasmids carrying the necessary genetic information for AAV production.[3]
-
Harvest and Lysis: The cells and/or supernatant are collected, and the cells are lysed to release the AAV particles.[2]
-
Clarification: Cell debris and other large contaminants are removed through centrifugation and filtration.
-
Purification: This is a multi-step process that often involves affinity chromatography to capture the AAV particles, followed by ion-exchange chromatography to separate full (genome-containing) capsids from empty ones.[2][7][8][9][17]
-
Concentration and Formulation: The purified AAV is concentrated and formulated in a buffer suitable for administration.
Why is the separation of empty and full capsids important?
The presence of a high percentage of empty capsids can reduce the therapeutic efficacy of the AAV product and may contribute to an increased immune response.[4] Therefore, regulatory agencies often require the enrichment of full capsids in the final product.
What are some common methods for quantifying AAV titers?
Common methods for quantifying AAV titers include:
-
Quantitative PCR (qPCR) and Droplet Digital PCR (ddPCR): These methods are used to determine the physical titer, which is the concentration of viral particles containing the vector genome.[18][19][20][21][22]
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method quantifies the total number of viral capsids (both full and empty).
-
Transduction Assays: These assays measure the infectious titer, which is the concentration of viral particles capable of transducing target cells.[18]
Quantitative Data
The following tables summarize key quantitative data related to AAV manufacturing and purification.
Table 1: Typical AAV Production Yields
| Production System | Cell Line | Typical Yield (vg/L) |
| Transient Transfection | HEK293 (adherent) | 10^12 - 10^14 |
| Transient Transfection | HEK293 (suspension) | > 1 x 10^14[23] |
Table 2: Performance of AAV Purification Resins
| Chromatography Resin | Purpose | Reported Recovery/Performance |
| POROS CaptureSelect AAVX | Affinity Capture | Overall process efficiency of 65-80% for various serotypes.[7] |
| Capto Q ImpRes | Anion-Exchange (Polishing) | 60-70% viral genome recovery with 40-60% full capsid enrichment.[4] |
| Capto Q | Anion-Exchange (Polishing) | Improved separation of full and empty capsids for multiple serotypes.[4] |
Experimental Protocols
Protocol 1: AAV Purification using Affinity Chromatography (AAVX Resin)
This protocol is a general guideline for the purification of AAV vectors using AAVX affinity resin. Optimization may be required for specific serotypes and scales.
-
Lysate Preparation: Lyse the producer cells and clarify the lysate by centrifugation and filtration to remove cell debris.
-
Column Equilibration: Equilibrate the AAVX affinity column with a suitable equilibration buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the clarified lysate onto the equilibrated column.
-
Washing: Wash the column with the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound AAV particles using a low pH elution buffer (e.g., citrate (B86180) or glycine-based buffer, pH 2.5-3.5).
-
Neutralization: Immediately neutralize the eluted fraction with a neutralization buffer (e.g., 1M Tris-HCl, pH 8.5) to preserve vector integrity.
-
Buffer Exchange: Perform a buffer exchange into the final formulation buffer using tangential flow filtration (TFF) or dialysis.
Protocol 2: Separation of Full and Empty Capsids using Anion-Exchange Chromatography (Capto Q Resin)
This protocol outlines a method for enriching full AAV capsids using Capto Q resin.
-
Column Equilibration: Equilibrate the Capto Q column with a high pH buffer (e.g., 20 mM Bis-Tris propane, pH 9.0).
-
Sample Loading: Load the AAV sample (previously purified by affinity chromatography) onto the equilibrated column.
-
Washing: Wash the column with the equilibration buffer.
-
Step Elution: Perform a two-step elution:
-
Step 1 (Empty Capsid Elution): Apply a buffer with a specific salt concentration (e.g., sodium acetate) to elute the empty capsids. The optimal salt concentration needs to be determined for each serotype.[5]
-
Step 2 (Full Capsid Elution): Apply a buffer with a higher salt concentration to elute the full capsids.
-
-
Fraction Collection and Analysis: Collect fractions from both elution steps and analyze for AAV titer and full/empty capsid ratio.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. ddd.uab.cat [ddd.uab.cat]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Alternative solutions to separate AAV full and empty capsids using anion exchange [insights.bio]
- 6. waters.com [waters.com]
- 7. High-efficiency purification of divergent AAV serotypes using AAVX affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A deep dive into optimizing AAV capture and polishing to maximize both yield and purity [insights.bio]
- 10. modernretina.com [modernretina.com]
- 11. adverum.com [adverum.com]
- 12. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Preclinical Evaluation of ADVM-022, a Novel Gene Therapy Approach to Treating Wet Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ophthalmologytimes.com [ophthalmologytimes.com]
- 16. Comprehensive Preclinical Assessment of ADVM-022, an Intravitreal Anti-VEGF Gene Therapy for the Treatment of Neovascular AMD and Diabetic Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benefits of Affinity Chromatography for AAV Purification - Life in the Lab [thermofisher.com]
- 18. blog.addgene.org [blog.addgene.org]
- 19. Frontiers | Accurate Quantification and Characterization of Adeno-Associated Viral Vectors [frontiersin.org]
- 20. Accurate Quantification of AAV Vector Genomes by Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-rad.com [bio-rad.com]
- 22. aavnergene.com [aavnergene.com]
- 23. Production of Recombinant Adeno-associated Virus Vectors Using Suspension HEK293 Cells and Continuous Harvest of Vector From the Culture Media for GMP FIX and FLT1 Clinical Vector - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Anti-VEGF Gene Therapies for Retinal Diseases: ADVM-022 vs. Competitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME) is on the cusp of a paradigm shift, with gene therapy emerging as a promising long-term solution to reduce the significant treatment burden associated with standard anti-VEGF injections. This guide provides an objective comparison of ADVM-022 (ixoberogene soroparvovec), an investigational gene therapy, with other leading anti-VEGF gene therapy candidates in clinical development: 4D-150 and ABBV-RGX-314.
Mechanism of Action and Delivery
At the core of these therapies is the use of a viral vector, typically an adeno-associated virus (AAV), to deliver a transgene into retinal cells. This transgene carries the genetic code for an anti-VEGF protein, effectively turning the patient's own retinal cells into a biofactory for continuous therapeutic protein production.[1][2][3] This approach aims to provide sustained anti-VEGF activity, thereby reducing the need for frequent intravitreal injections.[1][2][3]
ADVM-022 utilizes a proprietary AAV.7m8 capsid to deliver a codon-optimized aflibercept transgene via intravitreal (IVT) injection.[4] Aflibercept is a well-established anti-VEGF protein that binds to VEGF-A, VEGF-B, and placental growth factor (PlGF).[5]
4D-150 , developed by 4D Molecular Therapeutics, employs a proprietary R100 AAV vector, also administered intravitreally.[6][7] Its transgene is unique in that it expresses both aflibercept and an RNAi molecule that inhibits the production of VEGF-C, thus targeting four angiogenic factors (VEGF-A, -B, -C, and PlGF).[6][7][8]
ABBV-RGX-314 , from REGENXBIO and AbbVie, uses an AAV8 vector to express a ranibizumab-like anti-VEGF monoclonal antibody fragment.[9][10] A key differentiator for ABBV-RGX-314 is its investigation of two delivery routes: subretinal and suprachoroidal.[9][11] The subretinal approach requires a surgical procedure, while the suprachoroidal delivery is an in-office procedure.[12][13][14]
Quantitative Data Comparison
The following tables summarize the key efficacy and safety data from clinical trials of ADVM-022, 4D-150, and ABBV-RGX-314.
Table 1: Efficacy Data
| Therapy | Trial | Indication | Dose | Timepoint | Mean Annualized Injection Rate Reduction (%) | Injection-Free Patients (%) | Mean Change in Best-Corrected Visual Acuity (BCVA) (ETDRS Letters) | Mean Change in Central Subfield Thickness (CST) (µm) |
| ADVM-022 | OPTIC | nAMD | 2 x 10¹¹ vg/eye | 2 years | 85[15] | 66.7 (10/15)[15] | -2.5 to +0.2[15] | -19.7 to -132.7[15] |
| 6 x 10¹¹ vg/eye | 2 years | 99[15] | 93.3 (14/15)[15] | Maintained[15] | Improved[15] | |||
| 4D-150 | PRISM | nAMD | 1 x 10¹⁰ vg/eye | 24 weeks | 85[16] | 90 (received 0 or 1 injection)[16] | -1.5[17] | -9[18] |
| 3 x 10¹⁰ vg/eye | 24 weeks | 89[16] | 84 (received 0 or 1 injection)[16] | +4.2[17] | -32[18] | |||
| SPECTRA | DME | 3 x 10¹⁰ vg/eye | 52 weeks | Not Reported | 44.4 (4/9)[8] | +9.7[8] | -114[8] | |
| ABBV-RGX-314 | AAVIATE (Suprachoroidal) | nAMD | 5 x 10¹¹ GC/eye | 6 months | >70[19] | 40[19] | Stable[19] | Stable[19] |
| 1 x 10¹² GC/eye | 6 months | 80[11] | 50[11] | Not Reported | Not Reported | |||
| Phase I/IIa (Subretinal) | nAMD | Therapeutic Doses | 4 years | 58.4 - 67.0[20] | Not Reported | +12 (Cohort 3), -5 (Cohort 4)[20] | Not Reported |
Table 2: Safety Data
| Therapy | Trial | Key Adverse Events |
| ADVM-022 | OPTIC | Mild to moderate ocular inflammation, responsive to steroid eye drops.[15][21] No retinal involvement or vasculitis reported.[15] |
| INFINITY (DME) | Dose-dependent inflammation. At high dose (6 x 10¹¹ vg/eye), a serious adverse event of hypotony and inflammation was reported, leading to discontinuation of development in DME.[22] | |
| 4D-150 | PRISM & SPECTRA | Generally well-tolerated. Low rates of intraocular inflammation (2.8% across 71 patients in PRISM).[8] No significant or recurrent inflammation with a prophylactic topical corticosteroid taper.[7] |
| ABBV-RGX-314 | AAVIATE (Suprachoroidal) | Mild intraocular inflammation in some patients, resolved with topical corticosteroids.[19] Zero cases of intraocular inflammation observed in patients receiving a short course of prophylactic steroids.[11] |
| Phase I/IIa (Subretinal) | Generally well-tolerated. Some drug-related ocular adverse events reported.[20] |
Experimental Protocols
ADVM-022: OPTIC Trial (NCT03748784)
-
Objective: To assess the safety, tolerability, and efficacy of a single intravitreal injection of ADVM-022 in patients with nAMD who have been previously treated with anti-VEGF therapy.[15][18]
-
Design: Open-label, multicenter, dose-ranging Phase 1 trial.[15][18]
-
Participants: Patients (n=30) with a confirmed response to prior anti-VEGF therapy.[15] Inclusion criteria included age ≥ 50 years and a BCVA between 20/32 and 20/320.[18]
-
Intervention: Single intravitreal injection of ADVM-022 at two dose levels: 2 x 10¹¹ vg/eye and 6 x 10¹¹ vg/eye.[15]
-
Primary Endpoint: Safety and tolerability of ADVM-022.[18]
-
Secondary Endpoints: Change in BCVA, change in CST, and the need for supplemental anti-VEGF injections.[15][23]
4D-150: PRISM Trial (NCT05197270)
-
Objective: To evaluate the safety and efficacy of a single intravitreal injection of 4D-150 in patients with nAMD.
-
Design: A Phase 1/2 dose-escalation and randomized, controlled, masked expansion trial.[24]
-
Participants: Patients with nAMD undergoing active anti-VEGF treatment. The dose expansion phase enrolled 51 patients with severe disease activity and high treatment burden.[10][16]
-
Intervention: Single intravitreal injection of 4D-150 at different dose levels (e.g., 1 x 10¹⁰ vg/eye and 3 x 10¹⁰ vg/eye) compared to an aflibercept control arm.[16]
-
Primary Endpoint: Safety and tolerability.[25]
-
Secondary Endpoints: Annualized number of supplemental anti-VEGF injections, change in BCVA, and change in CST.[25]
ABBV-RGX-314: AAVIATE Trial (Suprachoroidal) (NCT04514653)
-
Objective: To evaluate the efficacy, safety, and tolerability of suprachoroidal delivery of ABBV-RGX-314 in patients with nAMD.[19]
-
Design: Open-label, randomized, active-controlled, dose-escalation Phase 2 trial.[19][26]
-
Participants: Patients with severe nAMD randomized to receive RGX-314 or monthly ranibizumab (B1194657) injections.[19][26]
-
Intervention: Suprachoroidal delivery of RGX-314 at various dose levels (e.g., 2.5 x 10¹¹ GC/eye, 5 x 10¹¹ GC/eye, 1 x 10¹² GC/eye) using the SCS Microinjector.[11][19]
-
Primary Endpoint: Mean change in BCVA at 40 weeks.[26]
-
Secondary Endpoints: Safety, change in CST, and the number of supplemental anti-VEGF injections.[19]
ABBV-RGX-314: ATMOSPHERE Trial (Subretinal) (NCT04704921)
-
Objective: To evaluate the efficacy and safety of subretinal delivery of RGX-314 in patients with nAMD.[9]
-
Design: Randomized, partially masked, controlled, Phase 2b/3 clinical study.[9]
-
Participants: Approximately 300 patients with nAMD. Inclusion criteria include age ≥ 50 and ≤ 89 years with a history of response to anti-VEGF therapy.[9]
-
Intervention: One-time subretinal delivery of RGX-314 at two dose levels (6.4 x 10¹⁰ GC/eye and 1.3 x 10¹¹ GC/eye) compared to a monthly intravitreal ranibizumab control arm.
-
Primary Endpoint: Non-inferiority to ranibizumab based on the change from baseline in BCVA at 54 weeks.
-
Secondary Endpoints: Safety and tolerability, change in CST, and need for supplemental anti-VEGF injections.
Visualizations
Signaling Pathway
Caption: VEGF signaling pathway and the inhibitory action of anti-VEGF gene therapies.
Experimental Workflow: Intravitreal Gene Therapy
Caption: Generalized experimental workflow for intravitreal anti-VEGF gene therapy clinical trials.
Experimental Workflow: Subretinal Gene Therapy
Caption: Generalized experimental workflow for subretinal anti-VEGF gene therapy clinical trials.
Conclusion
The field of anti-VEGF gene therapy for retinal diseases is rapidly advancing, with several promising candidates in late-stage clinical development. ADVM-022, 4D-150, and ABBV-RGX-314 have all demonstrated the potential to significantly reduce the treatment burden for patients with nAMD and DME. Key differentiators include the specific anti-VEGF protein expressed, the viral vector used, and the route of administration. While intravitreal delivery offers a less invasive, in-office procedure, subretinal and suprachoroidal approaches are also being explored for potentially more targeted delivery.
The long-term safety and efficacy data from ongoing and future pivotal trials will be crucial in determining the optimal therapeutic strategy for individual patients. The choice between these innovative therapies will likely depend on a comprehensive evaluation of their respective clinical trial outcomes, safety profiles, and the specific needs of the patient population. Researchers and drug development professionals should continue to closely monitor the progress of these and other emerging gene therapies as they have the potential to revolutionize the standard of care for common retinal diseases.
References
- 1. Intravitreal gene therapy - Wikipedia [en.wikipedia.org]
- 2. s29.q4cdn.com [s29.q4cdn.com]
- 3. Gene therapy trial tests injection lasting three years - Macular Society [macularsociety.org]
- 4. Study Details Page [abbvieclinicaltrials.com]
- 5. Video: Subretinal Injection of Gene Therapy Vectors and Stem Cells in the Perinatal Mouse Eye [jove.com]
- 6. Video: Limbal Approach-Subretinal Injection of Viral Vectors for Gene Therapy in Mice Retinal Pigment Epithelium [jove.com]
- 7. 4DMT Announces Positive Long-Term Data from Phase 1/2 PRISM Clinical Trial in Wet AMD Supporting 4D-150’s Potential as a Backbone Therapy with Consistent and Durable Benefit over Multiple Years | 4D Molecular Therapeutics [4dmt.gcs-web.com]
- 8. ophthalmologytimes.com [ophthalmologytimes.com]
- 9. ATMOSPHERE – Ophthalmology and Visual Sciences – UW–Madison [ophth.wisc.edu]
- 10. Phase 2 PRISM Trial Data on 4D-150 Gene Therapy Presented at 2024 ASRS Meeting | Retinal Physician [retinalphysician.com]
- 11. REGENXBIO Announces Positive Interim Data from Phase II AAVIATE® Trial of ABBV-RGX-314 for the Treatment of Wet AMD Using Suprachoroidal Delivery [prnewswire.com]
- 12. retina-specialist.com [retina-specialist.com]
- 13. s29.q4cdn.com [s29.q4cdn.com]
- 14. scitechdaily.com [scitechdaily.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. 4DMT Presents Positive Interim Data from Randomized Phase 2 PRISM Clinical Trial of Intravitreal 4D-150 Demonstrating Favorable Tolerability & Clinical Activity in Wet AMD - BioSpace [biospace.com]
- 17. 4DMT Announces Phase 2 PRISM Interim Results for Intravitreal 4D-150 in Wet AMD - - Modern Optometry [modernod.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. cgtlive.com [cgtlive.com]
- 23. Adverum Presents 2-Year OPTIC Data Demonstrating Sustained Durability and Promising Safety Profile from Single Intravitreal Injection of ADVM-022 in Wet AMD Patients Who Previously Required Frequent Anti-VEGF Injections - BioSpace [biospace.com]
- 24. 4DMT Presents Positive Interim Data from Intravitreal [globenewswire.com]
- 25. iovs.arvojournals.org [iovs.arvojournals.org]
- 26. modernretina.com [modernretina.com]
The Dawn of a New Era in Retinal Disease Treatment: A Cost-Effectiveness Analysis of ADVM-022 Gene Therapy Versus Monthly Anti-VEGF Injections
A paradigm shift is underway in the management of neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME). The advent of gene therapy, specifically ADVM-022 (ixoberogene soroparvovec), offers the potential for a one-time treatment to replace the burdensome regimen of monthly intravitreal anti-vascular endothelial growth factor (anti-VEGF) injections. This guide provides a comprehensive comparison of the clinical effectiveness and potential cost-effectiveness of ADVM-022 against the current standard of care, offering valuable insights for researchers, clinicians, and drug development professionals.
ADVM-022 is an investigational gene therapy that utilizes an adeno-associated virus (AAV) vector to deliver a codon-optimized aflibercept coding sequence to retinal cells.[1][2] This in-office, intravitreal injection is designed to transform the eye into a biofactory, continuously producing therapeutic levels of an anti-VEGF protein to manage the disease and reduce the need for frequent injections.[2][3] Preclinical and clinical studies have demonstrated its potential for long-term efficacy and a favorable safety profile.[4][5]
Clinical Efficacy: A Head-to-Head Comparison
The OPTIC clinical trial has been pivotal in evaluating the long-term safety and efficacy of a single administration of ADVM-022 in patients with nAMD who were previously responsive to anti-VEGF therapy.[3][6] The data from this trial, alongside extensive data on monthly anti-VEGF injections, provides a basis for comparing the two treatment modalities.
| Efficacy Endpoint | ADVM-022 (OPTIC Trial Data) | Monthly Anti-VEGF Injections (Various Studies) |
| Reduction in Annualized Anti-VEGF Injections | 81-98% reduction following a single injection.[7] At the 2 x 10^11 vg/eye dose, a 93% reduction was observed in patients with neutralizing antibody titers <1:125.[8] | Requires 12 injections annually for a monthly regimen. "As-needed" or "treat-and-extend" regimens may reduce this number, but still require frequent monitoring and injections.[9][10] |
| Supplemental Injection-Free Rate | At the 6 x 10^11 vg/eye dose, 80% of patients were supplemental injection-free. At the 2 x 10^11 vg/eye dose, 53% of patients were supplemental injection-free.[7] | Not applicable, as injections are the primary treatment. |
| Visual Acuity Outcomes | Maintained or improved best-corrected visual acuity (BCVA) from baseline.[6] | Monthly injections have been shown to improve and maintain BCVA.[9] However, real-world studies show that undertreatment can lead to poor visual outcomes.[10] |
| Anatomical Outcomes | Demonstrated sustained improvements in central subfield thickness (CST) with fewer fluctuations compared to the frequent bolus injections of the standard of care.[8][11] | Effective in reducing CST, but fluctuations can occur between injections.[8] |
| Long-Term Durability | Therapeutic levels of aflibercept expression have been sustained for up to three years following a single injection.[8] | Efficacy is dependent on continuous, lifelong injections.[3] |
The Cost-Effectiveness Landscape
A formal cost-effectiveness analysis of ADVM-022 is not yet available as the therapy is still investigational and its final price is undetermined. However, a qualitative and projected analysis can be made based on the significant reduction in treatment burden and the high costs associated with the current standard of care.
Current anti-VEGF therapies, while effective, represent a significant economic burden. Bevacizumab is generally considered the most cost-effective option, followed by aflibercept and ranibizumab (B1194657).[9][12][13] The cost-effectiveness of these drugs is heavily influenced by the frequency of injections and drug acquisition costs.[10] For instance, in one analysis, the incremental cost-effectiveness ratio for monthly ranibizumab compared to bevacizumab was exceedingly high, suggesting poor value.[12] Another study found aflibercept to be more cost-effective than monthly ranibizumab.[14]
The potential for ADVM-022 to be a cost-effective alternative is substantial. By drastically reducing the need for frequent injections and associated clinic visits, it could lead to significant long-term savings for healthcare systems. The upfront cost of the gene therapy will be a critical factor in its overall economic value proposition.
Experimental Protocols
The OPTIC Clinical Trial (NCT03748784)
The OPTIC trial is a Phase 1, open-label, multicenter, dose-ranging study designed to evaluate the safety and efficacy of a single intravitreal injection of ADVM-022 in patients with nAMD who have demonstrated a prior response to anti-VEGF therapy.[3][6][11]
-
Primary Endpoint: Safety and tolerability of a single intravitreal administration of ADVM-022.[6]
-
Secondary Endpoints:
-
Methodology: Patients were enrolled into different cohorts receiving either a high dose (6 x 10^11 vg/eye) or a low dose (2 x 10^11 vg/eye) of ADVM-022.[6] Prophylactic steroid regimens were used to manage potential inflammation, with later cohorts using steroid eye drops instead of oral steroids.[6] Patients are followed for a total of two years, with a long-term extension study (OPTIC-EXT) following subjects for an additional three years.[3]
Visualizing the Science
To better understand the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: VEGF-A signaling pathway and the inhibitory action of aflibercept.
Caption: Workflow of the OPTIC clinical trial for ADVM-022.
Conclusion
ADVM-022 represents a promising advancement in the treatment of neovascular retinal diseases, with the potential to significantly reduce the treatment burden for patients and alleviate the economic strain on healthcare systems. While a definitive cost-effectiveness analysis awaits the final pricing of the therapy, the substantial reduction in the frequency of intravitreal injections and associated healthcare utilization strongly suggests a favorable economic profile. The long-term efficacy and safety data from the OPTIC trial and its extension will be crucial in solidifying the position of ADVM-022 as a transformative, cost-effective treatment for nAMD and DME. The scientific community eagerly awaits further data to fully understand the long-term benefits and economic impact of this innovative gene therapy.
References
- 1. Preclinical Evaluation of ADVM-022, a Novel Gene Therapy Approach to Treating Wet Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-term Study of ADVM-022 in Neovascular (Wet) AMD [OPTIC-EXT] [ctv.veeva.com]
- 4. tvst.arvojournals.org [tvst.arvojournals.org]
- 5. Comprehensive Preclinical Assessment of ADVM-022, an Intravitreal Anti-VEGF Gene Therapy for the Treatment of Neovascular AMD and Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s29.q4cdn.com [s29.q4cdn.com]
- 7. adverum.com [adverum.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Cost impact of different treatment regimens of brolucizumab in neovascular age-related macular degeneration: A budget impact analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Cost-effectiveness of Anti-VEGF treatments for age-related macular degeneration: a Brazilian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ispor.org [ispor.org]
- 14. ophthalmology360.com [ophthalmology360.com]
A Comparative Analysis of Ixoberogene Soroparvovec (ADVM-022) and Standard-of-Care Anti-VEGF Therapies for Treatment-Experienced Neovascular Age-Related Macular Degeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical trial outcomes for ixoberogene soroparvovec (Ixo-vec, formerly ADVM-022), a gene therapy candidate, with established anti-VEGF treatments for neovascular (wet) age-related macular degeneration (wAMD) in patients with prior treatment experience. The information is compiled from publicly available clinical trial data and is intended to support research and development efforts in the field of ophthalmology.
Executive Summary
Neovascular AMD is a leading cause of blindness in the elderly, characterized by the growth of abnormal blood vessels in the macula.[1][2] The current standard of care involves frequent intravitreal injections of anti-VEGF agents to suppress vessel growth and leakage.[1][2] While effective, the high treatment burden of frequent injections can lead to undertreatment and suboptimal real-world outcomes.[1] Ixoberogene soroparvovec is an investigational gene therapy designed to address this challenge by enabling sustained intraocular production of the anti-VEGF protein aflibercept following a single intravitreal administration.[3][4][5][6] This guide presents a comparative analysis of the efficacy and safety data from clinical trials of Ixo-vec and other leading anti-VEGF therapies in treatment-experienced patient populations.
Quantitative Data Summary
The following tables summarize the key efficacy and safety outcomes from clinical trials of Ixo-vec and comparator anti-VEGF agents in treatment-experienced wAMD patients.
Table 1: Efficacy Outcomes of Ixoberogene Soroparvovec (Ixo-vec) in Treatment-Experienced wAMD Patients
| Clinical Trial | Dose | Follow-up | Mean Change in Best Corrected Visual Acuity (BCVA) from Baseline (ETDRS Letters) | Mean Change in Central Subfield Thickness (CST) from Baseline (µm) | Reduction in Annualized Anti-VEGF Injections | Percentage of Patients Supplemental Injection-Free |
| OPTIC (Phase 1) [7][8][9][10] | 6 x 10¹¹ vg/eye | 2 years | Maintained | Maintained to Improved | 98% | ~93% (14/15) |
| 2 x 10¹¹ vg/eye | 2 years | Maintained (-2.5 to +0.2) | Improved (-19.7 to -132.7) | 80% | ~67% (10/15) | |
| LUNA (Phase 2) [11][12] | 6 x 10¹⁰ vg/eye | 26 weeks | Maintained | Maintained | 90% | 76% |
| 2 x 10¹¹ vg/eye | 26 weeks | Maintained | Maintained | N/A | N/A |
Table 2: Efficacy Outcomes of Comparator Anti-VEGF Therapies in Clinical Trials (Primarily Treatment-Naïve Populations, with some data on previously treated patients)
| Drug | Clinical Trial(s) | Dosing Regimen | Mean Change in BCVA from Baseline (ETDRS Letters) | Mean Change in CST from Baseline (µm) |
| Aflibercept (2 mg) [13][14] | VIEW 1 & 2 | Every 8 weeks (after 3 initial monthly doses) | +7.6 (at 96 weeks) | Significant reduction |
| High-Dose Aflibercept (8 mg) [2][3][15] | PULSAR | Every 12-16 weeks (after 3 initial monthly doses) | Non-inferior to 2 mg Eylea at 48 weeks | Significant reduction |
| Faricimab (6 mg) [9][11][16][17][18] | TENAYA & LUCERNE | Up to every 16 weeks | Non-inferior to aflibercept every 8 weeks (at 2 years: +3.7 to +5.0) | Comparable reductions to aflibercept |
| Ranibizumab (B1194657) (0.5 mg) [19][20][21] | MARINA & ANCHOR | Monthly | +5.4 to +10.7 (at 2 years) | Significant reduction |
Table 3: Key Safety Findings in Treatment-Experienced wAMD Patients
| Therapy | Common Ocular Adverse Events | Serious Ocular Adverse Events |
| Ixoberogene Soroparvovec (Ixo-vec) [7][9][10] | Anterior chamber cell, ocular inflammation (generally responsive to topical corticosteroids), vitreous floaters. Inflammation was dose-dependent. | Dose-limiting toxicity and hypotony observed at the 6 x 10¹¹ vg/eye dose in a separate trial in patients with diabetic macular edema (INFINITY trial).[22] |
| Aflibercept (2 mg & 8 mg) [10][23] | Conjunctival hemorrhage, eye pain, cataract, vitreous floaters, increased intraocular pressure. | Endophthalmitis, retinal detachment (<0.1% of injections). |
| Faricimab (6 mg) [9] | Conjunctival hemorrhage, vitreous floaters, eye pain, intraocular inflammation. | Similar to other anti-VEGFs. |
| Ranibizumab (0.5 mg) [19][24] | Conjunctival hemorrhage, eye pain, vitreous floaters, increased intraocular pressure. | Low frequency of ocular inflammation, endophthalmitis, retinal detachment. |
Experimental Protocols
Ixoberogene Soroparvovec (Ixo-vec) Clinical Trials
-
OPTIC Trial (Phase 1): This was a multi-center, open-label, dose-ranging study in treatment-experienced wAMD patients who had a confirmed response to prior anti-VEGF therapy.[7][8][25][26] Patients received a single intravitreal injection of Ixo-vec at either 6 x 10¹¹ vg/eye or 2 x 10¹¹ vg/eye.[8] Prophylactic corticosteroids (oral or topical) were administered to manage inflammation.[26][27] The primary endpoint was safety and tolerability. Secondary endpoints included changes in BCVA and CST, and the number of supplemental anti-VEGF injections required.[26]
-
LUNA Trial (Phase 2): This is a multi-center, randomized, double-masked, parallel-group study in treatment-experienced wAMD patients.[28][29] The trial is evaluating two doses of Ixo-vec (2 x 10¹¹ vg/eye and a lower dose of 6 x 10¹⁰ vg/eye) and different prophylactic corticosteroid regimens.[28][29][30] The primary endpoints are the mean change in BCVA from baseline to one year and the incidence and severity of adverse events.[29]
Comparator Anti-VEGF Clinical Trials (Pivotal Studies)
-
Aflibercept (VIEW 1 & 2): These were randomized, double-masked, active-controlled Phase 3 trials in treatment-naïve wAMD patients.[13][14] Patients received either aflibercept 2 mg every 4 or 8 weeks (after 3 initial monthly doses) or ranibizumab 0.5 mg every 4 weeks.[13] The primary endpoint was non-inferiority to ranibizumab in the proportion of patients who maintained vision at 52 weeks.[13]
-
High-Dose Aflibercept (PULSAR): This was a double-masked, active-controlled pivotal trial in treatment-naïve wAMD patients.[2][3] Patients were randomized to receive aflibercept 8 mg every 12 or 16 weeks, or aflibercept 2 mg every 8 weeks, following three initial monthly doses.[2] The primary endpoint was non-inferiority in vision gains compared to the 2 mg dose at 48 weeks.[3]
-
Faricimab (TENAYA & LUCERNE): These were identical, randomized, double-masked, active-controlled Phase 3 trials in treatment-naïve wAMD patients.[9][12][31] Patients were randomized to receive faricimab 6 mg at intervals of up to 16 weeks or aflibercept 2 mg every 8 weeks, following initial loading doses.[12][31] The primary endpoint was the change in BCVA from baseline at 48 weeks.[12]
-
Standard Intravitreal Injection Procedure: The administration of anti-VEGF agents is a sterile procedure performed in a clinical setting.[1][4][32] The procedure involves anesthetizing the eye, disinfecting the ocular surface, and injecting the medication into the vitreous cavity using a fine-gauge needle.[1][4][6]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of Ixoberogene Soroparvovec (Ixo-vec).
Experimental Workflow
Caption: Generalized workflow of a clinical trial for wet AMD.
Logical Relationship: Treatment Burden Comparison
Caption: Logical comparison of treatment burden between Ixo-vec and standard of care.
References
- 1. Intravitreal injection of anti-VEGF | CUH [cuh.nhs.uk]
- 2. Two-Year Results of Eylea HD (Aflibercept 8 mg) from PULSAR Trial for Wet AMD Presented at Euretina - - Modern Optometry [modernod.com]
- 3. Aflibercept 8 mg Meets Primary Endpoints in Two Global Pivotal Trials for DME and wAMD, with a Vast Majority of Patients Maintained on 12- and 16-week Dosing Intervals [prnewswire.com]
- 4. Intravitreal injection technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intravitreal Eye Injections | Anti-VEGF Treatment Louisville [rcretina.com]
- 6. Anti-VEGF intravitreal injection [waterlooeye.ca]
- 7. High Dose Aflibercept for Macular Degeneration · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. join.hcplive.com [join.hcplive.com]
- 10. Welcome to LWC Communities! [eyleahdhcp.com]
- 11. Genentech’s Faricimab Performs Well in Phase 3 Clinical Trials for Wet AMD — Foundation Fighting Blindness [fightingblindness.org]
- 12. FDA approves faricimab for treatment of wet AMD and DME|The Angiogenesis Foundation [angio.org]
- 13. Aflibercept in wet age-related macular degeneration: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. Faricimab Approved by the FDA for Wet AMD and DME | Retinal Physician [retinalphysician.com]
- 18. Faricimab: Transforming the Future of Macular Diseases Treatment - A Comprehensive Review of Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Profile of ranibizumab: efficacy and safety for the treatment of wet age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aao.org [aao.org]
- 21. Individualized Therapy with Ranibizumab in Wet Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 23. Welcome to LWC Communities! [eyleahdhcp.com]
- 24. Clinical Trial Efficacy & Results for wAMD | LUCENTIS® (ranibizumab) [lucentis.com]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. Adverum Presents 2-Year OPTIC Data Demonstrating Sustained Durability and Promising Safety Profile from Single Intravitreal Injection of ADVM-022 in Wet AMD Patients Who Previously Required Frequent Anti-VEGF Injections - BioSpace [biospace.com]
- 27. adverum.com [adverum.com]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. biospace.com [biospace.com]
- 30. ophthalmologytimes.com [ophthalmologytimes.com]
- 31. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
- 32. Intravitreal Injection of Anti-vascular Endothelial Growth Factor Agents for Ocular Vascular Diseases: Clinical Practice Guideline - PMC [pmc.ncbi.nlm.nih.gov]
Gene Therapy for Neovascular AMD: A Comparative Meta-Analysis of Clinical Trials
A comprehensive review of the current landscape of gene therapy for neovascular age-related macular degeneration (nAMD), this guide provides a detailed comparison of leading therapeutic candidates. It summarizes quantitative data from key clinical trials, outlines experimental protocols, and visualizes critical biological and procedural pathways to inform researchers, scientists, and drug development professionals.
Neovascular age-related macular degeneration (nAMD) is a leading cause of irreversible blindness in the elderly.[1][2][3][4] The current standard of care involves frequent intravitreal injections of anti-vascular endothelial growth factor (anti-VEGF) agents.[1][2][3][4] While effective, this treatment regimen imposes a significant burden on patients and healthcare systems, leading to potential non-compliance and suboptimal visual outcomes.[3][4] Gene therapy has emerged as a promising alternative, aiming to provide a long-term, sustained delivery of therapeutic proteins with a single treatment.[1][5][6] This approach has the potential to reduce treatment frequency, improve patient compliance, and maintain visual acuity gains more effectively.[6]
This meta-analysis focuses on the leading gene therapy candidates in clinical development for nAMD, presenting a comparative overview of their clinical trial data, experimental methodologies, and mechanisms of action.
Comparative Analysis of Key Gene Therapy Trials
The primary strategy for gene therapy in nAMD involves the delivery of transgenes that express anti-angiogenic proteins to inhibit the VEGF pathway.[3] The most advanced candidates in clinical trials include ABBV-RGX-314, Ixoberogene soroparvovec (ADVM-022), and 4D-150.[3][7] These therapies utilize adeno-associated viral (AAV) vectors to deliver genes encoding for anti-VEGF molecules.[1][7]
| Therapeutic Agent | Mechanism of Action | Vector | Delivery Route | Key Clinical Trial(s) | Phase |
| ABBV-RGX-314 | Encodes for a monoclonal antibody fragment similar to ranibizumab (B1194657) that neutralizes VEGF.[6][7] | AAV8[6][7] | Subretinal[8] or Suprachoroidal | ATMOSPHERE, ASCENT, AAVIATE[8] | Phase 3, Phase 2[8] |
| Ixoberogene soroparvovec (ADVM-022) | Encodes for the anti-VEGF protein aflibercept.[9][10] | AAV.7m8 | Intravitreal[9][10] | OPTIC, INFINITY | Phase 1/2 |
| 4D-150 | Encodes for aflibercept and a short hairpin RNA targeting VEGF-C. | Engineered AAV | Intravitreal[8] | 4FRONT-1, 4FRONT-2[8] | Phase 3[8] |
Quantitative Outcomes from Clinical Trials
The following table summarizes the key efficacy and safety outcomes from clinical trials of the leading gene therapy candidates.
| Therapeutic Agent | Trial | Key Efficacy Outcomes | Key Safety Outcomes |
| ABBV-RGX-314 | Phase 1/2a | Dose-dependent protein expression. 50% of subjects in cohort 3 were injection-free at 18 months. Stable to improved vision and OCT on average in cohorts 4 and 5.[6] | Generally well-tolerated at all dose levels.[6] |
| Ixoberogene soroparvovec (ADVM-022) | OPTIC | Well-tolerated with no serious adverse events in the initial cohort through week 34. Sustained improvements in CST and no rescue injections needed up to a median follow-up of 44 weeks.[9][10] | Mild and temporary intraocular inflammation reported in some patients.[1] The INFINITY trial for diabetic macular edema was discontinued (B1498344) due to severe inflammation and hypotony in some patients.[11] |
| 4D-150 | Pre-clinical | Data not yet published in peer-reviewed meta-analyses. | Data not yet published in peer-reviewed meta-analyses. |
Experimental Protocols and Methodologies
A critical aspect of evaluating these novel therapies is understanding the experimental design of the clinical trials.
ABBV-RGX-314 (Phase I/IIa Trial - NCT03066258)
-
Objective: To evaluate the safety and tolerability of subretinal delivery of RGX-314.
-
Study Design: An open-label, dose-escalation study.
-
Participants: 42 patients with previously treated nAMD.
-
Intervention: Patients were divided into 5 cohorts receiving different doses of the AAV8 vector (3x10^9 to 2.5x10^11 genome copies per eye) via subretinal injection.[1]
-
Primary Outcome: Incidence and severity of adverse events.
-
Secondary Outcomes: Change in Best-Corrected Visual Acuity (BCVA), change in central retinal thickness (CRT), and the number of required anti-VEGF injections.
Ixoberogene soroparvovec (ADVM-022) (OPTIC Trial - NCT03748784)
-
Objective: To evaluate the safety and efficacy of a single intravitreal injection of ADVM-022.
-
Participants: Patients with nAMD requiring frequent anti-VEGF injections.
-
Intervention: A single intravitreal injection of ADVM-022 (AAV2.7m8-aflibercept).[9][10]
-
Primary Outcome: Safety and tolerability of ADVM-022.
-
Secondary Outcomes: Change in BCVA, CRT, and the need for supplemental anti-VEGF injections.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and procedural pathways is essential for a comprehensive understanding of these gene therapies.
Caption: Simplified VEGF signaling pathway and the mechanism of action for anti-VEGF gene therapies.
Caption: General workflow of a gene therapy clinical trial for neovascular AMD.
Future Directions and Conclusion
Gene therapy for nAMD holds the promise of a paradigm shift in treatment, moving from a chronic management strategy to a single, long-lasting intervention.[1][6] The leading candidates, ABBV-RGX-314, ADVM-022, and 4D-150, have shown encouraging results in early to mid-stage clinical trials, demonstrating the potential for sustained anti-VEGF expression and a reduction in treatment burden.[6][7]
However, challenges remain, including the optimal route of administration, long-term safety, and the potential for immune responses to the viral vectors.[3][4] Ongoing and upcoming Phase 3 trials will be crucial in determining the long-term efficacy and safety of these promising therapies and their place in the future management of nAMD. The continued development and refinement of gene therapy technologies offer hope for a more durable and less burdensome treatment for patients with this debilitating disease.
References
- 1. Recent Developments in Gene Therapy for Neovascular Age-Related Macular Degeneration: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in Gene Therapy for Neovascular Age-Related Macular Degeneration: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene therapy in neovascular age related macular degeneration: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene therapy for neovascular age-related macular degeneration: rationale, clinical trials and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene Therapies for Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene Therapy for Neovascular AMD | Retinal Physician [retinalphysician.com]
- 7. Gene Therapy for Wet Age-Related Macular Degeneration [mdpi.com]
- 8. modernretina.com [modernretina.com]
- 9. bjo.bmj.com [bjo.bmj.com]
- 10. bjo.bmj.com [bjo.bmj.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for AO-022 (N,N'-Di-sec-butyl-p-phenylenediamine)
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for AO-022, identified as N,N'-Di-sec-butyl-p-phenylenediamine (CAS No. 101-96-2). Adherence to these procedures is critical to ensure laboratory safety, environmental protection, and regulatory compliance.
Chemical Identification and Hazard Summary
Compound Name: N,N'-Di-sec-butyl-p-phenylenediamine Synonyms: AO-22, Antioxidant 44PD CAS Number: 101-96-2 Molecular Formula: C₁₄H₂₄N₂
This substance is a toxic and corrosive material that poses significant health and environmental risks. It is crucial to handle this chemical with appropriate safety precautions.
Hazard Statement:
-
Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Very toxic to aquatic life with long-lasting effects.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for N,N'-Di-sec-butyl-p-phenylenediamine.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 220.35 g/mol |
| Form | Liquid |
| Density | 0.942 g/mL at 20 °C |
| Flash Point | 100 °C (212 °F) - closed cup |
| Solubility | Insoluble in water |
Table 2: Toxicity Data
| Test | Species | Value |
| LD50 Oral | Rat | 148 mg/kg |
| LD50 Dermal | Rabbit | 2,806 mg/kg |
Experimental Protocols for Safe Handling and Disposal
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling N,N'-Di-sec-butyl-p-phenylenediamine.
-
Eye/Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch).[3]
-
Skin Protection: Chemical-resistant gloves (e.g., Neoprene or Nitrile rubber) and protective clothing to prevent skin contact.[3]
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK).[4]
Spill Response Protocol:
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Stop the leak if it is safe to do so. For liquid spills, use an inert absorbent material such as dry earth, sand, or a commercial absorbent pad. Do not use combustible materials.[1]
-
Collect: Carefully collect the absorbed material and spilled substance into a designated, sealable, and properly labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., 60-70% ethanol) followed by a thorough wash with soap and water.[5]
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Proper Disposal Procedures
Disposal of N,N'-Di-sec-butyl-p-phenylenediamine and its containers must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[3][6]
Step-by-Step Disposal Guidance:
-
Waste Collection:
-
Collect waste N,N'-Di-sec-butyl-p-phenylenediamine in a designated, compatible, and clearly labeled hazardous waste container.[7]
-
The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and acids.[3][5]
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]
-
-
Container Disposal:
-
Empty containers of N,N'-Di-sec-butyl-p-phenylenediamine are also considered hazardous waste and must be disposed of accordingly.
-
For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected and disposed of as hazardous waste.[8] Given the oral LD50 of this compound is 148 mg/kg, it is best practice to follow this procedure.
-
The rinseate should be collected in a designated hazardous waste container.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.[7]
-
Provide them with the completed hazardous waste label and any other required documentation.
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound (N,N'-Di-sec-butyl-p-phenylenediamine).
References
- 1. cloudfront.zoro.com [cloudfront.zoro.com]
- 2. Buy N,N'-Di-sec-butyl-p-phenylenediamine | 101-96-2 [smolecule.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. N,N′-二-仲-丁基-对-苯二胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. N,N'-DI-SEC-BUTYL-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. hpc-standards.com [hpc-standards.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. policies.dartmouth.edu [policies.dartmouth.edu]
Essential Safety and Handling Guide for AO-022 (N,N'-di-2-butyl-1,4-phenylenediamine)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling AO-022, also known as N,N'-di-2-butyl-1,4-phenylenediamine. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Chemical Identification and Hazards
This compound is an aromatic amine primarily used as an antioxidant in industrial applications, including turbine oils, hydraulic fluids, and polymers.[1] It is crucial to recognize the potential hazards associated with this compound to ensure safe handling.
Primary Hazards:
-
Toxicity: Toxic if swallowed, in contact with skin, or inhaled.[2]
-
Corrosivity: Causes severe skin burns and eye damage.[2]
-
Skin Sensitization: May cause an allergic skin reaction.[3]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2]
| Hazard Classification | GHS Codes | Signal Word |
| Acute Toxicity, Oral (Category 3) | H301 | Danger |
| Skin Corrosion (Category 1B) | H314 | Danger |
| Serious Eye Damage (Category 1) | H318 | Danger |
| Skin Sensitization (Category 1) | H317 | Warning |
| Acute Aquatic Toxicity (Category 1) | H400 | Warning |
| Chronic Aquatic Toxicity (Category 1) | H410 | Warning |
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential when handling this compound. The following table summarizes the required PPE. Supervisors are responsible for ensuring all personnel are trained on the proper use and limitations of their PPE.[2][4]
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Tightly fitting safety goggles are mandatory. A face shield (minimum 8-inch) must be worn in addition to goggles, especially when splashing is a risk.[5] |
| Skin/Body | Chemical Resistant Gloves and Lab Coat/Suit | Handle with gloves that have been inspected prior to use.[5] Disposable Tyvek-type sleeves taped to gloves are a minimum.[6] For extensive handling, a full protective suit is recommended. Contaminated work clothing should not be taken home.[7] |
| Respiratory | NIOSH-approved Respirator | A half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is required where the neat chemical is handled.[6] Ensure proper fit and training in accordance with OSHA 29 CFR 1910.134.[4][8] |
| Footwear | Closed-toe Shoes | Leather or other chemical-resistant footwear is recommended. |
Operational and Handling Procedures
Adherence to standardized operational procedures is critical to minimize exposure and ensure a safe working environment.
Workflow for Handling this compound:
Key Experimental Protocols:
-
Weighing and Diluting:
-
Perform all weighing and dilution activities within a certified chemical fume hood.
-
Use disposable equipment where possible to minimize cross-contamination.
-
Ensure all containers are clearly labeled with the chemical name and associated hazards.
-
-
Spill Response:
-
Evacuate all non-essential personnel from the immediate area.[7]
-
For small spills, use an inert absorbent material (e.g., sand, earth) to contain the spill.[2] Do not use combustible materials.
-
Collect the absorbed material into a sealed, vapor-tight plastic bag for disposal.[6]
-
Wash the contaminated surfaces with 60-70% ethanol (B145695) followed by a soap and water solution.[6]
-
For large spills, contact your institution's environmental health and safety department immediately.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with water for at least 20-30 minutes, removing contact lenses if present. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flood the affected skin with water while removing all contaminated clothing. Wash the affected area thoroughly with soap and water. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Inhalation: Remove the person to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Pathway:
Disposal Procedures:
-
Segregation: All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be collected in a designated hazardous waste container.
-
Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste" and include the chemical name (N,N'-di-2-butyl-1,4-phenylenediamine) and associated hazard symbols.
-
Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental disposal contractor. Do not dispose of this compound down the drain or in regular trash.[5] Consult with your institution's environmental health and safety department for specific local and national regulations.[7][9]
References
- 1. N,N'-Di-2-butyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. cloudfront.zoro.com [cloudfront.zoro.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. N,N'-DI-SEC-BUTYL-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
